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  • Product: 1,3,6-Trimethyl-5-nitropyrimidine-2,4(1h,3h)-dione
  • CAS: 55326-07-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 1,3,6-Trimethyl-5-nitropyrimidine-2,4(1H,3H)-dione: A Key Synthetic Intermediate

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 1,3,6-trimethyl-5-nitropyrimidine-2,4(1H,3H)-dione (CAS No. 55326-07-3), a key heterocycl...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,3,6-trimethyl-5-nitropyrimidine-2,4(1H,3H)-dione (CAS No. 55326-07-3), a key heterocyclic building block in synthetic and medicinal chemistry. While direct biological activity of this compound is not extensively documented, its utility as a precursor for various fused pyrimidine derivatives with significant therapeutic potential is well-established. This guide will delve into its chemical identity, physicochemical properties, a detailed synthesis protocol, and its pivotal role in the generation of novel bioactive molecules. The causality behind its synthetic utility and the pathways to more complex, biologically active compounds will be explored.

Chemical Identity and Properties

1,3,6-Trimethyl-5-nitropyrimidine-2,4(1H,3H)-dione, also known as 1,3,6-trimethyl-5-nitrouracil, is a derivative of the pyrimidine core, a fundamental scaffold in numerous biologically active compounds. The introduction of a nitro group at the C5 position significantly influences its reactivity, making it a versatile intermediate for further chemical modifications.

Table 1: Physicochemical Properties of 1,3,6-Trimethyl-5-nitropyrimidine-2,4(1H,3H)-dione

PropertyValueSource
CAS Number 55326-07-3[1][2]
Molecular Formula C₇H₉N₃O₄[3]
Molecular Weight 199.16 g/mol [3]
Appearance Yellow solid[4]
Boiling Point 273.2°C at 760 mmHg[1]
Density 1.43 g/cm³[1]
Flash Point 119°C[1]

Synthesis of 1,3,6-Trimethyl-5-nitropyrimidine-2,4(1H,3H)-dione

The synthesis of the title compound is typically achieved through the nitration of its precursor, 1,3,6-trimethylpyrimidine-2,4(1H,3H)-dione. This electrophilic aromatic substitution reaction is a standard method for introducing a nitro group onto an activated pyrimidine ring.

Experimental Protocol: Nitration of 1,3,6-trimethylpyrimidine-2,4(1H,3H)-dione

This protocol is adapted from a patented procedure for the synthesis of 1,3,6-trimethyl-5-nitrouracil.[4]

Materials:

  • 1,3,6-trimethylpyrimidine-2,4(1H,3H)-dione

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Fuming Nitric Acid (HNO₃)

  • Ethyl Acetate

  • Water

  • Brine (saturated NaCl solution)

  • Sodium Sulfate (Na₂SO₄), anhydrous

  • Ice bath

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Column chromatography setup (e.g., silica gel)

Procedure:

  • Preparation of the Nitrating Mixture: In a flask equipped with a magnetic stirrer, a mixture of concentrated sulfuric acid (7.0 mL) and fuming nitric acid (7.0 mL) is prepared. This mixture should be cooled to 0-5°C in an ice bath. The exothermic nature of this mixing requires slow and careful addition.

  • Addition of the Starting Material: To the cooled nitrating mixture, 1,3,6-trimethylpyrimidine-2,4(1H,3H)-dione (3.5 g, 22.702 mmol) is gradually added. The temperature of the reaction mixture should be maintained at 0-5°C throughout the addition to control the reaction rate and prevent side reactions.

  • Reaction: The reaction mixture is stirred for 2 hours at 0-5°C.

  • Work-up: After 2 hours, the reaction mixture is partitioned between ethyl acetate (200 mL) and water (100 mL) in a separatory funnel. The organic layer is collected.

  • Washing: The organic layer is washed twice with brine (50 mL each time) to remove any residual acid.

  • Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is evaporated under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by column chromatography to yield the final product as a yellow solid (1.30 g).[4]

Causality of Experimental Choices:

  • Low Temperature: The nitration reaction is highly exothermic. Maintaining a low temperature (0-5°C) is crucial to prevent over-nitration and decomposition of the starting material and product.

  • Acidic Medium: The mixture of concentrated sulfuric and nitric acids generates the nitronium ion (NO₂⁺), the active electrophile required for the substitution reaction.

  • Aqueous Work-up and Brine Wash: These steps are essential to quench the reaction and remove the strong acids from the organic phase.

  • Column Chromatography: This purification technique is necessary to separate the desired product from any unreacted starting material and potential byproducts.

Synthesis_Workflow cluster_reagents Reagents cluster_starting_material Starting Material H2SO4 Conc. H₂SO₄ Nitrating_Mixture Nitrating Mixture (0-5°C) H2SO4->Nitrating_Mixture HNO3 Fuming HNO₃ HNO3->Nitrating_Mixture Start 1,3,6-trimethylpyrimidine- 2,4(1H,3H)-dione Reaction Reaction (2h at 0-5°C) Start->Reaction Nitrating_Mixture->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product 1,3,6-Trimethyl-5-nitropyrimidine- 2,4(1H,3H)-dione Purification->Product

Caption: Synthesis workflow for 1,3,6-trimethyl-5-nitropyrimidine-2,4(1H,3H)-dione.

Role in Drug Discovery and Development

The primary significance of 1,3,6-trimethyl-5-nitropyrimidine-2,4(1H,3H)-dione in drug discovery lies in its role as a versatile synthetic intermediate. The electron-withdrawing nitro group at the C5 position activates the pyrimidine ring for various nucleophilic substitution and condensation reactions, enabling the construction of more complex heterocyclic systems.

Precursor to Fused Pyrimidine-dione Derivatives as TRPA1 Modulators

A notable application of 1,3,6-trimethyl-5-nitrouracil is in the synthesis of fused pyrimidine-dione derivatives that exhibit activity as Transient Receptor Potential Ankyrin 1 (TRPA1) modulators.[4] TRPA1 is an ion channel involved in pain, inflammation, and respiratory conditions, making it an attractive target for drug development. The synthesis of these modulators often involves further chemical transformations of the nitro-substituted pyrimidine ring.

Synthesis of Pyrazolo[4,3-d]pyrimidine N-oxides

Research has also demonstrated the use of 1,3,6-trimethyl-5-nitrouracil in the synthesis of pyrazolo[4,3-d]pyrimidine N-oxides.[5] These fused heterocyclic systems are of interest in medicinal chemistry due to their structural similarity to purines, which are fundamental components of nucleic acids and various coenzymes.

Application_Pathway cluster_derivatives Bioactive Derivatives Intermediate 1,3,6-Trimethyl-5-nitropyrimidine- 2,4(1H,3H)-dione TRPA1 Fused Pyrimidine-dione Derivatives (TRPA1 Modulators) Intermediate->TRPA1 Further Synthetic Steps Pyrazolo Pyrazolo[4,3-d]pyrimidine N-oxides Intermediate->Pyrazolo Reaction with Amines/Hydrazines

Caption: Synthetic utility of the title compound in generating bioactive molecules.

Safety and Handling

While a comprehensive, publicly available Safety Data Sheet (SDS) for 1,3,6-trimethyl-5-nitropyrimidine-2,4(1H,3H)-dione is not readily found, general precautions for handling nitro-aromatic compounds should be followed. These include:

  • Working in a well-ventilated fume hood.

  • Wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoiding inhalation of dust and contact with skin and eyes.

  • Storing in a cool, dry place away from incompatible materials.

Given its use in the synthesis of biologically active compounds, it should be handled with care, assuming potential biological activity until proven otherwise.

Conclusion

1,3,6-Trimethyl-5-nitropyrimidine-2,4(1H,3H)-dione is a valuable synthetic intermediate for researchers in medicinal chemistry and drug development. Its straightforward synthesis and the reactivity imparted by the nitro group make it a key starting material for the construction of diverse and complex heterocyclic scaffolds. While the direct biological profile of this compound is not the primary focus of current research, its role as a precursor to potent modulators of therapeutic targets like TRPA1 underscores its importance in the drug discovery pipeline. Future research may further expand the utility of this versatile building block in the synthesis of novel bioactive molecules.

References

  • Angene Chemical. (2025, June 8). Safety Data Sheet. Retrieved from [Link]

  • Google Patents. (n.d.). US9000159B2 - Fused pyrimidine-dione derivatives as TRPA1 modulators.
  • Chemsrc. (2025, October 18). CAS#:55326-07-3 | 1,3,6-trimethyl-5-nitropyrimidine-2,4-dione. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Pyrimidine derivatives and related compounds. Part 41. Reactions of 1,3,6-trimethyl-5-nitrouracil and its 6-bromomethyl analogue with amines and hydrazines. Synthesis of pyrazolo[4,3-d]pyrimidine N-oxides and their ring expansion to pyrimido[5,4-d]pyrimidines. Retrieved from [Link]

  • Crozet, M. D. (n.d.). SYNTHESIS OF FUNCTIONALIZED 5-NITROURACIL DERIVATIVES INVOLVING ELECTRON TRANSFER COUPLING REACTIONS. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to 1,3,6-Trimethyl-5-nitropyrimidine-2,4(1H,3H)-dione: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the chemical properties of 1,3,6-trimethyl-5-nitropyrimidine-2,4(1H,3H)-dione, a substitu...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 1,3,6-trimethyl-5-nitropyrimidine-2,4(1H,3H)-dione, a substituted nitrouracil derivative of interest in medicinal chemistry. This document delves into its synthesis, physicochemical characteristics, spectral properties, reactivity, and potential applications in drug discovery. By synthesizing established chemical principles with data from closely related analogues, this guide aims to serve as a valuable resource for researchers exploring the therapeutic potential of nitropyrimidine scaffolds.

Introduction: The Significance of Nitropyrimidines in Drug Discovery

The pyrimidine ring is a fundamental heterocyclic motif present in a vast array of biologically active compounds, including nucleobases, vitamins, and numerous pharmaceuticals.[1][2] The introduction of a nitro group onto the pyrimidine scaffold can significantly modulate its electronic properties and biological activity. Nitro compounds are known to exhibit a wide spectrum of pharmacological effects, including antimicrobial, anticancer, and antiparasitic activities.[3] The strong electron-withdrawing nature of the nitro group can enhance the reactivity of the pyrimidine ring and influence its interaction with biological targets.[1]

1,3,6-Trimethyl-5-nitropyrimidine-2,4(1H,3H)-dione, also known as 1,3,6-trimethyl-5-nitrouracil, belongs to this promising class of compounds. Its structural features, combining the established biological relevance of the uracil core with the reactivity imparted by the nitro group and the lipophilicity of the methyl groups, make it a compelling candidate for investigation in various therapeutic areas. This guide provides a detailed exploration of its chemical properties to facilitate further research and development.

Synthesis of 1,3,6-Trimethyl-5-nitropyrimidine-2,4(1H,3H)-dione

The primary route for the synthesis of 1,3,6-trimethyl-5-nitropyrimidine-2,4(1H,3H)-dione involves the electrophilic nitration of its precursor, 1,3,6-trimethyluracil.

Synthesis of the Precursor: 1,3,6-Trimethyluracil

There are two common methods for the synthesis of 1,3,6-trimethyluracil:

  • Method A: Methylation of 6-Methyluracil: This approach involves the N-alkylation of 6-methyluracil at the N1 and N3 positions using a methylating agent such as dimethyl sulfate in the presence of a base.[4]

  • Method B: Condensation Reaction: This method entails the condensation of 1,3-dimethylurea with a suitable three-carbon synthon like ethyl acetoacetate.[4]

Nitration of 1,3,6-Trimethyluracil

The introduction of the nitro group at the C5 position of the uracil ring is typically achieved through electrophilic nitration using a mixture of concentrated nitric acid and concentrated sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).[5]

Synthesis_Pathway cluster_precursor Precursor Synthesis cluster_nitration Nitration 6-Methyluracil 6-Methyluracil 1,3,6-Trimethyluracil 1,3,6-Trimethyluracil 6-Methyluracil->1,3,6-Trimethyluracil Dimethyl Sulfate, Base Target_Compound 1,3,6-Trimethyl-5-nitropyrimidine-2,4(1H,3H)-dione 1,3,6-Trimethyluracil->Target_Compound HNO₃, H₂SO₄

Figure 1: Proposed synthesis pathway for 1,3,6-trimethyl-5-nitropyrimidine-2,4(1H,3H)-dione.

Detailed Experimental Protocol (Adapted from a general nitration procedure)

Disclaimer: This protocol is a generalized procedure and should be adapted and optimized with appropriate safety precautions in a laboratory setting.

  • Preparation of the Nitrating Mixture: In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath, slowly add concentrated nitric acid to an equal volume of concentrated sulfuric acid while maintaining the temperature below 10°C.

  • Reaction: Dissolve 1,3,6-trimethyluracil in a suitable solvent (e.g., glacial acetic acid). Slowly add the pre-cooled nitrating mixture to the solution of 1,3,6-trimethyluracil, ensuring the reaction temperature does not exceed 50°C.[5]

  • Reaction Monitoring: Stir the mixture for approximately 30-60 minutes. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the mixture over crushed ice. The solid precipitate of 1,3,6-trimethyl-5-nitropyrimidine-2,4(1H,3H)-dione is then collected by filtration.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of 1,3,6-trimethyl-5-nitropyrimidine-2,4(1H,3H)-dione is presented in the table below.

PropertyValueSource
CAS Number 55326-07-3[6]
Molecular Formula C₇H₉N₃O₄[6]
Molecular Weight 199.16 g/mol [6]
Appearance White to off-white solid (predicted)-
Melting Point Not available-
Boiling Point 273.2 °C at 760 mmHg[6]
Density 1.43 g/cm³[6]
Flash Point 119 °C[6]
Solubility Predicted to be soluble in polar organic solvents like DMSO and DMF.-

Spectral Analysis

¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum is expected to show three distinct signals corresponding to the three methyl groups:

  • A singlet for the N1-methyl protons.

  • A singlet for the N3-methyl protons.

  • A singlet for the C6-methyl protons.

The chemical shifts of the N-methyl protons will likely be in the range of δ 3.0-3.5 ppm, while the C6-methyl protons are expected to appear further upfield, around δ 2.3 ppm, similar to what is observed for 6-methyl-5-nitrouracil.[3]

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum should display signals for all seven carbon atoms:

  • Two signals for the carbonyl carbons (C2 and C4) in the downfield region (δ 150-165 ppm).

  • Signals for the C5 and C6 carbons of the pyrimidine ring. The C5 carbon, bearing the nitro group, will be significantly deshielded.

  • Three distinct signals for the three methyl carbons.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is expected to show characteristic absorption bands:

  • Strong C=O stretching vibrations for the two carbonyl groups in the region of 1650-1750 cm⁻¹.

  • Characteristic asymmetric and symmetric stretching vibrations for the nitro group (NO₂) around 1550 cm⁻¹ and 1350 cm⁻¹, respectively.

  • C-H stretching and bending vibrations for the methyl groups.

Mass Spectrometry

The mass spectrum of the parent compound, 6-methyl-5-nitrouracil, shows a molecular ion peak at m/z 171, corresponding to its molecular weight.[3][6] Therefore, for 1,3,6-trimethyl-5-nitropyrimidine-2,4(1H,3H)-dione, a molecular ion peak at m/z 199 is expected. Fragmentation patterns would likely involve the loss of the nitro group and other characteristic fragments.

Reactivity and Stability

The chemical reactivity of 1,3,6-trimethyl-5-nitropyrimidine-2,4(1H,3H)-dione is largely dictated by the electron-withdrawing nitro group and the pyrimidine-dione core.

Reactivity Target 1,3,6-Trimethyl-5- nitropyrimidine-2,4(1H,3H)-dione Nucleophilic_Attack Nucleophilic Aromatic Substitution Target->Nucleophilic_Attack Nu⁻ Reduction Reduction of Nitro Group Target->Reduction [H] Amino_Derivative 5-Amino Derivative Reduction->Amino_Derivative

Figure 2: Key reactivity pathways for 1,3,6-trimethyl-5-nitropyrimidine-2,4(1H,3H)-dione.

Nucleophilic Aromatic Substitution

The C5 position, activated by the strongly electron-withdrawing nitro group, is susceptible to nucleophilic attack. This allows for the displacement of the nitro group by various nucleophiles, providing a route to a diverse range of 5-substituted uracil derivatives.

Reduction of the Nitro Group

The nitro group can be readily reduced to an amino group using various reducing agents (e.g., SnCl₂/HCl, H₂/Pd-C). This transformation is significant as it converts the electron-withdrawing nitro group into an electron-donating amino group, drastically altering the electronic properties and biological activity of the molecule. The resulting 5-amino-1,3,6-trimethyluracil can serve as a versatile intermediate for further functionalization.

Stability

The compound is expected to be a stable solid under standard laboratory conditions. However, like many nitroaromatic compounds, it may be sensitive to heat and shock.

Potential Applications in Drug Development

The structural features of 1,3,6-trimethyl-5-nitropyrimidine-2,4(1H,3H)-dione suggest its potential as a scaffold in drug discovery.

Antimicrobial and Anticancer Agents

The presence of the nitro group is a common feature in many antimicrobial and anticancer drugs.[3] This functional group can undergo bioreduction in hypoxic environments, such as those found in solid tumors and anaerobic bacteria, to generate reactive radical species that induce cellular damage. Therefore, 1,3,6-trimethyl-5-nitropyrimidine-2,4(1H,3H)-dione and its derivatives warrant investigation for their potential as antimicrobial and anticancer agents.

Antiviral Activity

Uracil derivatives are a well-established class of antiviral agents.[4][7] The modifications at the N1, N3, C5, and C6 positions can be tailored to achieve selective inhibition of viral enzymes, such as reverse transcriptase or proteases. The introduction of a nitro group at the C5 position offers a unique electronic and steric profile that could lead to novel antiviral activities.

Scaffold for Library Synthesis

As discussed in the reactivity section, the C5-nitro group can be readily displaced or reduced, making 1,3,6-trimethyl-5-nitropyrimidine-2,4(1H,3H)-dione a valuable starting material for the synthesis of libraries of 5-substituted uracil derivatives. These libraries can then be screened against a wide range of biological targets to identify novel therapeutic leads.

Conclusion

1,3,6-Trimethyl-5-nitropyrimidine-2,4(1H,3H)-dione is a synthetically accessible compound with a rich chemical profile. Its physicochemical properties, reactivity, and the inherent biological potential of the nitropyrimidine scaffold make it a molecule of significant interest for further exploration in medicinal chemistry and drug development. This technical guide provides a foundational understanding of its chemical properties, offering a starting point for researchers aiming to unlock the therapeutic potential of this and related compounds.

References

  • Chemsrc. 1,3,6-trimethyl-5-nitropyrimidine-2,4-dione. Available at: [Link]

  • National Institutes of Health. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Available at: [Link]

  • National Institutes of Health. The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Available at: [Link]

  • MDPI. New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity. Available at: [Link]

  • PubMed. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. Available at: [Link]

  • Chemguide. Nitration of benzene and methylbenzene. Available at: [Link]

Sources

Foundational

An In-Depth Technical Guide to 1,3,6-Trimethyl-5-nitropyrimidine-2,4(1H,3H)-dione: Synthesis, Structure, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the molecular structure, synthesis, and potential applications of 1,3,6-trimethyl-5-nitropyrimidine-2,4(1H,3...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular structure, synthesis, and potential applications of 1,3,6-trimethyl-5-nitropyrimidine-2,4(1H,3H)-dione, a substituted uracil derivative of interest in medicinal chemistry.

Introduction and Significance

1,3,6-Trimethyl-5-nitropyrimidine-2,4(1H,3H)-dione, also known as 1,3,6-trimethyl-5-nitrouracil, belongs to the pyrimidine class of heterocyclic compounds. The pyrimidine scaffold is a fundamental building block of nucleic acids (uracil, thymine, and cytosine) and is prevalent in a wide array of biologically active molecules. The introduction of a nitro group at the C5 position of the uracil ring significantly influences the molecule's electronic properties and reactivity, making it a subject of interest for the development of novel therapeutic agents. Pyrimidine derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2]

Physicochemical Properties

The fundamental physicochemical properties of 1,3,6-trimethyl-5-nitropyrimidine-2,4(1H,3H)-dione are summarized in the table below. These properties are essential for its handling, formulation, and application in a research setting.

PropertyValueSource
Molecular Formula C₇H₉N₃O₄[3]
Molecular Weight 199.16 g/mol [3]
CAS Number 55326-07-3[3]
Appearance Expected to be a solidN/A
Density 1.43 g/cm³[3]
Boiling Point 273.2 °C at 760 mmHg[3]
Flash Point 119 °C[3]
InChIKey OSTDULKDQDIIKB-UHFFFAOYSA-N[3]
SMILES Cc1c([O-])c(=O)n(C)c(=O)n1C[3]

Synthesis of 1,3,6-Trimethyl-5-nitropyrimidine-2,4(1H,3H)-dione

The primary synthetic route to 1,3,6-trimethyl-5-nitropyrimidine-2,4(1H,3H)-dione involves the electrophilic nitration of its precursor, 1,3,6-trimethyluracil. The following protocol is based on established methods for the nitration of uracil derivatives.

Experimental Protocol: Nitration of 1,3,6-Trimethyluracil

Causality Behind Experimental Choices: The use of a mixture of concentrated nitric acid and sulfuric acid generates the highly electrophilic nitronium ion (NO₂⁺), which is necessary to overcome the electron-rich nature of the pyrimidine ring and achieve nitration at the C5 position. The temperature is controlled to prevent over-nitration and decomposition of the starting material.

Step-by-Step Methodology:

  • Preparation of the Nitrating Mixture: In a flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add 1.5 equivalents of concentrated nitric acid (70%) to 3 equivalents of concentrated sulfuric acid (98%). Maintain the temperature below 10 °C during the addition.

  • Reaction Setup: Dissolve 1 equivalent of 1,3,6-trimethyluracil in a minimal amount of concentrated sulfuric acid in a separate reaction vessel cooled in an ice bath.

  • Nitration Reaction: Slowly add the pre-cooled nitrating mixture dropwise to the solution of 1,3,6-trimethyluracil, ensuring the reaction temperature does not exceed 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture onto crushed ice. The product, 1,3,6-trimethyl-5-nitropyrimidine-2,4(1H,3H)-dione, should precipitate out of solution.

  • Purification: Collect the precipitate by vacuum filtration, wash with cold water until the filtrate is neutral, and then dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.

Synthesis Workflow Diagram

SynthesisWorkflow Start 1,3,6-Trimethyluracil Reaction Nitration Reaction (0-10 °C) Start->Reaction NitratingMixture Conc. HNO₃ / Conc. H₂SO₄ NitratingMixture->Reaction Workup Quenching on Ice & Filtration Reaction->Workup Purification Recrystallization Workup->Purification Product 1,3,6-Trimethyl-5-nitropyrimidine-2,4(1H,3H)-dione Purification->Product

Caption: Synthesis of 1,3,6-trimethyl-5-nitropyrimidine-2,4(1H,3H)-dione.

Structural Elucidation

  • ¹H NMR: The proton NMR spectrum is expected to show three distinct singlets corresponding to the three methyl groups. The C6-methyl protons would likely appear as a singlet at approximately 2.2-2.5 ppm. The N1- and N3-methyl protons would also be singlets, likely in the range of 3.2-3.6 ppm.

  • ¹³C NMR: The carbon NMR spectrum would show characteristic peaks for the carbonyl carbons (C2 and C4) in the range of 150-165 ppm. The carbons of the methyl groups would appear in the upfield region (20-40 ppm). The C5 and C6 carbons would be in the aromatic/olefinic region, with the C5 carbon significantly influenced by the electron-withdrawing nitro group.

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption bands for the carbonyl groups (C=O) around 1650-1750 cm⁻¹. The nitro group (NO₂) would exhibit two strong, characteristic stretching vibrations, one symmetric and one asymmetric, typically in the regions of 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (199.16 g/mol ). Fragmentation patterns would likely involve the loss of the nitro group and subsequent fragmentation of the pyrimidine ring.

Potential Applications in Drug Development

The pyrimidine scaffold is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities. The introduction of a nitro group can further enhance or modify these properties.

  • Anticancer Activity: Many pyrimidine derivatives have been developed as anticancer agents. The well-known drug 5-fluorouracil, a pyrimidine analog, functions by inhibiting thymidylate synthase, an enzyme crucial for DNA synthesis. The nitro group in 5-nitropyrimidine derivatives can act as a bioisostere for other functional groups and can also influence the molecule's ability to interact with biological targets.

  • Antiviral and Antimicrobial Activity: Substituted pyrimidines are also known for their antiviral and antimicrobial properties. The structural similarity to nucleobases allows them to interfere with viral replication processes.

  • Anti-inflammatory Effects: Some pyrimidine derivatives have shown potential as anti-inflammatory agents by modulating various signaling pathways involved in the inflammatory response.

The specific biological activities of 1,3,6-trimethyl-5-nitropyrimidine-2,4(1H,3H)-dione have yet to be extensively reported. However, based on the known activities of related 5-nitropyrimidine compounds, it represents a promising scaffold for further investigation and development of novel therapeutic agents.

Reactivity and Chemical Behavior

The chemical reactivity of 1,3,6-trimethyl-5-nitropyrimidine-2,4(1H,3H)-dione is largely dictated by the electron-withdrawing nature of the nitro group and the two carbonyl groups on the pyrimidine ring.

  • Nucleophilic Aromatic Substitution: The nitro group strongly deactivates the pyrimidine ring towards electrophilic attack but activates it for nucleophilic aromatic substitution. This allows for the introduction of various nucleophiles at positions ortho and para to the nitro group, providing a pathway for further chemical modification.

  • Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group, which can then be further functionalized. This transformation is a key step in the synthesis of a variety of other pyrimidine derivatives with different biological activities.

Logical Pathway Diagram

SignalingPathway Compound 1,3,6-Trimethyl-5-nitropyrimidine- 2,4(1H,3H)-dione Target Potential Biological Target (e.g., Kinase, Polymerase) Compound->Target Binding/Inhibition Pathway Cellular Signaling Pathway Target->Pathway Modulation Response Biological Response (e.g., Apoptosis, Inhibition of Replication) Pathway->Response

Caption: Potential mechanism of action for a pyrimidine derivative.

Conclusion

1,3,6-Trimethyl-5-nitropyrimidine-2,4(1H,3H)-dione is a molecule with significant potential in the field of drug discovery and development. Its synthesis is achievable through established nitration methodologies, and its structure possesses key features that suggest a range of possible biological activities. While further research is needed to fully elucidate its spectroscopic properties and pharmacological profile, this technical guide provides a solid foundation for researchers interested in exploring the potential of this and related pyrimidine derivatives. The versatility of the pyrimidine scaffold, combined with the unique properties imparted by the nitro group, makes this class of compounds a rich area for future scientific investigation.

References

  • Chemsrc. 1,3,6-trimethyl-5-nitropyrimidine-2,4-dione. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2189606, 5-(2-methoxybenzylidene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione. Available from: [Link].

  • Wang, X., Wang, Y., Li, X., Yu, Z., Song, C., & Du, Y. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry, 12(9), 1436–1454.
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  • RSC Medicinal Chemistry. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. Available from: [Link]

  • Wikipedia. Pyrimidine. Available from: [Link]

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  • ResearchGate. Crystal structure of 1,3,5-tris((trimethylsilyl)methyl)-1,3,5-triazinane-2,4,6-trione, C15H33N3O3Si3. Available from: [Link]

  • NIST. 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tri-2-propenyl-. Available from: [Link]

  • MDPI. Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. Available from: [Link]

  • PubMed. Synthesis and antimicrobial evaluation of substituted 5,6-dihydro-5-nitrouracils. Available from: [Link]

  • ResearchGate. Mechanism of action of anticancer drug-5-florouracil. Available from: [Link]

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  • Scientific Research Publishing. A Novel One-Pot and Efficient Procedure for Synthesis of New Fused Uracil Derivatives for DNA Binding. Available from: [Link]

  • National Center for Biotechnology Information. Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. Available from: [Link]

  • National Center for Biotechnology Information. Crystal structure of trimethylammonium 5-(2,4-dinitrophenyl)-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-olate. Available from: [Link]

  • MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Available from: [Link]

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  • YouTube. Pyrimidines, Purines and Azepines – synthesis, reactions and applications. Available from: [Link]

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Sources

Exploratory

An In-Depth Technical Guide to the Synthesis of 1,3,6-Trimethyl-5-nitropyrimidine-2,4(1H,3H)-dione

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the synthetic pathway for 1,3,6-trimethyl-5-nitropyrimidine-2,4(1H,3H)-dione, a substitut...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for 1,3,6-trimethyl-5-nitropyrimidine-2,4(1H,3H)-dione, a substituted uracil derivative of interest in medicinal chemistry and drug development. The synthesis is a multi-step process commencing with the construction of the pyrimidine core, followed by exhaustive methylation, and culminating in a regioselective nitration. This document will detail the underlying chemical principles, provide step-by-step experimental protocols, and discuss the critical parameters and safety considerations for each synthetic transformation. The synthesis of the key precursor, 1,3,6-trimethyluracil, will be explored through two viable routes, offering flexibility based on starting material availability.

Introduction

Substituted uracils are a class of heterocyclic compounds that form the backbone of numerous biologically active molecules, including antiviral and anticancer agents. The introduction of various functional groups onto the uracil scaffold allows for the fine-tuning of their pharmacological properties. The target molecule, 1,3,6-trimethyl-5-nitropyrimidine-2,4(1H,3H)-dione, features a nitro group at the C5 position, a common pharmacophore that can influence the molecule's electronic properties and biological activity. This guide will provide a detailed exposition of a reliable synthetic route to this compound, starting from readily available precursors.

Overall Synthesis Strategy

The synthesis of 1,3,6-trimethyl-5-nitropyrimidine-2,4(1H,3H)-dione can be logically divided into two main stages:

  • Stage 1: Synthesis of the Precursor, 1,3,6-Trimethyluracil. This can be achieved through two primary pathways:

    • Route A: Condensation of 1,3-dimethylurea with ethyl acetoacetate.

    • Route B: Synthesis of 6-methyluracil followed by N-methylation.

  • Stage 2: Nitration of 1,3,6-Trimethyluracil. This involves the electrophilic substitution of a nitro group onto the C5 position of the pyrimidine ring.

The following sections will provide a detailed examination of each stage, including reaction mechanisms and experimental procedures.

Stage 1: Synthesis of 1,3,6-Trimethyluracil

The precursor, 1,3,6-trimethyluracil, is a crucial intermediate in this synthesis. Below are two effective methods for its preparation.

Route A: Condensation of 1,3-Dimethylurea and Ethyl Acetoacetate

This approach builds the pyrimidine ring in a single cyclocondensation reaction.

Reaction Scheme:

Route A cluster_reactants Reactants 1,3-Dimethylurea 1,3-Dimethylurea plus1 + Ethyl_acetoacetate Ethyl acetoacetate 1,3,6-Trimethyluracil 1,3,6-Trimethyluracil Ethyl_acetoacetate->1,3,6-Trimethyluracil Acid catalyst, Heat

Figure 1: Synthesis of 1,3,6-trimethyluracil via condensation.

Causality of Experimental Choices: The condensation of a urea derivative with a β-keto ester is a classic and efficient method for constructing the uracil core.[1] 1,3-Dimethylurea is chosen to directly install the methyl groups at the N1 and N3 positions. Ethyl acetoacetate provides the three-carbon backbone, including the C6-methyl group. An acid catalyst is employed to protonate the carbonyl groups, activating them towards nucleophilic attack by the urea nitrogens.

Experimental Protocol:

  • To a round-bottom flask equipped with a reflux condenser, add 1,3-dimethylurea (1.0 eq) and ethyl acetoacetate (1.1 eq).

  • Add a catalytic amount of a strong acid, such as concentrated hydrochloric acid or sulfuric acid (e.g., 5-10 drops).

  • Heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The product may precipitate upon cooling. If not, the excess solvent and by-products can be removed under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or water, to yield 1,3,6-trimethyluracil as a crystalline solid.

Route B: Synthesis of 6-Methyluracil and Subsequent Methylation

This two-step approach first constructs the 6-methyluracil ring and then introduces the methyl groups at the nitrogen positions.

Reaction Scheme:

Route B Step 1 cluster_reactants Reactants Urea Urea plus1 + Ethyl_acetoacetate Ethyl acetoacetate 6-Methyluracil 6-Methyluracil Ethyl_acetoacetate->6-Methyluracil 1. Condensation 2. Cyclization (Base) Route B Step 2 cluster_reactants Reactants 6-Methyluracil 6-Methyluracil plus1 + Dimethyl_sulfate Dimethyl sulfate (2 eq) 1,3,6-Trimethyluracil 1,3,6-Trimethyluracil Dimethyl_sulfate->1,3,6-Trimethyluracil Base (e.g., K2CO3), Anhydrous DMF

Figure 3: Methylation of 6-methyluracil.

Causality of Experimental Choices: Dimethyl sulfate is a powerful and commonly used methylating agent for N-alkylation. [1]A base, such as potassium carbonate, is required to deprotonate the acidic N-H protons of the uracil ring, generating the nucleophilic uracilate anion which then attacks the electrophilic methyl group of dimethyl sulfate. Anhydrous dimethylformamide (DMF) is a suitable polar aprotic solvent that dissolves the reactants and facilitates the reaction.

Experimental Protocol:

  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 6-methyluracil (1.0 eq) in anhydrous DMF.

  • Add a base, such as anhydrous potassium carbonate (2.5 eq), to the suspension.

  • Stir the mixture at room temperature for 30 minutes.

  • Slowly add dimethyl sulfate (2.2 eq) dropwise to the reaction mixture, maintaining the temperature below 30 °C with an ice bath if necessary. Caution: Dimethyl sulfate is highly toxic and should be handled with extreme care in a well-ventilated fume hood.

  • After the addition is complete, allow the reaction to stir at room temperature overnight.

  • Monitor the reaction by TLC. Upon completion, quench the reaction by carefully adding water.

  • Extract the product into an organic solvent such as ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Stage 2: Nitration of 1,3,6-Trimethyluracil

This final step introduces the nitro group at the C5 position of the pyrimidine ring through an electrophilic aromatic substitution-type reaction.

Reaction Scheme:

Nitration cluster_reactants Reactants 1,3,6-Trimethyluracil 1,3,6-Trimethyluracil plus1 + Nitrating_mixture Conc. HNO3 / Conc. H2SO4 Final_Product 1,3,6-Trimethyl-5-nitropyrimidine-2,4(1H,3H)-dione Nitrating_mixture->Final_Product 0 °C

Figure 4: Nitration of 1,3,6-trimethyluracil.

Causality of Experimental Choices: The nitration of aromatic and heteroaromatic rings is typically achieved using a mixture of concentrated nitric acid and concentrated sulfuric acid. [2]Sulfuric acid acts as a catalyst by protonating nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺). [2]The electron-rich C5 position of the uracil ring then attacks the nitronium ion. The reaction is conducted at low temperatures (0 °C) to control the exothermic nature of the reaction and to prevent potential side reactions, such as over-nitration or degradation of the starting material. [3][4] Experimental Protocol:

  • In a clean, dry round-bottom flask, dissolve 1,3,6-trimethyluracil (1.0 eq) in concentrated sulfuric acid at 0 °C (ice-water bath). Stir until a homogeneous solution is obtained.

  • In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (1.1 eq) at 0 °C. Caution: This mixing is highly exothermic and should be done slowly with cooling.

  • Add the cold nitrating mixture dropwise to the solution of 1,3,6-trimethyluracil, maintaining the reaction temperature at or below 5 °C.

  • After the addition is complete, stir the reaction mixture at 0 °C for 1-2 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with stirring.

  • The solid product will precipitate out of the aqueous solution.

  • Collect the precipitate by vacuum filtration and wash thoroughly with cold water until the washings are neutral to litmus paper.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., water or ethanol) to afford 1,3,6-trimethyl-5-nitropyrimidine-2,4(1H,3H)-dione as a crystalline solid. The reported melting point is 149-150 °C. [5]

Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
6-MethyluracilC₅H₆N₂O₂126.11>300 (decomposes)
1,3,6-TrimethyluracilC₇H₁₀N₂O₂154.17114-115
1,3,6-Trimethyl-5-nitropyrimidine-2,4(1H,3H)-dioneC₇H₉N₃O₄199.16149-150 [5]

Safety and Handling

  • Concentrated Acids: Concentrated nitric acid and sulfuric acid are highly corrosive and strong oxidizing agents. Always handle them in a fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • Dimethyl Sulfate: Dimethyl sulfate is extremely toxic, carcinogenic, and a suspected mutagen. It should only be handled in a well-ventilated fume hood with appropriate PPE. Any spills should be neutralized immediately with a solution of ammonia.

  • Exothermic Reactions: The preparation of the nitrating mixture and the nitration reaction itself are highly exothermic. Strict temperature control is crucial to prevent runaway reactions. Always add reagents slowly and with adequate cooling.

Conclusion

This technical guide has outlined a robust and well-documented synthetic pathway for the preparation of 1,3,6-trimethyl-5-nitropyrimidine-2,4(1H,3H)-dione. By providing two distinct routes for the synthesis of the key precursor, 1,3,6-trimethyluracil, this guide offers flexibility to the synthetic chemist. The detailed experimental protocols, coupled with an understanding of the underlying chemical principles and safety precautions, will enable researchers to confidently synthesize this valuable compound for further investigation in drug discovery and development programs.

References

  • (No author provided). (n.d.). Synthetic Protocols for Aromatic Nitration: A Review. ResearchGate. Retrieved from [Link]

  • (No author provided). (n.d.). Experiment 5 - Nitration of Methyl Benzoate. WebAssign. Retrieved from [Link]

  • (No author provided). (n.d.). 6-methyluracil. Organic Syntheses Procedure. Retrieved from [Link]

  • Marichal-Medina, D. M., Rodríguez-Caro, J. F., Afonso, M. M., & Palenzuela, J. A. (2024). (R)-3,3,6-Trimethyl-3,3a,4,5-tetrahydro-1H-cyclopenta[c]furan. ResearchGate. Retrieved from [Link]

  • (No author provided). (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Anasazi Instruments. Retrieved from [Link]

  • (No author provided). (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. Retrieved from [Link]

  • (No author provided). (n.d.). Preparation method of 6-amino-1, 3-dimethyl uracil. Google Patents.
  • Yamin, B. M., et al. (2005). 4,4,6-Trimethyl-1-(3-methylphenyl)-3,4-dihydropyrimidine-2(1H)-thione. NIH. Retrieved from [Link]

  • (No author provided). (n.d.). Nitration of methyl benzoate. RSC Education. Retrieved from [Link]

  • (No author provided). (2020, March 25). EAS Nitration Experiment & Recrystallization. YouTube. Retrieved from [Link]

  • (No author provided). (n.d.). ChemInform Abstract: Methods of Synthesis of 6-Substituted Uracil Derivatives - The Structural Base of Antiviral Agents. ResearchGate. Retrieved from [Link]

  • (No author provided). (n.d.). 1,3,6-trimethyl-5-nitropyrimidine-2,4-dione. Chemsrc. Retrieved from [Link]

  • (No author provided). (n.d.). New Polymorphic Modifications of 6-Methyluracil: An Experimental and Quantum Chemical Study. PMC. Retrieved from [Link]

  • Azizah Zakaria, N. (n.d.). Experiment 6: Nitration of Methyl Benzoate (Electrophilic Aromatic Substitution). Scribd. Retrieved from [Link]

  • Ziganshina, A. Y., et al. (2022). Synthesis of 6-Methyluracilpentylviologen Resorcinarene Cavitand. Semantic Scholar. Retrieved from [Link]

  • (No author provided). (n.d.). CATALYST FREE SYNTHESIS OF NOVEL 6-CHLORO-3- ISOPROPYL-1-METHYLPYRIMIDINE-2,4(1H,3H)-DIONE DERIVATIVES AS PHARMA INTERMEDIATE. Rasayan J. Chem. Retrieved from [Link]

  • (No author provided). (n.d.). 1,3,6-Trimethylpyrimidine-2,4(1H,3H)-dione. MySkinRecipes. Retrieved from [Link]

  • (No author provided). (n.d.). 6-Amino-3-methyl-5-nitrosopyrimidine-2,4(1H,3H)-dione forms a three-dimensional hydrogen-bonded framework structure. ResearchGate. Retrieved from [Link]

  • (No author provided). (n.d.). Protonation of 5-aminouracil, 5-amino-1,3,6-trimethyluracil, and 6-aminouracil in aqueous solutions. ResearchGate. Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to 1,3,6-Trimethyl-5-nitropyrimidine-2,4(1H,3H)-dione

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of 1,3,6-trimethyl-5-nitropyrimidine-2,4(1H,3H)-dione, a h...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 1,3,6-trimethyl-5-nitropyrimidine-2,4(1H,3H)-dione, a heterocyclic compound with potential applications in medicinal chemistry and materials science. This document outlines its chemical identity, physicochemical properties, a detailed synthesis protocol, and methods for its thorough characterization.

Nomenclature and Chemical Identity

The compound of interest is systematically named 1,3,6-trimethyl-5-nitropyrimidine-2,4(1H,3H)-dione . It is also commonly referred to as 1,3,6-trimethyl-5-nitrouracil.

IUPAC Name: 1,3,6-trimethyl-5-nitropyrimidine-2,4(1H,3H)-dione

Chemical Structure:

Caption: Chemical structure of 1,3,6-trimethyl-5-nitropyrimidine-2,4(1H,3H)-dione.

Physicochemical Properties

A summary of the key physicochemical properties of the title compound is presented in the table below. This data is essential for its handling, formulation, and analytical characterization.

PropertyValueSource
CAS Number 55326-07-3[1]
Molecular Formula C₇H₉N₃O₄[1][2]
Molecular Weight 199.16 g/mol [1][2]
Appearance White to light yellow powder/crystalInferred from precursors and related compounds
Density 1.43 g/cm³[1]
Boiling Point 273.2 °C at 760 mmHg[1]
Flash Point 119 °C[1]
InChI Key OSTDULKDQDIIKB-UHFFFAOYSA-N[1]

Synthesis Pathway and Experimental Protocol

The synthesis of 1,3,6-trimethyl-5-nitropyrimidine-2,4(1H,3H)-dione is achieved through the electrophilic nitration of its precursor, 1,3,6-trimethylpyrimidine-2,4(1H,3H)-dione. The reaction proceeds by the introduction of a nitro group (-NO₂) at the C5 position of the pyrimidine ring.

Synthesis_Workflow cluster_start Starting Material cluster_reaction Nitration Reaction cluster_workup Workup & Purification cluster_product Final Product A 1,3,6-Trimethylpyrimidine-2,4(1H,3H)-dione B Reaction with Nitrating Agent (e.g., Conc. HNO₃ / Conc. H₂SO₄) A->B Electrophilic Aromatic Substitution C Quenching, Extraction, and Recrystallization B->C Crude Product D 1,3,6-Trimethyl-5-nitropyrimidine-2,4(1H,3H)-dione C->D Purified Product

Caption: General workflow for the synthesis of the title compound.

Synthesis of the Precursor: 1,3,6-Trimethylpyrimidine-2,4(1H,3H)-dione

The precursor can be synthesized via the methylation of 6-methyluracil using a suitable methylating agent, such as dimethyl sulfate, in the presence of a base.

Nitration of 1,3,6-Trimethylpyrimidine-2,4(1H,3H)-dione

This protocol is based on established methods for the nitration of aromatic and heteroaromatic systems.[3][4][5][6]

Materials:

  • 1,3,6-Trimethylpyrimidine-2,4(1H,3H)-dione

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Deionized Water

  • Ice

  • Suitable recrystallization solvent (e.g., ethanol, methanol, or a mixture with water)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

  • Büchner funnel and filter flask

  • Standard laboratory glassware

Step-by-Step Protocol:

  • Preparation of the Nitrating Mixture: In a flask cooled in an ice bath, slowly add a stoichiometric excess of concentrated nitric acid to a stirred volume of concentrated sulfuric acid. Maintain the temperature below 10 °C during the addition.

  • Reaction Setup: In a separate round-bottom flask equipped with a magnetic stirrer, dissolve a known quantity of 1,3,6-trimethylpyrimidine-2,4(1H,3H)-dione in a minimal amount of concentrated sulfuric acid. Cool this mixture in an ice bath to 0-5 °C.

  • Nitration: Slowly add the pre-cooled nitrating mixture dropwise to the stirred solution of the starting material. Carefully monitor the reaction temperature and maintain it below 10 °C to minimize side reactions.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., 0-10 °C) for a specified duration. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with stirring. This will precipitate the crude product.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water to remove any residual acid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent.[7] The choice of solvent should be determined empirically to achieve high purity and yield.

Analytical Characterization and Validation

A comprehensive characterization of the synthesized 1,3,6-trimethyl-5-nitropyrimidine-2,4(1H,3H)-dione is crucial to confirm its identity, purity, and structural integrity. The following analytical techniques are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three methyl groups. The chemical shifts will be influenced by their positions on the pyrimidine ring and the presence of the electron-withdrawing nitro group.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework of the molecule.[8][9][10] The chemical shifts of the carbonyl carbons and the carbon atom attached to the nitro group will be particularly informative.

Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight of the compound. The fragmentation pattern can provide additional structural information.[11][12]

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule, including the C=O stretching vibrations of the dione, the N-O stretching of the nitro group, and the C-H stretching of the methyl groups.[13][14][15]

X-ray Crystallography

For a crystalline product, single-crystal X-ray diffraction can provide unambiguous confirmation of the molecular structure and information about the crystal packing. A study on the related compound 6-methyl 5-nitro uracil has shown an orthorhombic lattice pattern.[16]

Potential Applications and Future Directions

Pyrimidine derivatives are a well-established class of compounds with a wide range of biological activities. The introduction of a nitro group and methyl substituents can significantly influence the electronic and steric properties of the molecule, potentially leading to novel applications in:

  • Drug Development: As a scaffold for the synthesis of new therapeutic agents. Uracil derivatives have shown promise as anticancer, antiviral, and antimicrobial agents.[17][18]

  • Materials Science: The nitro group can impart unique optical or electronic properties, making the compound a candidate for nonlinear optical materials or energetic materials.[16]

Further research is warranted to explore the biological activity and material properties of 1,3,6-trimethyl-5-nitropyrimidine-2,4(1H,3H)-dione and its derivatives.

References

  • Chemsrc. (n.d.). CAS#:55326-07-3 | 1,3,6-trimethyl-5-nitropyrimidine-2,4-dione. Retrieved from [Link]

  • Müller, C. E., et al. (2019). Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines. Frontiers in Chemistry, 7, 99.
  • Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Retrieved from [Link]

  • Jayaraman, D., et al. (2020). Synthesis opto-electronic characterization and NLO evaluation of 6-methyl 5-nitro Uracil crystal using XRD, spectroscopic and theoretical tools. Heliyon, 6(10), e05329.
  • Chem Lab. (2020, March 25). EAS Nitration Experiment & Recrystallization [Video]. YouTube. [Link]

  • NIST. (n.d.). 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tri-2-propenyl-. NIST Chemistry WebBook. Retrieved from [Link]

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  • MDPI. (n.d.). Synthesis and Spectroscopic Study of New 1H-1-Alkyl-6-methyl-7-nitroso-3-phenylpyrazolo[5,1-c][1][16][17]triazoles. Retrieved from [Link]

  • Aliakbar, A., et al. (2010). 1,3,3-Trimethyl-5-nitro-1-phenylindane. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 4), o645.
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  • Stoyanov, N., & Antonov, L. (2020). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molbank, 2020(2), M1129.
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  • PubChem. (n.d.). 6-{[4-(Hydroxymethyl)-5-methyl-2,6-dioxohexahydropyrimidin-5-YL]methyl}-5-methylpyrimidine-2,4(1H,3H)-dione. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 1,3,6-Trimethylpyrimidine-2,4(1H,3H)-dione. Retrieved from [Link]

  • PubChem. (n.d.). Pyrimidine-2,4,6(1H,3H,5H)-trione, 5-(2,4-dichlorophenylaminomethylene)-1,3-dimethyl-. Retrieved from [Link]

  • NIST. (n.d.). 1,3,6-Heptatriene, 2,5,5-trimethyl-. NIST Chemistry WebBook. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Physical Characteristics of 1,3,6-Trimethyl-5-nitropyrimidine-2,4(1H,3H)-dione

For Researchers, Scientists, and Drug Development Professionals Abstract Introduction and Molecular Identity 1,3,6-Trimethyl-5-nitropyrimidine-2,4(1H,3H)-dione, also known as 1,3,6-trimethyl-5-nitrouracil, is a derivativ...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction and Molecular Identity

1,3,6-Trimethyl-5-nitropyrimidine-2,4(1H,3H)-dione, also known as 1,3,6-trimethyl-5-nitrouracil, is a derivative of the pyrimidine ring system, a fundamental scaffold in numerous biologically active molecules, including nucleobases. The introduction of methyl and nitro groups to the uracil core significantly influences its electronic properties, solubility, and potential biological activity, making a thorough understanding of its physical characteristics paramount for its application in drug design and development.

Molecular Structure:

Caption: 2D structure of 1,3,6-trimethyl-5-nitropyrimidine-2,4(1H,3H)-dione.

Core Molecular Identifiers:

IdentifierValueSource
IUPAC Name 1,3,6-trimethyl-5-nitropyrimidine-2,4(1H,3H)-dione-
Synonyms 1,3,6-Trimethyl-5-nitrouracil[1]
CAS Number 55326-07-3[1]
Molecular Formula C₇H₉N₃O₄[1]
Molecular Weight 199.16 g/mol [1]
InChIKey OSTDULKDQDIIKB-UHFFFAOYSA-N[1]
SMILES Cc1c([O-])c(=O)n(C)c(=O)n1C[1]

Physicochemical Properties

The physical properties of a compound are critical determinants of its behavior in biological systems and its suitability for formulation. The data presented below has been compiled from reputable chemical databases. It is important to note that while some physical constants are derived from experimental measurements, others, such as the melting point for this specific compound, are not consistently reported and may be based on predictions.

Summary of Physical Characteristics:

PropertyValueSource
Boiling Point 273.2 °C at 760 mmHg[1]
Density 1.43 g/cm³[1]
Flash Point 119 °C[1]
Melting Point Not available (N/A)[1]
Solubility No quantitative data available. Expected to have some solubility in polar organic solvents.-

Experimental Determination of Physical Characteristics

To ensure the scientific rigor and validity of research, the experimental determination of physical properties must follow standardized and well-documented protocols. This section provides detailed methodologies for characterizing 1,3,6-trimethyl-5-nitropyrimidine-2,4(1H,3H)-dione.

Melting Point Determination

Causality: The melting point is a fundamental physical property that provides a primary indication of the purity of a crystalline solid. A sharp melting range is characteristic of a pure compound, while impurities typically depress and broaden the melting range.

Experimental Protocol:

  • Sample Preparation: A small amount of the crystalline 1,3,6-trimethyl-5-nitropyrimidine-2,4(1H,3H)-dione is finely powdered.

  • Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.

  • Apparatus: A digital melting point apparatus is utilized for precise temperature control and observation.

  • Measurement:

    • The capillary tube is placed in the heating block of the apparatus.

    • The sample is heated at a rapid rate initially to determine an approximate melting range.

    • A second, fresh sample is then heated slowly (1-2 °C per minute) as the temperature approaches the approximate melting point.

    • The temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting) are recorded as the melting range.

melting_point_workflow cluster_prep Sample Preparation cluster_measurement Measurement Powder Powder Crystalline Sample Load Load into Capillary Tube Powder->Load Place Place in Apparatus Load->Place Heat_Fast Rapid Heating (Approx. MP) Place->Heat_Fast Heat_Slow Slow Heating (Precise MP) Heat_Fast->Heat_Slow Record Record Melting Range Heat_Slow->Record

Caption: Workflow for Melting Point Determination.

Solubility Assessment

Causality: Solubility is a critical parameter in drug development, influencing absorption, distribution, metabolism, and excretion (ADME) properties. Determining the solubility profile in various solvents is essential for formulation and in vitro assay development.

Experimental Protocol (Qualitative):

  • Solvent Selection: A range of solvents with varying polarities are selected (e.g., water, ethanol, methanol, dimethyl sulfoxide (DMSO), dichloromethane).

  • Procedure:

    • Approximately 1-2 mg of 1,3,6-trimethyl-5-nitropyrimidine-2,4(1H,3H)-dione is placed in a small test tube.

    • The selected solvent is added dropwise while vortexing.

    • Solubility is assessed visually at room temperature. The compound is classified as soluble, sparingly soluble, or insoluble based on the absence or presence of undissolved solid.

Spectroscopic Characterization

Spectroscopic techniques provide invaluable information about the molecular structure and electronic properties of a compound. The following sections outline the expected spectral characteristics of 1,3,6-trimethyl-5-nitropyrimidine-2,4(1H,3H)-dione and the protocols for their determination.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Causality: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The presence of the pyrimidine ring, carbonyl groups, and the nitro group will give rise to characteristic absorption bands. The nitro group, in particular, is a strong chromophore.

Predicted Spectral Characteristics: Nitrated pyrimidine derivatives typically exhibit strong absorption bands in the UV region. The π → π* transitions of the conjugated system and n → π* transitions associated with the carbonyl and nitro groups are expected. The presence of the nitro group is likely to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted uracil core.

Experimental Protocol:

  • Solvent: A UV-transparent solvent, such as ethanol or methanol, should be used.

  • Sample Preparation: A stock solution of known concentration is prepared. Serial dilutions are made to obtain solutions with absorbances in the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).

  • Measurement: The UV-Vis spectrum is recorded over a range of approximately 200-400 nm using a dual-beam spectrophotometer, with the pure solvent as a reference. The wavelength of maximum absorbance (λmax) is determined.

Fourier-Transform Infrared (FTIR) Spectroscopy

Causality: FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted Spectral Characteristics:

  • C=O Stretching: Strong absorption bands are expected in the region of 1650-1750 cm⁻¹ corresponding to the two carbonyl groups of the pyrimidine-dione ring.

  • N-O Stretching (Nitro Group): Two characteristic strong absorption bands are anticipated for the asymmetric and symmetric stretching of the nitro group, typically appearing around 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively.

  • C-N Stretching: Bands corresponding to the stretching of the C-N bonds within the ring and the N-methyl groups will be present in the fingerprint region (below 1500 cm⁻¹).

  • C-H Stretching: Absorption bands for the methyl C-H stretching will be observed in the 2850-3000 cm⁻¹ region.

Experimental Protocol:

  • Sample Preparation: The solid sample can be prepared as a KBr (potassium bromide) pellet or analyzed directly using an Attenuated Total Reflectance (ATR) accessory.

  • Measurement: The FTIR spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule, allowing for unambiguous structure elucidation.

Predicted ¹H NMR Spectral Characteristics:

  • N-CH₃ Protons: Two distinct singlets are expected for the two N-methyl groups, likely in the range of δ 3.0-4.0 ppm.

  • C-CH₃ Protons: A singlet corresponding to the methyl group at the C6 position is expected, likely in the range of δ 2.0-2.5 ppm.

Predicted ¹³C NMR Spectral Characteristics:

  • Carbonyl Carbons (C=O): Two signals in the downfield region, typically δ 150-170 ppm.

  • Ring Carbons: Signals for the C5 and C6 carbons of the pyrimidine ring. The carbon bearing the nitro group (C5) will be significantly deshielded.

  • Methyl Carbons: Signals for the three methyl carbons, expected in the upfield region (δ 20-40 ppm).

Experimental Protocol:

  • Solvent: A deuterated solvent in which the compound is soluble, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), is used.

  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in about 0.5-0.7 mL of the deuterated solvent in an NMR tube.

  • Measurement: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer. Tetramethylsilane (TMS) is typically used as an internal standard (δ 0.00 ppm).

nmr_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition Dissolve Dissolve in Deuterated Solvent Transfer Transfer to NMR Tube Dissolve->Transfer Insert Insert into Spectrometer Transfer->Insert Acquire_1H Acquire ¹H Spectrum Insert->Acquire_1H Acquire_13C Acquire ¹³C Spectrum Insert->Acquire_13C

Sources

Foundational

Spectroscopic Profile of 1,3,6-Trimethyl-5-nitropyrimidine-2,4(1H,3H)-dione: A Predictive and Comparative Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a detailed spectroscopic characterization of 1,3,6-trimethyl-5-nitropyrimidine-2,4(1H,3H)...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed spectroscopic characterization of 1,3,6-trimethyl-5-nitropyrimidine-2,4(1H,3H)-dione (CAS 55326-07-3), a compound of interest in medicinal chemistry and drug development. In the absence of published experimental spectra for this specific molecule, this document leverages predictive methodologies and comparative analysis of structurally related compounds to establish a robust spectroscopic profile. We will delve into the anticipated features of its Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data. The rationale behind the predicted chemical shifts, vibrational frequencies, and fragmentation patterns is discussed in detail, drawing upon fundamental principles of spectroscopy and the electronic effects of the constituent functional groups. This guide is intended to serve as a valuable resource for the identification, characterization, and quality control of 1,3,6-trimethyl-5-nitropyrimidine-2,4(1H,3H)-dione and its analogues.

Introduction

1,3,6-Trimethyl-5-nitropyrimidine-2,4(1H,3H)-dione belongs to the pyrimidinedione class of heterocyclic compounds, which are core structures in a variety of biologically active molecules, including uracil and thymine. The introduction of a nitro group at the C5 position and methylation at N1, N3, and C6 significantly influences the molecule's electronic distribution, and consequently, its spectroscopic properties. A thorough understanding of its spectral characteristics is paramount for confirming its identity, assessing its purity, and studying its interactions in biological systems.

This guide is structured to provide a comprehensive spectroscopic analysis, beginning with the foundational molecular structure and moving through detailed predictions and comparisons for each major spectroscopic technique.

Molecular Structure and Key Features
  • Molecular Formula: C₇H₉N₃O₄

  • Molecular Weight: 199.16 g/mol

  • Core Structure: A pyrimidine-2,4(1H,3H)-dione ring.

  • Substituents:

    • Methyl groups at N1, N3, and C6 positions.

    • A nitro group (-NO₂) at the C5 position.

The presence of the electron-withdrawing nitro group is expected to have a pronounced deshielding effect on nearby protons and carbons in NMR spectroscopy. The two carbonyl groups will exhibit characteristic strong absorption bands in the IR spectrum. The overall structure's stability and fragmentation pathways will be elucidated through mass spectrometry analysis.

Caption: Molecular structure of 1,3,6-trimethyl-5-nitropyrimidine-2,4(1H,3H)-dione.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Due to the absence of experimental data, the following ¹H and ¹³C NMR spectra are predicted based on computational models and comparison with similar structures.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of 1,3,6-trimethyl-5-nitropyrimidine-2,4(1H,3H)-dione is expected to be relatively simple, showing three distinct singlets corresponding to the three methyl groups. The chemical shifts are influenced by their local electronic environments.

Table 1: Predicted ¹H NMR Chemical Shifts

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegrationRationale
N1-CH₃~3.4Singlet3HThe methyl group on N1 is adjacent to a carbonyl group and the C6-methyl group.
N3-CH₃~3.2Singlet3HThe methyl group on N3 is situated between two carbonyl groups.
C6-CH₃~2.5Singlet3HThe methyl group on the C6 carbon is attached to a C=C double bond and is influenced by the adjacent nitro group.

Disclaimer: Predicted chemical shifts are estimates and may vary from experimental values.

The downfield shifts of the N-methyl protons are due to the anisotropic effect of the adjacent carbonyl groups. The C6-methyl protons are expected to be the most upfield of the three, as they are further from the strongly electron-withdrawing carbonyl groups.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. We anticipate seven distinct carbon signals.

Table 2: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (ppm)Rationale
C2~151Carbonyl carbon adjacent to two nitrogen atoms.
C4~160Carbonyl carbon adjacent to a nitrogen and a C=C double bond.
C5~135Carbon of the C=C double bond, significantly deshielded by the attached nitro group.
C6~155Carbon of the C=C double bond, attached to a methyl group and a nitrogen atom.
N1-CH₃~28Methyl carbon attached to a nitrogen atom.
N3-CH₃~27Methyl carbon attached to a nitrogen atom.
C6-CH₃~15Methyl carbon attached to a sp² hybridized carbon.

Disclaimer: Predicted chemical shifts are estimates and may vary from experimental values.

The carbonyl carbons (C2 and C4) are expected to have the most downfield chemical shifts. The olefinic carbons (C5 and C6) will also be significantly downfield, with C5 being further deshielded by the electron-withdrawing nitro group. The methyl carbons will appear in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 1,3,6-trimethyl-5-nitropyrimidine-2,4(1H,3H)-dione is expected to be dominated by strong absorptions from the carbonyl and nitro groups.

Table 3: Predicted IR Absorption Bands

Functional GroupPredicted Wavenumber (cm⁻¹)IntensityVibrational Mode
C=O (Amide)1700 - 1750StrongAsymmetric and symmetric stretching
C=C (Alkene)1620 - 1680MediumStretching
NO₂ (Nitro)1500 - 1560 and 1340 - 1380StrongAsymmetric and symmetric stretching
C-H (Alkyl)2850 - 3000MediumStretching
C-N1200 - 1350MediumStretching

The two carbonyl groups may present as two distinct peaks or a single broad peak in the 1700-1750 cm⁻¹ region. The nitro group will give rise to two characteristic strong absorption bands corresponding to its asymmetric and symmetric stretching vibrations. The C-H stretching of the methyl groups will be observed in the 2850-3000 cm⁻¹ range.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 1,3,6-trimethyl-5-nitropyrimidine-2,4(1H,3H)-dione, we would expect to see a clear molecular ion peak in the mass spectrum.

  • Expected Molecular Ion (M⁺): m/z = 199

The fragmentation of the molecule under electron ionization (EI) would likely proceed through several pathways.

Fragmentation_Pathway M [C₇H₉N₃O₄]⁺˙ m/z = 199 F1 [M - NO₂]⁺ m/z = 153 M->F1 - NO₂ F2 [M - CH₃]⁺ m/z = 184 M->F2 - CH₃ F3 [M - CO]⁺˙ m/z = 171 M->F3 - CO

Caption: Plausible fragmentation pathways for 1,3,6-trimethyl-5-nitropyrimidine-2,4(1H,3H)-dione in mass spectrometry.

Common fragmentation patterns would involve the loss of the nitro group (a loss of 46 Da), a methyl group (a loss of 15 Da), or a carbonyl group (a loss of 28 Da). The relative abundances of these fragment ions would depend on their stability.

Experimental Protocols

While experimental data for the title compound is not available, the following are standard protocols for acquiring the spectroscopic data discussed.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters (¹H NMR):

    • Pulse sequence: Standard single-pulse experiment.

    • Spectral width: 0-12 ppm.

    • Number of scans: 16-64.

  • Acquisition Parameters (¹³C NMR):

    • Pulse sequence: Proton-decoupled single-pulse experiment.

    • Spectral width: 0-200 ppm.

    • Number of scans: 1024 or more to achieve adequate signal-to-noise.

IR Spectroscopy
  • Sample Preparation:

    • Solid: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.

    • Solution: Dissolve the sample in a suitable solvent (e.g., chloroform, acetonitrile) that has minimal IR absorption in the regions of interest.

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

  • Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

Mass Spectrometry
  • Instrumentation: A mass spectrometer with an electron ionization (EI) source.

  • Sample Introduction: Direct insertion probe or via gas chromatography if the compound is sufficiently volatile and thermally stable.

  • Acquisition Parameters:

    • Ionization energy: 70 eV.

    • Mass range: m/z 40-300.

Conclusion

This technical guide has presented a detailed, albeit predictive, spectroscopic analysis of 1,3,6-trimethyl-5-nitropyrimidine-2,4(1H,3H)-dione. By leveraging computational prediction tools and making informed comparisons with structurally analogous compounds, we have established a comprehensive set of expected spectral data. The predicted ¹H and ¹³C NMR, IR, and MS data provide a valuable blueprint for researchers working with this compound, aiding in its synthesis, identification, and further investigation. It is our hope that this guide will serve as a foundational reference, to be augmented with experimental data as it becomes available.

References

Due to the lack of specific literature for the target compound, this section would typically list sources for the spectroscopic data of analogous compounds and theoretical spectroscopy principles. For the purpose of this predictive guide, we acknowledge the use of publicly available NMR prediction software and general organic chemistry and spectroscopy textbooks.

Exploratory

An In-depth Technical Guide to the Discovery and History of Nitropyrimidine-2,4-diones

Abstract The pyrimidine-2,4-dione scaffold, commonly known as uracil, is a cornerstone of nucleic acid chemistry and a privileged structure in medicinal chemistry. The introduction of a nitro group at the C5 position fun...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrimidine-2,4-dione scaffold, commonly known as uracil, is a cornerstone of nucleic acid chemistry and a privileged structure in medicinal chemistry. The introduction of a nitro group at the C5 position fundamentally alters the electronic properties and chemical reactivity of the ring, opening new avenues for synthetic diversification and biological application. This technical guide provides a comprehensive overview of the nitropyrimidine-2,4-dione core, from its initial discovery as a synthetic intermediate to its modern role as a pharmacophore in drug development. We will explore the historical context of its first synthesis, the evolution of synthetic methodologies, its key chemical behaviors, and its emergence as a target for therapeutic intervention, with a focus on the inhibition of enzymes such as inducible nitric oxide synthase (iNOS). This document is intended for researchers, scientists, and drug development professionals seeking a deep, technical understanding of this important class of heterocyclic compounds.

Introduction: The Pyrimidine-2,4-dione (Uracil) Scaffold

The pyrimidine ring is a foundational heterocyclic structure in biochemistry and pharmacology.[1] Its 2,4-dione derivative, uracil, is one of the four canonical nucleobases that constitute ribonucleic acid (RNA), where it pairs with adenine.[2] The uracil scaffold's inherent ability to participate in hydrogen bonding and its planar structure make it an ideal recognition element for biological macromolecules.

First named in 1885 by Robert Behrend and later isolated in 1900 by Alberto Ascoli from yeast nuclein, uracil and its derivatives have been a subject of intense study for over a century.[2][3] Beyond its role in RNA, the uracil core is found in numerous therapeutic agents, most famously in the anticancer drug 5-fluorouracil, which functions by inhibiting thymidylate synthase.[4] The C5 position of the uracil ring is a particularly attractive site for chemical modification, as substituents at this position can profoundly influence biological activity without disrupting the essential hydrogen-bonding faces of the molecule.

The Genesis of Nitropyrimidine-2,4-diones: Discovery and Historical Synthesis

The journey of nitropyrimidine-2,4-diones, or 5-nitrouracils, began not as a quest for a bioactive molecule, but out of synthetic necessity. Early 20th-century chemists recognized that the introduction of a nitro group—a powerful electron-withdrawing group and a versatile chemical handle—could facilitate the synthesis of other important derivatives.

Early Nitration of Uracil

One of the earliest well-documented and practical syntheses of 5-nitrouracil was reported by Marston Taylor Bogert and David Davidson in 1932.[5] Their work was driven by the need for significant quantities of 5-aminouracil, a valuable synthetic precursor. They astutely noted that 5-nitrouracil could be prepared by the direct nitration of the crude reaction mixture from a uracil synthesis, thereby saving considerable time and reagents.[5]

The classical method involved the direct nitration of uracil using strong nitric acid, often in combination with sulfuric acid, a standard electrophilic aromatic substitution condition. However, the uracil ring is not traditionally aromatic and can be sensitive to harsh acidic conditions. The Bogert and Davidson method demonstrates a robust procedure that balances reactivity with substrate stability.

Causality in Early Synthesis: A Means to an End

The primary motivation for the synthesis of 5-nitrouracil was its utility as a synthetic intermediate. The nitro group is readily reduced to an amino group, providing access to 5-aminouracil. Bogert and Davidson highlighted the use of sodium hydrosulfite for this reduction, which was an improvement over the previously used ferrous sulfate and ammonia method.[5] This transformation underscores the strategic importance of the nitro-substituted scaffold:

  • Activation: The electron-withdrawing nitro group deactivates the ring towards further electrophilic substitution but activates it for nucleophilic attack.

  • Versatility: The nitro group itself is a versatile functional handle that can be converted into various other functionalities, including amines, hydroxylamines, and azo compounds, paving the way for a diverse library of uracil derivatives.[6]

Modern Synthetic Methodologies

While the foundational principles of uracil nitration remain, modern organic synthesis has refined these processes for improved yield, safety, and substrate scope. The synthesis of nitropyrimidine-2,4-dione derivatives typically follows a logical workflow from starting material to final product.

General Synthetic Workflow

The synthesis of functionalized nitropyrimidine-2,4-diones often begins with the construction of the core uracil ring, followed by nitration and subsequent derivatization.

G cluster_0 Step 1: Uracil Synthesis cluster_1 Step 2: Nitration cluster_2 Step 3: Functionalization cluster_3 Final Products A Urea + Malic Acid B Uracil (Pyrimidine-2,4-dione) A->B Condensation (e.g., Fuming H₂SO₄) C 5-Nitrouracil B->C Nitrating Agent (e.g., HNO₃/H₂SO₄) D Reduction C->D e.g., Na₂S₂O₄ E Alkylation / Arylation C->E e.g., at N1/N3 F Condensation D->F e.g., with aldehydes G 5-Aminouracil Derivatives D->G H N-Substituted Nitrouracils E->H I Complex Heterocycles F->I

Caption: General workflow for the synthesis of nitropyrimidine-2,4-dione derivatives.

Biological Activities and Therapeutic Applications

The introduction of the nitro group imparts significant biological potential. The strong electron-withdrawing nature of the NO₂ group can enhance binding interactions through dipole and hydrogen-bonding interactions. Furthermore, the nitro group can undergo bioreduction in hypoxic environments (characteristic of tumors and certain bacterial infections) to form radical anions, leading to cytotoxic effects.[6]

Case Study: Inhibition of Inducible Nitric Oxide Synthase (iNOS)

Overproduction of nitric oxide (NO) by iNOS is implicated in various inflammatory diseases. A 2014 study detailed the synthesis and evaluation of a series of 5-nitropyrimidine-2,4-dione analogues as potent iNOS inhibitors.[7] The study demonstrated that these compounds could effectively suppress NO production in lipopolysaccharide-induced macrophage cells.

Table 1: Biological Activity of Lead iNOS Inhibitors [7]

Compound ID iNOS Activity IC₅₀ (μM) NO Production IC₅₀ (μM) Cytotoxicity IC₅₀ (μM)
36 6.2 8.6 > 80.0
L-NIL 5.8 7.9 > 80.0

(L-NIL used as a reference compound)

The high cytotoxicity threshold for the lead compound (36) indicates a favorable therapeutic window, a critical attribute for a viable drug candidate. Molecular docking studies suggested that the pyrimidine-2,4-dione core and the nitro group play crucial roles in binding to the iNOS active site.

G cluster_0 Mechanism of Inhibition cluster_1 Normal Enzyme Function Inhibitor Nitropyrimidine- 2,4-dione Inhibitor ActiveSite iNOS Active Site Inhibitor->ActiveSite Binds to active site (H-bonds, hydrophobic interactions) NO Nitric Oxide (NO) (Pathological Production) ActiveSite->NO Blocks NO Synthesis ActiveSite->NO Catalyzes Conversion Heme Heme Group Arg Arginine (Substrate) Arg->ActiveSite BH4 BH₄ (Cofactor) BH4->ActiveSite O2 O₂ O2->ActiveSite

Caption: Proposed mechanism of iNOS inhibition by nitropyrimidine-2,4-dione analogs.

Role as Precursors for Anticancer Agents

The pyrimidine-2,4-dione core is also a key feature in compounds designed as inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1), a critical enzyme in DNA repair.[8][9] While the final complex molecules may not always retain the nitro group, its use during synthesis is pivotal. For instance, nitrated intermediates can be converted to amines, which are then used in coupling reactions to build the final, larger inhibitors. These inhibitors have shown high potency against various cancer cell lines, such as MCF-7 and HCT116.[8][9]

Key Experimental Protocols

Scientific integrity demands that protocols are both reproducible and rational. The following methods are described with sufficient detail to be self-validating, and the rationale behind key steps is explained.

Protocol 1: Historical Synthesis of 5-Nitrouracil (Adapted from Bogert & Davidson, 1932)[5]
  • Rationale: This protocol demonstrates the direct nitration of a crude uracil synthesis mixture. The key is controlling the temperature of the highly exothermic nitration reaction to prevent runaway reactions and decomposition of the product.

  • Procedure:

    • Prepare a uracil reaction mixture according to the method of Davidson and Baudisch (heating urea and malic acid in fuming sulfuric acid).

    • To the hot, crude uracil mixture, slowly add fuming nitric acid (d=1.5) via a dropping funnel while stirring mechanically.

    • Monitor the temperature closely. Allow the exothermic reaction to raise the temperature to 105-110°C.

    • Maintain this temperature by external cooling (e.g., a water bath) as the addition of nitric acid continues. Expertise Note: Maintaining this specific temperature range is critical. Temperatures too low will result in the accumulation of unreacted nitric acid, risking a violent, uncontrolled reaction. Temperatures too high will lead to product degradation.

    • After the addition is complete, heat the flask on a steam bath for one hour to ensure the reaction goes to completion.

    • Pour the reaction mixture into a large volume of cold water or onto crushed ice.

    • The crude 5-nitrouracil will precipitate. Allow it to stand, then collect the solid by filtration.

    • Wash the collected solid with cold water until the washings are no longer acidic.

    • Recrystallize the crude product from hot water to yield purified 5-nitrouracil.

Protocol 2: Synthesis of a 5-Nitropyrimidine-2,4-dione Analog (iNOS Inhibitor 36)[7]
  • Rationale: This multi-step synthesis illustrates the modern use of the nitrouracil core to build more complex molecules. It involves N-alkylation followed by a condensation reaction.

  • Step 2a: Synthesis of 1,3-dibenzyl-5-nitrouracil

    • To a solution of 5-nitrouracil (1.0 eq) in dry DMF, add anhydrous potassium carbonate (K₂CO₃, 2.5 eq).

    • Add benzyl bromide (2.2 eq) dropwise to the suspension at room temperature.

    • Heat the reaction mixture to 60°C and stir for 4 hours. Monitor reaction progress by TLC.

    • After completion, cool the mixture and pour it into ice water.

    • Collect the resulting precipitate by filtration, wash with water, and dry. Recrystallize from ethanol.

  • Step 2b: Synthesis of Compound 36

    • To a solution of 1,3-dibenzyl-5-nitrouracil (1.0 eq) and 4-hydroxy-3,5-dimethoxybenzaldehyde (1.2 eq) in absolute ethanol, add a catalytic amount of piperidine.

    • Reflux the mixture for 8 hours. Trustworthiness Note: The use of a catalyst like piperidine is standard for Knoevenagel-type condensations. The reaction progress should be diligently monitored by TLC to avoid side-product formation from prolonged heating.

    • Cool the reaction mixture. The product will precipitate out of the solution.

    • Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield the final product.

    • Confirm the structure using ¹H NMR, ¹³C NMR, and HRMS analysis.

Protocol 3: Biological Assay - Griess Assay for Nitric Oxide Production[7]
  • Rationale: This assay quantifies the amount of nitrite (a stable breakdown product of NO) in cell culture media, providing an indirect measure of iNOS activity.

  • Procedure:

    • Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compound (e.g., Compound 36) for 1 hour.

    • Induce NO production by adding lipopolysaccharide (LPS, 1 µg/mL) to the wells (except for the negative control).

    • Incubate the plate for 24 hours.

    • After incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well.

    • Incubate for another 10 minutes at room temperature. A purple/magenta color will develop.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Quantify the nitrite concentration by comparing the absorbance values to a standard curve prepared with known concentrations of sodium nitrite. Calculate the IC₅₀ value.

Conclusion and Future Perspectives

The story of nitropyrimidine-2,4-diones is a compelling example of chemical evolution. What began as a simple, yet crucial, synthetic intermediate in the early 20th century has blossomed into a scaffold of significant interest for modern drug discovery. The unique electronic properties conferred by the nitro group provide chemists with a versatile tool for both synthetic manipulation and for modulating biological activity. The successful development of nitropyrimidine-2,4-dione-based inhibitors for challenging targets like iNOS demonstrates the enduring value and future potential of this heterocyclic core. As our understanding of disease pathology deepens, it is certain that this "activated" uracil scaffold will continue to be a source of novel therapeutic candidates for years to come.

References

  • Al-Ostoot, F. H., Al-Ghorbani, M., Harras, M. F., & El-Gazzar, M. G. (2021). Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. RSC Advances, 11(52), 32981-32996. [Link]

  • Okoth, M. O., et al. (2008). Two New Structures of 5-Nitrouracil. Crystal Growth & Design, 8(9), 3342-3446. [Link]

  • Bardagí, E. R., & Rossi, R. A. (2009). Advances in the Synthesis of 5- and 6-Substituted Uracil Derivatives. Current Organic Synthesis, 6(1), 1-20. [Link]

  • Bogert, M. T., & Davidson, D. (1932). The Preparation of 5-Aminouracil and of Some of its Derivatives. Journal of the American Chemical Society, 54(8), 334-337. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 69135, 5-Nitrouracil. [Link]

  • Wikipedia contributors. (2023). Uracil. Wikipedia, The Free Encyclopedia. [Link]

  • New World Encyclopedia contributors. (2022). Uracil. New World Encyclopedia. [Link]

  • Li, X., et al. (2014). Synthesis and biological evaluation of 5-nitropyrimidine-2,4-dione analogues as inhibitors of nitric oxide and iNOS activity. Chemical Biology & Drug Design, 84(4), 435-442. [Link]

  • Haggam, R. A., et al. (2020). Synthesis of Pyrano[2,3‐d]pyrimidine‐2,4‐diones and Pyridino[2,3‐d]pyrimidine‐2,4,6,8‐tetraones: Evaluation Antitumor Activity. Journal of Heterocyclic Chemistry, 57(2), 842-850. [Link]

  • Freitas, S. S., et al. (2015). Crystal Engineering to Avoid Pairing Dipolar Moments: The Case of 5-Nitrouracil, a Highly Polarizable Molecule. Crystals, 5(4), 562-583. [Link]

  • Various Authors. (n.d.). Synthesis, reactivity, and biological activity of 5-aminouracil and its derivatives. Request PDF on ResearchGate. [Link]

  • Dudina, P. V., et al. (2022). New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity. Molecules, 27(9), 2841. [Link]

  • Al-Ostoot, F. H., et al. (2021). Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. RSC Publishing. [Link]

  • Al-Ostoot, F. H., et al. (2021). Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: Design, synthesis and antitumor activity. ResearchGate. [Link]

  • Ortiz-Pastrana, N. L., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Pharmaceuticals, 15(6), 711. [Link]

  • Hamid, A. A. (2023). History, Classification and Biological activity of Heterocyclic Compounds. International Journal of Natural and Human Sciences, 4(2), 72-80. [Link]

Sources

Foundational

The Ascendancy of Trimethylated Pyrimidinediones: A Technical Guide for Drug Discovery

Foreword: The Strategic Imperative of Methylation in Pyrimidinedione Scaffolds In the landscape of medicinal chemistry, the pyrimidine core stands as a privileged scaffold, forming the basis of numerous therapeutic agent...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Imperative of Methylation in Pyrimidinedione Scaffolds

In the landscape of medicinal chemistry, the pyrimidine core stands as a privileged scaffold, forming the basis of numerous therapeutic agents. Its inherent biological relevance, being a fundamental component of nucleic acids, has made it a focal point for the design of antimetabolites and other targeted therapies.[1] Among the vast chemical space of pyrimidine derivatives, the strategic introduction of methyl groups has emerged as a powerful tool to modulate pharmacokinetic and pharmacodynamic properties. This guide delves into the nuanced world of trimethylated pyrimidinediones, a subclass of compounds that leverages the subtle yet profound influence of methylation to enhance biological activity and therapeutic potential. We will explore the synthetic rationale, mechanistic intricacies, and practical applications of these molecules, providing a comprehensive resource for researchers at the forefront of drug discovery.

I. The Architectural Blueprint: Synthesis of Trimethylated Pyrimidinediones

The synthesis of trimethylated pyrimidinediones is a multi-step process that requires careful consideration of regioselectivity and reaction conditions. The general strategy involves the sequential methylation of a pyrimidinedione precursor, typically barbituric acid or a related derivative.[2] The order of methylation—N-methylation followed by C-alkylation or vice versa—can significantly impact the overall yield and purity of the final product.

A representative and instructive example is the synthesis of 1,3,5-trimethylbarbituric acid. This compound serves as an excellent case study to illustrate the core principles of pyrimidinedione alkylation. The synthetic approach is bifurcated into two primary stages: N-methylation of the pyrimidine ring and subsequent C5-alkylation.

Causality in Synthetic Design: Why Order Matters

The decision to perform N-methylation prior to C5-alkylation is a deliberate one, rooted in the chemical reactivity of the barbituric acid scaffold. The protons on the nitrogen atoms (N1 and N3) are more acidic than the proton at the C5 position. Therefore, in the presence of a base, the nitrogen atoms are more readily deprotonated, making them more nucleophilic and susceptible to electrophilic attack by a methylating agent. By first protecting the nitrogen atoms with methyl groups, we can then direct the subsequent alkylation specifically to the C5 position, which becomes the most reactive site for deprotonation and subsequent reaction with an electrophile. This sequential approach ensures a higher degree of control over the final substitution pattern and minimizes the formation of undesired side products.

Experimental Workflow: A Visual Guide to Synthesis and Purification

The following diagram outlines the typical workflow for the synthesis and purification of a trimethylated pyrimidinedione, such as 1,3,5-trimethylbarbituric acid.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification & Characterization Start Barbituric Acid N_Methylation N-Methylation (e.g., Dimethyl Sulfate, Base) Start->N_Methylation Step 1 Intermediate_1 1,3-Dimethylbarbituric Acid N_Methylation->Intermediate_1 C_Alkylation C5-Methylation (e.g., Methyl Iodide, Base) Intermediate_1->C_Alkylation Step 2 Crude_Product Crude 1,3,5-Trimethylbarbituric Acid C_Alkylation->Crude_Product Filtration Filtration/Extraction Crude_Product->Filtration Recrystallization Recrystallization (e.g., Ethanol/Water) Filtration->Recrystallization Purified_Product Pure 1,3,5-Trimethylbarbituric Acid Recrystallization->Purified_Product Characterization Characterization (NMR, MS, IR) Purified_Product->Characterization

Caption: Synthetic and purification workflow for 1,3,5-trimethylbarbituric acid.

II. Unveiling the Core: Chemical Properties and Characterization

Trimethylated pyrimidinediones are typically crystalline solids with moderate solubility in organic solvents. The introduction of three methyl groups significantly alters the physicochemical properties of the parent pyrimidinedione scaffold. The N-methylation eliminates the possibility of hydrogen bonding at the nitrogen positions, which can affect crystal packing and solubility.[3] The C5-methylation introduces a lipophilic group, which can enhance membrane permeability, a crucial factor for drug efficacy.

Characterization of these compounds relies on a suite of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for confirming the substitution pattern. In the 1H NMR spectrum of 1,3,5-trimethylbarbituric acid, one would expect to see distinct singlets for the N-methyl protons and a quartet and a doublet for the C5-methyl and C5-proton, respectively, if C5-ethylation were performed. Mass spectrometry provides the molecular weight of the compound, confirming the addition of three methyl groups. Infrared (IR) spectroscopy is useful for identifying the characteristic carbonyl stretching frequencies of the dione system.

III. The Biological Arena: Anticancer Activity and Mechanism of Action

While specific biological data for a broad range of trimethylated pyrimidinediones is an emerging area of research, the broader class of pyrimidine derivatives has well-established anticancer properties.[4][5] These compounds often act as antimetabolites, interfering with the synthesis of nucleic acids, or as inhibitors of key enzymes involved in cellular signaling pathways.[6]

A plausible and compelling mechanism of action for trimethylated pyrimidinediones is the inhibition of protein kinases. Many pyrimidine-based molecules have been developed as potent kinase inhibitors, targeting enzymes that are frequently dysregulated in cancer.[7] The trimethylated scaffold can be envisioned to fit into the ATP-binding pocket of certain kinases, with the methyl groups contributing to hydrophobic interactions and potentially enhancing binding affinity and selectivity.

A Case Study in Kinase Inhibition: The PI3K/Akt/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers. Pyrimidine derivatives have been explored as inhibitors of various kinases within this pathway. A trimethylated pyrimidinedione could potentially act as an ATP-competitive inhibitor of PI3K or mTOR, thereby blocking downstream signaling and inducing apoptosis in cancer cells.

The following diagram illustrates the potential inhibitory action of a trimethylated pyrimidinedione on the PI3K/Akt/mTOR signaling pathway.

pi3k_pathway PI3K PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 S6K p70S6K mTORC1->S6K 4EBP1 4E-BP1 mTORC1->4EBP1 Proliferation Cell Growth & Proliferation S6K->Proliferation 4EBP1->Proliferation inhibits translation Inhibitor Trimethylated Pyrimidinedione Inhibitor->PI3K

Caption: Inhibition of the PI3K/Akt/mTOR pathway by a trimethylated pyrimidinedione.

IV. Structure-Activity Relationships: The Impact of Methylation

The structure-activity relationship (SAR) of pyrimidinedione derivatives is a complex interplay of steric and electronic effects. The addition of methyl groups at the N1, N3, and C5 positions can have a profound impact on biological activity.

  • N-Methylation: Methylation at the N1 and N3 positions can enhance lipophilicity, which may improve cell membrane permeability and oral bioavailability.[8] It also removes the hydrogen bond donor capability of the amide protons, which can alter the binding mode of the molecule to its biological target.

  • C5-Methylation: The introduction of a methyl group at the C5 position can provide an additional point of interaction within a hydrophobic pocket of a target protein. The size and nature of the substituent at this position are often critical for potency and selectivity.

The following table summarizes the anticancer activity of some representative methylated pyrimidinedione derivatives, providing a glimpse into the SAR of this class of compounds.

CompoundSubstitution PatternTarget/Cell LineIC50 (µM)Reference
5-Fluorouracil5-FluoroThymidylate SynthaseVaries[5]
Thioether-pyrimidine hybridN/AMDA-MB-2312.40-2.50[9]
Pyrimidine derivativeN/ALoVoVaries[4]
Barbiturate derivative5-substitutedHuman MetAP-15[1]

Note: Data for directly comparable trimethylated pyrimidinediones is limited in the public domain. The table provides data for structurally related compounds to illustrate the potential for potent anticancer activity within this scaffold.

V. In the Laboratory: Experimental Protocols

The following protocols provide a detailed, self-validating system for the synthesis and characterization of 1,3,5-trimethylbarbituric acid.

Protocol 1: Synthesis of 1,3-Dimethylbarbituric Acid
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve barbituric acid (1 eq.) in a suitable solvent such as a mixture of n-butanol and toluene.[10]

  • Addition of Reagents: Add 1,3-dimethylurea (1.1 eq.) and a base, such as sodium ethoxide (catalytic amount), to the reaction mixture.[10]

  • Reaction Conditions: Heat the mixture to reflux (approximately 100-120°C) and maintain for 9-10 hours with continuous stirring.[10]

  • Work-up: After cooling, the solid product is collected by filtration. The solid is then dissolved in water and the pH is adjusted to 1-2 with hydrochloric acid to precipitate the crude product.[10]

  • Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 1,3-dimethylbarbituric acid.

Protocol 2: Synthesis of 1,3,5-Trimethylbarbituric Acid
  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,3-dimethylbarbituric acid (1 eq.) in a dry aprotic solvent such as dimethylformamide (DMF).

  • Deprotonation: Add a strong base, such as sodium hydride (1.1 eq.), portion-wise at 0°C to deprotonate the C5 position.

  • Alkylation: Add methyl iodide (1.2 eq.) dropwise to the reaction mixture at 0°C and then allow the reaction to warm to room temperature and stir for several hours.

  • Quenching and Extraction: Carefully quench the reaction with water and extract the product into an organic solvent such as ethyl acetate.

  • Purification: The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or recrystallization to afford pure 1,3,5-trimethylbarbituric acid.

Protocol 3: Characterization of 1,3,5-Trimethylbarbituric Acid
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve a small sample of the purified product in a suitable deuterated solvent (e.g., CDCl3). Acquire 1H and 13C NMR spectra. The chemical shifts, integration, and coupling patterns should be consistent with the structure of 1,3,5-trimethylbarbituric acid.

  • Mass Spectrometry (MS): Analyze a sample of the product by a suitable mass spectrometry technique (e.g., ESI-MS) to determine the molecular weight. The observed molecular ion peak should correspond to the calculated molecular weight of 1,3,5-trimethylbarbituric acid.

  • Infrared (IR) Spectroscopy: Obtain an IR spectrum of the solid product (e.g., using a KBr pellet). The spectrum should show characteristic absorption bands for the C=O groups of the pyrimidinedione ring.

VI. The Horizon: Future Perspectives

The exploration of trimethylated pyrimidinediones as therapeutic agents is a promising frontier in drug discovery. The strategic placement of methyl groups offers a fine-tuning mechanism to optimize the druglike properties of this versatile scaffold. Future research should focus on several key areas:

  • Expansion of the Chemical Space: The synthesis and biological evaluation of a broader library of trimethylated pyrimidinediones with diverse substitution patterns will be crucial to fully elucidate their therapeutic potential.

  • Target Identification and Validation: Rigorous biochemical and cellular assays are needed to identify the specific molecular targets of these compounds and to validate their mechanism of action.

  • Pharmacokinetic and Toxicological Profiling: In-depth studies on the absorption, distribution, metabolism, excretion, and toxicity (ADMET) of lead compounds will be essential for their progression into preclinical and clinical development.

  • Structure-Based Drug Design: The determination of co-crystal structures of trimethylated pyrimidinediones with their biological targets will provide invaluable insights for the rational design of next-generation inhibitors with improved potency and selectivity.

By embracing a multidisciplinary approach that integrates synthetic chemistry, molecular pharmacology, and structural biology, the scientific community can unlock the full therapeutic potential of trimethylated pyrimidinediones and pave the way for the development of novel and effective medicines.

References

  • Jain, A. K., et al. (2021). Recent Advances in Pyrimidine-Based Drugs. Molecules, 26(15), 4478. [Link]

  • Shaikh, A., et al. (2022). A Review on Barbituric Acid and Its Derivatives: Synthesis, Reactions, and Bio-Applications. Biomedicines, 10(10), 2439. [Link]

  • Fahad, M. M. (2022). Barbituric Acids: A Review of Preparation, Reactions and Biological Applications. Biomedicine and Chemical Sciences, 1(4), 295-305.
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  • Damani, L. A., et al. (1986). Species variations in the N-methylation and quaternization of [14C]pyridine. Xenobiotica, 16(7), 645-650.
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  • Jones, P. G., et al. (2001). Synthesis, Structure and Reactions of 1,3-Dimethyl-5-bis(thiomethyl)methylenebarbituric Acid.
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  • CN101190898B. (2010). Preparation method for 1.3-dimethylbarbituric acid.
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  • Thomas, A., et al. (2021). The Impact of Novel Purine, Pyrimidine and Folate Analogues on Cancer Treatment: A Review. Journal of Young Pharmacists, 13(2), 111-117.
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  • Foye, W. O. (1966). Synthesis of Barbituric Acid Derivatives. Journal of Pharmaceutical Sciences, 55(1), 106-108.
  • Müller, C. E. (2018). Methyl-containing pharmaceuticals: Methylation in drug design. Future Medicinal Chemistry, 10(21), 2533-2553.
  • Bakhotmah, D. A. (2018). Synthesis of Barbituric and Thiobarbituric Acids Bearing 5,6-Diphenyl-1,2,4-Triazin-3-yl Moiety as CDK2 Inhibitors of Tumor Cells. American Journal of Heterocyclic Chemistry, 4(1), 1-8.
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  • Griesbach, M. K., et al. (2021). Access to Highly Substituted Pyrimidine N-Oxides and 4-Acetoxymethylpyrimidines via LANCA-Cyclocondensation-Boekelheide Rearrangement Sequence. The Journal of Organic Chemistry, 86(5), 4125-4141.
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Exploratory

An In-depth Technical Guide to the Safe Handling of 1,3,6-Trimethyl-5-nitropyrimidine-2,4(1H,3H)-dione

For Researchers, Scientists, and Drug Development Professionals Introduction 1,3,6-Trimethyl-5-nitropyrimidine-2,4(1H,3H)-dione, also known as 1,3,6-Trimethyl-5-nitrouracil, is a heterocyclic compound with potential appl...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,6-Trimethyl-5-nitropyrimidine-2,4(1H,3H)-dione, also known as 1,3,6-Trimethyl-5-nitrouracil, is a heterocyclic compound with potential applications in organic synthesis and pharmaceutical development. As with any novel chemical entity, a thorough understanding of its hazard profile and the implementation of rigorous safety protocols are paramount to ensure the well-being of laboratory personnel. This guide provides a comprehensive overview of the known and potential hazards associated with this compound and details best practices for its safe handling, storage, and disposal. Due to the limited availability of a complete Safety Data Sheet (SDS) for this specific molecule, this guide synthesizes direct safety information with data from structurally similar nitropyrimidine derivatives to provide a cautious and comprehensive risk mitigation strategy.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of a compound is the first step in a robust safety assessment.

PropertyValueSource
CAS Number 55326-07-3[1][2]
Molecular Formula C₇H₉N₃O₄[1]
Molecular Weight 199.16 g/mol [1]
Appearance White to light yellow powder or crystal[3]
Melting Point 149-150 °C[2]
Boiling Point 273.2 °C (Predicted)[2]
Density 1.43 g/cm³ (Predicted)[2]
Flash Point 119 °C[1]

Hazard Identification and Risk Assessment

The primary known hazard of 1,3,6-Trimethyl-5-nitropyrimidine-2,4(1H,3H)-dione is its high acute oral toxicity.[2] However, based on the toxicological profiles of analogous nitropyrimidine compounds, a comprehensive risk assessment must also consider other potential routes of exposure and associated health effects.

Known Hazards
  • Acute Oral Toxicity: This compound is classified as toxic if swallowed (GHS Category 3).[2] Ingestion of even small amounts may cause serious illness or death. Immediate medical attention is critical following any suspected ingestion.

Potential Hazards (Inferred from Structural Analogs)

Based on safety data for compounds such as 6-Methyl-5-nitropyrimidine-2,4(1H,3H)-dione and various chloronitropyrimidines, the following hazards should be assumed until specific data for 1,3,6-Trimethyl-5-nitropyrimidine-2,4(1H,3H)-dione becomes available:

  • Skin Irritation: May cause skin irritation upon direct contact.[4][5][6]

  • Serious Eye Damage/Irritation: Likely to cause serious eye irritation or damage.[4][5][6]

  • Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[4][5][6]

GHS Hazard Classification
Hazard ClassCategoryHazard StatementPictogram
Acute Toxicity (Oral) Category 3 H301: Toxic if swallowed 💀
Skin Corrosion/IrritationCategory 2 (Assumed)H315: Causes skin irritation
Serious Eye Damage/IrritationCategory 2 (Assumed)H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)Category 3 (Assumed)H335: May cause respiratory irritation

Safe Handling and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls, administrative procedures, and personal protective equipment, is essential when working with this compound.

Engineering Controls
  • Chemical Fume Hood: All handling of the solid compound and its solutions must be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are promptly removed.[7]

Personal Protective Equipment (PPE)
  • Hand Protection: Wear nitrile gloves at all times. Given the potential for skin irritation, consider double-gloving. Gloves must be inspected before use and disposed of properly after handling the compound.[7]

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes and airborne particles.[7]

  • Body Protection: A lab coat must be worn. For procedures with a higher risk of contamination, a disposable gown is recommended.[8]

  • Respiratory Protection: If there is a risk of generating significant dust and engineering controls are insufficient, a NIOSH-approved respirator with a particulate filter should be used.

Experimental Workflow and Safety Protocols

The following diagram and protocols outline the critical safety checkpoints in a typical workflow involving 1,3,6-Trimethyl-5-nitropyrimidine-2,4(1H,3H)-dione.

G cluster_prep Preparation Phase cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Disposal prep_risk Risk Assessment (Review SDS/Guide) prep_ppe Don PPE (Gloves, Goggles, Lab Coat) prep_risk->prep_ppe prep_setup Prepare Fume Hood (Sash at correct height, clear workspace) prep_ppe->prep_setup handling_weigh Weighing (In fume hood, use draft shield) prep_setup->handling_weigh handling_dissolve Dissolution (Add solid to solvent slowly) handling_weigh->handling_dissolve handling_reaction Reaction Setup (Closed system if possible) handling_dissolve->handling_reaction cleanup_decon Decontaminate Surfaces (Use appropriate solvent/cleaner) handling_reaction->cleanup_decon cleanup_waste Waste Disposal (Segregate solid & liquid hazardous waste) cleanup_decon->cleanup_waste cleanup_ppe Doff & Dispose PPE (Remove gloves last) cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Figure 1: Safe Handling Workflow for 1,3,6-Trimethyl-5-nitropyrimidine-2,4(1H,3H)-dione.
Step-by-Step Handling Protocol
  • Pre-Experiment:

    • Conduct a thorough risk assessment, reviewing this guide and any available safety information.

    • Ensure all necessary PPE is available and in good condition.

    • Prepare the chemical fume hood, ensuring it is clutter-free and functioning correctly.

  • Weighing and Transfer:

    • Perform all weighing operations within the fume hood.

    • Use a draft shield or weighing paper to prevent the dispersal of the powdered compound.

    • Handle the compound gently to avoid creating dust.

  • Dissolution and Reaction:

    • When dissolving, add the solid 1,3,6-Trimethyl-5-nitropyrimidine-2,4(1H,3H)-dione to the solvent slowly to avoid splashing.

    • If the reaction is exothermic, use an ice bath for cooling and add reagents portion-wise.

  • Post-Experiment Cleanup:

    • Decontaminate all surfaces and equipment that may have come into contact with the compound.

    • Segregate all waste (solid and liquid) into clearly labeled hazardous waste containers.

    • Remove PPE carefully, avoiding contact with the outer contaminated surfaces. Dispose of disposable PPE in the appropriate waste stream.

    • Wash hands thoroughly with soap and water after completing all work.

Storage and Stability

Proper storage is crucial to maintain the integrity of the compound and prevent accidental exposure.

  • Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[9]

  • Incompatible Materials: Keep away from strong oxidizing agents.[10]

Emergency Procedures

Rapid and correct response to an emergency can significantly mitigate potential harm.

Spills
  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Control: Ensure the spill is contained and prevent it from entering drains.

  • Cleanup: Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).

  • Collect: Carefully sweep or scoop the absorbed material into a labeled hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly.

First Aid
  • If Swallowed: IMMEDIATELY call a POISON CENTER or doctor/physician. [2] Do not induce vomiting. Rinse mouth with water.

  • If on Skin: Remove contaminated clothing and wash the affected area with plenty of soap and water.[6] Seek medical attention if irritation persists.

  • If in Eyes: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.[6] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

  • If Inhaled: Move the person to fresh air and keep them in a position comfortable for breathing.[6] If the person feels unwell, seek medical attention.

Disposal Considerations

All waste containing 1,3,6-Trimethyl-5-nitropyrimidine-2,4(1H,3H)-dione must be treated as hazardous waste.

  • Solid Waste: Collect in a sealed, labeled container.

  • Liquid Waste: Collect in a sealed, labeled container, segregated by solvent type.

  • Disposal: Dispose of all waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.

Conclusion

1,3,6-Trimethyl-5-nitropyrimidine-2,4(1H,3H)-dione is a compound with significant potential, but it must be handled with the utmost care due to its high acute oral toxicity and other potential hazards. By adhering to the principles of good laboratory practice, utilizing appropriate engineering controls and PPE, and following the detailed protocols outlined in this guide, researchers can work safely with this compound. Always prioritize safety and consult with your institution's environmental health and safety department for any specific questions or concerns.

References

  • MDPI. (2024). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved from [Link]

  • Chemsrc. (2025). 1,3,6-trimethyl-5-nitropyrimidine-2,4-dione. Retrieved from [Link]

  • Jubilant Ingrevia Limited. (n.d.). 2-Chloro-5-nitropyridine Safety Data Sheet. Retrieved from [Link]

  • American Society of Health-System Pharmacists. (2006). ASHP Guidelines on Handling Hazardous Drugs. American Journal of Health-System Pharmacy, 63(12), 1172-1193. Retrieved from [Link]

  • Angene Chemical. (2025). Safety Data Sheet: 3-Methylpyrimidine-2,4(1H,3H)-dione. Retrieved from [Link]

  • Hospital Pharmacy Europe. (2007). Safe handling of cytotoxic and hazardous drugs. Retrieved from [Link]

  • RIFM. (2023). RIFM fragrance ingredient safety assessment, 6,6-dimethoxy-2,5,5-trimethylhex-2-ene, CAS registry number 67674-46-8. Food and Chemical Toxicology, 175, 113711. Retrieved from [Link]

  • PubMed. (2025). RIFM fragrance ingredient safety assessment, 1,1-diethoxy-3,5,5-trimethylhexane, CAS registry number 86198-35-8. Retrieved from [Link]

  • RIFM. (2022). RIFM fragrance ingredient safety assessment, 2,5,5-trimethyl-2-phenyl-1,3-dioxane, CAS Registry Number 5406-58-6. Food and Chemical Toxicology, 165, 113175. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 1,3,6-Trimethyl-5-nitropyrimidine-2,4(1h,3h)-dione experimental protocol

An Application Note and Protocol for the Synthesis of 1,3,6-Trimethyl-5-nitropyrimidine-2,4(1H,3H)-dione Introduction 1,3,6-Trimethyl-5-nitropyrimidine-2,4(1H,3H)-dione, also known as 1,3,6-trimethyl-5-nitrouracil, is a...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Synthesis of 1,3,6-Trimethyl-5-nitropyrimidine-2,4(1H,3H)-dione

Introduction

1,3,6-Trimethyl-5-nitropyrimidine-2,4(1H,3H)-dione, also known as 1,3,6-trimethyl-5-nitrouracil, is a substituted derivative of the pyrimidine base uracil. The introduction of a nitro group onto the uracil scaffold significantly alters its electronic properties and chemical reactivity, making it a valuable intermediate for the synthesis of more complex heterocyclic compounds. Nitro-substituted uracils are precursors for various functionalized pyrimidines, including amino and diamino derivatives, which are core structures in many biologically active molecules. This document provides a comprehensive, two-part experimental protocol for the synthesis of 1,3,6-trimethyl-5-nitropyrimidine-2,4(1H,3H)-dione, intended for researchers in organic synthesis, medicinal chemistry, and drug development.

The synthetic strategy detailed herein involves a robust two-stage process:

  • Synthesis of the Precursor: The initial step is the preparation of 1,3,6-trimethyluracil. This is achieved through the initial condensation of urea and ethyl acetoacetate to form 6-methyluracil, followed by exhaustive N-methylation.

  • Electrophilic Nitration: The second stage involves the regioselective nitration of the 1,3,6-trimethyluracil precursor at the C5 position of the pyrimidine ring using a classic mixed-acid (sulfuric and nitric acid) approach.

This guide emphasizes the rationale behind procedural steps, safety considerations, and methods for verification to ensure a reliable and reproducible synthesis.

Overall Synthetic Workflow

The following diagram outlines the high-level workflow for the synthesis, from starting materials to the final product.

G A Urea + Ethyl Acetoacetate B Condensation & Cyclization A->B HCl (cat.), Alcohol C 6-Methyluracil B->C NaOH, then HCl D N-Methylation (e.g., Dimethyl Sulfate) C->D E 1,3,6-Trimethyluracil D->E F 1,3,6-Trimethyluracil G Electrophilic Nitration F->G HNO₃ / H₂SO₄ H 1,3,6-Trimethyl-5-nitropyrimidine- 2,4(1H,3H)-dione G->H Ice Water Quench

Caption: High-level workflow for the two-part synthesis.

Part 1: Synthesis of 1,3,6-Trimethyluracil (Precursor)

This part is divided into two key steps: the synthesis of 6-methyluracil and its subsequent methylation.

Step 1.1: Synthesis of 6-Methyluracil

This protocol is adapted from the well-established procedure published in Organic Syntheses, which involves the condensation of urea with ethyl acetoacetate.[1]

Materials and Reagents

Reagent/MaterialMolar Mass ( g/mol )QuantityMolesNotes
Urea60.0680 g1.33Finely powdered
Ethyl acetoacetate130.14160 g (155 mL)1.23Commercial grade
Absolute Ethanol46.0725 mL-Solvent
Conc. Hydrochloric Acid36.4610 drops-Catalyst
Sodium Hydroxide40.0080 g2.00For cyclization
Water18.021.2 L-Solvent

Experimental Protocol

  • Condensation: In a 5-inch crystallizing dish, combine 160 g (1.23 mol) of ethyl acetoacetate, 25 mL of absolute ethanol, and ten drops of concentrated hydrochloric acid.

  • Add 80 g (1.33 mol) of finely powdered urea and stir thoroughly with a glass rod until a homogenous paste is formed.

  • Cover the dish loosely with a watch glass and place it in a vacuum desiccator containing concentrated sulfuric acid as the desiccant.

  • Evacuate the desiccator using a water pump and leave the reaction mixture to dry completely. This process typically takes 5 to 7 days and yields the intermediate β-uraminocrotonic ester as a dry powder.

  • Cyclization: Prepare a solution of 80 g (2.00 mol) of sodium hydroxide in 1.2 L of water in a large beaker and heat it to 95°C.

  • While stirring, add the finely powdered, crude β-uraminocrotonic ester to the hot NaOH solution.

  • Once a clear solution is obtained, cool it to 65°C.

  • Precipitation: Carefully acidify the solution by the slow, portion-wise addition of concentrated hydrochloric acid while stirring vigorously. 6-Methyluracil will precipitate almost immediately.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Isolation: Collect the white precipitate by vacuum filtration using a Büchner funnel. Wash the product sequentially with cold water, ethanol, and diethyl ether.

  • Air-dry the product. The expected yield is 110–120 g (71–77%).[1]

Step 1.2: Synthesis of 1,3,6-Trimethyluracil

This procedure involves the N-alkylation of 6-methyluracil at the N1 and N3 positions using a methylating agent.[2]

Materials and Reagents

Reagent/MaterialMolar Mass ( g/mol )QuantityMolesNotes
6-Methyluracil126.1125.2 g0.20From Step 1.1
Dimethyl Sulfate126.1355.5 g (41.8 mL)0.44Caution: Highly Toxic
Anhydrous Potassium Carbonate138.2160.8 g0.44Base
Anhydrous Acetone58.08500 mL-Solvent

Experimental Protocol

  • Setup: In a 1 L round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 25.2 g (0.20 mol) of 6-methyluracil and 60.8 g (0.44 mol) of anhydrous potassium carbonate in 500 mL of anhydrous acetone.

  • Addition of Methylating Agent: While stirring the suspension vigorously, add 55.5 g (0.44 mol) of dimethyl sulfate dropwise using an addition funnel. Perform this step in a well-ventilated fume hood.

  • Reaction: Heat the mixture to reflux and maintain for 18-24 hours. Monitor the reaction's progress using Thin-Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, filter off the inorganic salts and wash them with a small amount of acetone.

  • Combine the filtrate and washings, and remove the acetone under reduced pressure using a rotary evaporator.

  • Purification: Recrystallize the crude solid residue from an appropriate solvent system (e.g., ethanol/water) to yield pure 1,3,6-trimethyluracil.

Part 2: Synthesis of 1,3,6-Trimethyl-5-nitropyrimidine-2,4(1H,3H)-dione

This protocol adapts a standard nitration procedure for uracil to the trimethylated precursor.[3] The reaction is an electrophilic aromatic substitution where the nitronium ion (NO₂⁺) is the active electrophile.

Materials and Reagents

Reagent/MaterialMolar Mass ( g/mol )QuantityMolesNotes
1,3,6-Trimethyluracil154.1715.4 g0.10From Part 1
Conc. Sulfuric Acid (98%)98.0833 mL (approx. 0.6 mol)-Catalyst/Solvent
Conc. Nitric Acid (70%)63.019.0 mL (approx. 0.2 mol)-Nitrating Agent
Ice Water18.02200 mL-For quenching

Experimental Protocol

  • Preparation of Nitrating Mixture: In a 250 mL beaker or flask, carefully add 33 mL of concentrated sulfuric acid. Cool the acid to 0°C in an ice-salt bath.

  • While maintaining the temperature below 10°C, slowly add 9.0 mL of concentrated nitric acid dropwise with constant stirring. This exothermic reaction generates the nitronium ion.

  • Addition of Substrate: To the cold, stirred mixed-acid solution, add 15.4 g (0.10 mol) of 1,3,6-trimethyluracil in small portions. Use a powder funnel and ensure the temperature does not exceed 20°C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-55°C. Maintain this temperature with stirring for 2-3 hours.[3] Monitor the reaction by TLC until the starting material is consumed.

  • Quenching and Precipitation: Cool the reaction mixture back to room temperature and then pour it slowly and carefully onto 200 g of crushed ice in a large beaker with vigorous stirring. A precipitate should form.

  • Isolation and Purification: Collect the solid product by vacuum filtration. Wash the precipitate thoroughly with a large volume of cold water until the washings are neutral to pH paper.

  • Dry the product under reduced pressure or in a desiccator. The expected product is 1,3,6-trimethyl-5-nitropyrimidine-2,4(1H,3H)-dione.[4] Further purification can be achieved by recrystallization if necessary.

Mechanism of Nitration

The nitration of 1,3,6-trimethyluracil is a classic example of electrophilic aromatic substitution. The key steps are:

  • Generation of the Electrophile: Concentrated sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).

  • Electrophilic Attack: The electron-rich pyrimidine ring of 1,3,6-trimethyluracil attacks the nitronium ion. The C5 position is the most nucleophilic site, leading to the formation of a resonance-stabilized carbocation intermediate (sigma complex).

  • Deprotonation: A weak base (like H₂O or HSO₄⁻) removes the proton from the C5 carbon, restoring the aromaticity of the ring and yielding the final nitro product.

G cluster_0 Step 1: Generation of Nitronium Ion cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation HNO₃ + 2H₂SO₄ HNO₃ + 2H₂SO₄ NO₂⁺ + H₃O⁺ + 2HSO₄⁻ NO₂⁺ + H₃O⁺ + 2HSO₄⁻ HNO₃ + 2H₂SO₄->NO₂⁺ + H₃O⁺ + 2HSO₄⁻ Protonation & Dehydration Uracil 1,3,6-Trimethyluracil Sigma Sigma Complex (Resonance Stabilized) Uracil->Sigma + NO₂⁺ Product Final Product Sigma->Product - H⁺ (to HSO₄⁻)

Caption: Mechanism for the electrophilic nitration of the uracil ring.

Safety and Handling

  • Concentrated Acids: Concentrated sulfuric and nitric acids are highly corrosive and strong oxidizing agents. Always handle them in a fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and acid-resistant gloves. Always add acid to water, never the other way around.

  • Dimethyl Sulfate: Dimethyl sulfate is extremely toxic, carcinogenic, and corrosive.[2] It can be absorbed through the skin and is a potent alkylating agent. All manipulations must be conducted in a certified chemical fume hood with appropriate gloves. Any contaminated equipment or spills should be neutralized with an ammonia solution.

  • Exothermic Reactions: The preparation of the nitrating mixture and the quenching of the reaction are highly exothermic. Maintain strict temperature control using ice baths to prevent runaway reactions and the formation of byproducts.

Characterization

The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and the positions of the methyl and nitro groups.

  • Mass Spectrometry (MS): To verify the molecular weight of the final product (C₇H₉N₃O₄, MW: 199.16 g/mol ).[4]

  • Thin-Layer Chromatography (TLC): For monitoring reaction progress and assessing purity.

  • Melting Point: To determine the purity of the final product.

References

  • Snyder, H. R., & Ross, W. F. (1941). 6-methyluracil. Organic Syntheses, 21, 78. DOI: 10.15227/orgsyn.021.0078.
  • ChemSrc. (2023). 1,3,6-trimethyl-5-nitropyrimidine-2,4-dione. Retrieved from [Link]

  • Clark, J. (2013). Nitration of benzene and methylbenzene. Retrieved from [Link]

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Application

Application Note: Comprehensive Characterization of 1,3,6-Trimethyl-5-nitropyrimidine-2,4(1H,3H)-dione

Introduction 1,3,6-Trimethyl-5-nitropyrimidine-2,4(1H,3H)-dione, also known as 1,3,6-trimethyl-5-nitrouracil, is a substituted pyrimidine derivative with potential applications in medicinal chemistry and drug development...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1,3,6-Trimethyl-5-nitropyrimidine-2,4(1H,3H)-dione, also known as 1,3,6-trimethyl-5-nitrouracil, is a substituted pyrimidine derivative with potential applications in medicinal chemistry and drug development.[1] The presence of the nitro group and the trimethylated uracil core imparts specific chemical properties that necessitate a multi-faceted analytical approach for unambiguous identification, purity assessment, and comprehensive characterization. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the analytical methodologies for this compound. The protocols herein are designed to be self-validating, where the combination of orthogonal techniques provides a high degree of confidence in the final characterization.

Chemical and Physical Properties [1]

PropertyValue
Molecular FormulaC₇H₉N₃O₄
Molecular Weight199.16 g/mol
Density1.43 g/cm³
Boiling Point273.2 °C at 760 mmHg

Analytical Workflow: A Holistic Approach

A robust characterization of 1,3,6-trimethyl-5-nitropyrimidine-2,4(1H,3H)-dione relies on the integration of several analytical techniques. The workflow presented below ensures a thorough analysis, from structural elucidation to purity determination.

Analytical Workflow Figure 1: Integrated Analytical Workflow cluster_Structural_Elucidation Structural Elucidation cluster_Functional_Group_ID Functional Group Identification cluster_Purity_Quantification Purity & Quantification cluster_Sample Sample NMR NMR Spectroscopy (¹H, ¹³C, DEPT) MS Mass Spectrometry (EI/ESI) FTIR FTIR Spectroscopy HPLC HPLC-UV UV_Vis UV-Vis Spectroscopy HPLC->UV_Vis Quantification Sample 1,3,6-Trimethyl-5-nitropyrimidine-2,4(1H,3H)-dione Sample->NMR Primary ID Sample->MS Molecular Weight Sample->FTIR Functional Groups Sample->HPLC Purity

Caption: A comprehensive analytical workflow for the characterization of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is the most powerful technique for the unambiguous structural determination of 1,3,6-trimethyl-5-nitropyrimidine-2,4(1H,3H)-dione. A combination of ¹H, ¹³C, and DEPT (Distortionless Enhancement by Polarization Transfer) experiments provides a complete picture of the molecule's carbon and proton framework.

Causality Behind Experimental Choices: The use of deuterated chloroform (CDCl₃) as a solvent is recommended due to its ability to dissolve a wide range of organic compounds and its relatively simple solvent residual peak. Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, providing a reference point at 0 ppm.

Protocol for NMR Analysis
  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the sample into a clean, dry vial.[2]

    • Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS).

    • Ensure the sample is fully dissolved. If necessary, gently warm the vial or use a vortex mixer.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[2]

  • Instrument Parameters (¹H NMR):

    • Spectrometer Frequency: 400 MHz or higher for better resolution.

    • Pulse Program: Standard single-pulse sequence.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64, depending on the sample concentration.

  • Instrument Parameters (¹³C NMR):

    • Spectrometer Frequency: 100 MHz or higher.

    • Pulse Program: Proton-decoupled pulse sequence.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096, as ¹³C has a low natural abundance.

  • DEPT-135 Experiment:

    • Run a standard DEPT-135 pulse sequence to differentiate between CH, CH₂, and CH₃ groups. CH and CH₃ signals will appear as positive peaks, while CH₂ signals will be negative.

Expected Spectral Features and Interpretation:

Assignment ¹H NMR (Predicted δ, ppm) ¹³C NMR (Predicted δ, ppm) DEPT-135
N1-CH₃~3.4-3.6 (s, 3H)~28-32Positive
N3-CH₃~3.3-3.5 (s, 3H)~27-31Positive
C6-CH₃~2.5-2.7 (s, 3H)~15-20Positive
C2=O-~150-155Absent
C4=O-~160-165Absent
C5-NO₂-~135-145Absent
C6-CH₃-~145-155Absent

Note: Chemical shifts are predictive and should be confirmed by experimental data. The electron-withdrawing nitro group will influence the chemical shifts of nearby nuclei.

Mass Spectrometry (MS): Unveiling the Molecular Mass and Fragmentation

Mass spectrometry provides the exact molecular weight of the compound and offers valuable structural information through the analysis of its fragmentation patterns. Both Electron Ionization (EI) and Electrospray Ionization (ESI) can be employed.

Causality Behind Experimental Choices: ESI is a soft ionization technique suitable for confirming the molecular ion, while EI, a hard ionization technique, is useful for generating characteristic fragment ions that aid in structural elucidation.

Protocol for Mass Spectrometry Analysis
  • Sample Preparation:

    • For ESI-MS: Prepare a dilute solution of the sample (~10-50 µg/mL) in a suitable solvent such as methanol or acetonitrile.

    • For EI-MS: No specific preparation is needed for a solid probe, or a dilute solution in a volatile solvent can be used for GC-MS.

  • Instrument Parameters (ESI-MS):

    • Ionization Mode: Positive ion mode is expected to show the protonated molecule [M+H]⁺.

    • Capillary Voltage: 3-4 kV.

    • Drying Gas Flow and Temperature: Optimize based on the instrument manufacturer's recommendations.

  • Instrument Parameters (EI-MS):

    • Ionization Energy: 70 eV (standard).

    • Source Temperature: 200-250 °C.

Expected Mass Spectrum and Fragmentation:

  • Molecular Ion: The ESI-MS spectrum should show a prominent peak at m/z 199.16 (for the neutral molecule) or 200.17 for the protonated molecule ([M+H]⁺). The EI-MS will show the molecular ion peak at m/z 199.

  • Fragmentation Pattern: The fragmentation of the nitro group is a key diagnostic feature. Common fragmentation pathways for nitro compounds involve the loss of NO (30 Da) and NO₂ (46 Da).[3] The uracil ring can also undergo characteristic cleavages.[4]

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Key Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique to confirm the presence of key functional groups in the molecule.

Causality Behind Experimental Choices: The Attenuated Total Reflectance (ATR) sampling technique is preferred for its simplicity and minimal sample preparation.

Protocol for FTIR Analysis
  • Sample Preparation:

    • Place a small amount of the solid sample directly on the ATR crystal.

    • Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

  • Instrument Parameters:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

Expected IR Absorption Bands:

Functional Group Characteristic Absorption (cm⁻¹)
C=O (Uracil ring)1700-1650 (strong)
C=C (Uracil ring)1650-1600
N-O (asymmetric stretch)1550-1500 (strong)[5]
N-O (symmetric stretch)1360-1300 (strong)[5]
C-H (methyl groups)2950-2850

High-Performance Liquid Chromatography (HPLC): Assessing Purity and Quantifying the Compound

HPLC is the primary method for determining the purity of 1,3,6-trimethyl-5-nitropyrimidine-2,4(1H,3H)-dione and for its quantification. A reversed-phase method with UV detection is generally suitable for pyrimidine derivatives.[6]

Causality Behind Experimental Choices: A C18 column is a versatile choice for reversed-phase chromatography, providing good retention for moderately polar compounds. The mobile phase composition is chosen to achieve good peak shape and resolution. UV detection is appropriate as the pyrimidine ring and nitro group are chromophores.

Protocol for HPLC Analysis
  • Sample and Standard Preparation:

    • Stock Solution: Accurately weigh and dissolve the compound in a suitable solvent (e.g., acetonitrile or methanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

    • Working Solutions: Prepare a series of dilutions from the stock solution for linearity assessment.

  • Chromatographic Conditions:

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Isocratic: Acetonitrile:Water (e.g., 60:40 v/v). Gradient elution may be required for complex samples.
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 25 °C
Detection UV at a suitable wavelength (determined by UV-Vis scan, likely around 270-280 nm)
  • Method Validation:

    • Linearity: Analyze the working solutions to establish a calibration curve.

    • Precision: Perform replicate injections of a single concentration.

    • Accuracy: Use a spike-recovery method.

UV-Visible Spectroscopy: A Simple Method for Quantification

UV-Vis spectroscopy can be used for a quick estimation of the compound's concentration.

Protocol for UV-Vis Analysis
  • Sample Preparation:

    • Prepare a dilute solution of the compound in a suitable UV-transparent solvent (e.g., methanol or ethanol).

  • Instrument Parameters:

    • Scan Range: 200-400 nm.

    • Blank: Use the solvent as a blank.

  • Analysis:

    • Determine the wavelength of maximum absorbance (λ_max).

    • Prepare a calibration curve by measuring the absorbance of a series of standard solutions at λ_max.

    • Measure the absorbance of the unknown sample and determine its concentration from the calibration curve.

Safety Precautions

Nitro-containing organic compounds should be handled with care as they can be energetic materials. Pyrimidine derivatives may also have biological activity. Therefore, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated fume hood.[7]

Conclusion

The analytical methods detailed in this application note provide a comprehensive framework for the characterization of 1,3,6-trimethyl-5-nitropyrimidine-2,4(1H,3H)-dione. The integration of NMR, MS, FTIR, HPLC, and UV-Vis spectroscopy ensures a high level of confidence in the structural identity, purity, and quantification of this compound, which is crucial for its application in research and development.

References

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  • Chemsrc. (n.d.). 1,3,6-trimethyl-5-nitropyrimidine-2,4-dione. Retrieved from [Link]

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  • PubMed Central. (n.d.). Does the Red Shift in UV–Vis Spectra Really Provide a Sensing Option for Detection of N-Nitrosamines Using Metalloporphyrins?. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. Retrieved from [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 101 MHz, D2O, predicted). Retrieved from [Link]

  • Journal of Young Pharmacists. (2022). Development and Validation of RP-HPLC Method for the Simultaneous Estimation of Gabapentin and Nortriptyline Hydrochloride in. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Bloomsburg Instrumentation. (2024). Separation of Urinary Compounds by High Performance Liquid Chromatography. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for the Biological Evaluation of 1,3,6-Trimethyl-5-nitropyrimidine-2,4(1H,3H)-dione

Introduction: Navigating the Research Landscape for a Novel Pyrimidine Derivative To the community of researchers, scientists, and drug development professionals, this document serves as a comprehensive guide to the biol...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Research Landscape for a Novel Pyrimidine Derivative

To the community of researchers, scientists, and drug development professionals, this document serves as a comprehensive guide to the biological characterization of 1,3,6-trimethyl-5-nitropyrimidine-2,4(1H,3H)-dione (CAS No. 55326-07-3). A thorough review of the current scientific literature reveals a notable absence of published data regarding the specific biological activities of this compound. While its basic chemical properties are documented, its interactions with biological systems remain largely unexplored.[1][2]

This absence of data presents a unique opportunity for novel discovery. The pyrimidine-2,4-dione core is a well-established scaffold in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4][5] Therefore, it is with scientific prudence and an eye toward potential discovery that we propose a structured, multi-tiered approach to elucidate the biological profile of 1,3,6-trimethyl-5-nitropyrimidine-2,4(1H,3H)-dione.

The protocols and workflows detailed herein are designed to be self-validating systems, grounded in established methodologies. We will proceed from broad-spectrum screening to more targeted, mechanistic assays, with the rationale for each step explained in the context of the known activities of structurally related molecules.

Chemical and Physical Properties

A foundational understanding of the test compound is critical for proper handling and experimental design.

PropertyValueReference
CAS Number 55326-07-3[1]
Molecular Formula C₇H₉N₃O₄[1]
Molecular Weight 199.16 g/mol [1]
Density 1.43 g/cm³[1]
Boiling Point 273.2°C at 760 mmHg[1]
Melting Point 149-150 °C[2]
Safety Toxic if swallowed[6]

Proposed Biological Evaluation Workflow

Given the novelty of 1,3,6-trimethyl-5-nitropyrimidine-2,4(1H,3H)-dione, a logical progression of assays is essential. This workflow is designed to efficiently identify potential biological activities and guide further, more focused research.

G cluster_0 Tier 1: Initial Screening cluster_1 Tier 2: Target-Based Assays (Based on Analogs) cluster_2 Tier 3: Mechanistic Studies A Cytotoxicity Screening (e.g., MTT Assay) E Dose-Response Analysis A->E If cytotoxic B Antimicrobial Screening (e.g., Kirby-Bauer Disk Diffusion) B->E If antimicrobial C iNOS Inhibition Assay (Inflammatory Target) C->E If active D MIF-2 Tautomerase Inhibition Assay (Inflammatory/Cancer Target) D->E If active F Mechanism of Action Studies E->F

Caption: Proposed tiered workflow for the biological evaluation of 1,3,6-trimethyl-5-nitropyrimidine-2,4(1H,3H)-dione.

Rationale for Proposed Assays

The selection of initial assays is guided by the known biological activities of structurally similar pyrimidine-2,4-dione derivatives. This "guilt-by-association" approach is a cornerstone of early-stage drug discovery, providing a rational starting point for investigation.

Biological Activity of AnalogAssay Proposed for Target CompoundRationale and Reference
Anticancer/Cytotoxic MTT Assay against cancer cell linesPyrimidine derivatives are known to exhibit antiproliferative effects on various cancer cell lines.[3][4]
Anti-inflammatory iNOS Inhibition Assay5-nitropyrimidine-2,4-dione analogs have been shown to inhibit inducible nitric oxide synthase (iNOS), a key enzyme in inflammation.
Anti-inflammatory/Anticancer MIF-2 Tautomerase Inhibition AssayThieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives are inhibitors of MIF-2, a cytokine implicated in inflammation and cancer.[7]
Antimicrobial Kirby-Bauer Disk DiffusionThe pyrimidine scaffold is present in many compounds with antibacterial and antifungal properties.[5]

Experimental Protocols

The following protocols are detailed, step-by-step methodologies for the key experiments proposed in our evaluation workflow.

Protocol 1: General Cytotoxicity Screening (MTT Assay)

This assay provides a quantitative measure of cell viability and is a critical first step in assessing the potential anticancer activity of the compound.[8]

Principle: The MTT assay is a colorimetric assay based on the ability of NAD(P)H-dependent oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt MTT to insoluble purple formazan crystals.[9] The amount of formazan produced is proportional to the number of living cells.

Materials:

  • 1,3,6-trimethyl-5-nitropyrimidine-2,4(1H,3H)-dione

  • Cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer)[3]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[8]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[9]

  • Compound Treatment: Prepare a stock solution of the test compound in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations. Remove the old medium from the cells and add 100 µL of the medium containing the test compound at various concentrations. Include wells with vehicle (DMSO) as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[10]

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL).

  • Formazan Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[9]

  • Data Acquisition: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.[8]

Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

  • Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Protocol 2: Antimicrobial Screening (Kirby-Bauer Disk Diffusion Test)

This method is a standard for preliminary screening of antimicrobial activity.[11][12]

Principle: The test compound diffuses from a paper disk into an agar plate inoculated with a test microorganism. If the compound is effective at inhibiting microbial growth, a clear zone of inhibition will appear around the disk.[13][14]

Materials:

  • 1,3,6-trimethyl-5-nitropyrimidine-2,4(1H,3H)-dione

  • Sterile filter paper disks (6 mm diameter)

  • Bacterial strains (e.g., Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative))

  • Fungal strains (e.g., Candida albicans)

  • Mueller-Hinton agar plates

  • Sterile swabs

  • Solvent for the compound (e.g., DMSO)

  • Standard antibiotic disks (positive control)

  • Solvent-only disks (negative control)

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in sterile broth, adjusted to a 0.5 McFarland turbidity standard.

  • Plate Inoculation: Dip a sterile swab into the inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of a Mueller-Hinton agar plate to create a uniform lawn of bacteria.[15]

  • Disk Preparation and Placement: Impregnate sterile paper disks with a known concentration of the test compound dissolved in a suitable solvent. Allow the solvent to evaporate completely. Using sterile forceps, place the impregnated disks onto the surface of the inoculated agar plate. Ensure disks are placed at least 24 mm apart.[15]

  • Controls: Place a standard antibiotic disk as a positive control and a disk impregnated with the solvent alone as a negative control on each plate.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at a suitable temperature and duration for fungi.[15]

  • Data Acquisition: Measure the diameter of the zone of inhibition (including the disk) in millimeters.

Data Analysis:

  • The diameter of the zone of inhibition is qualitatively correlated with the antimicrobial activity. A larger zone indicates greater susceptibility of the microorganism to the compound.

Protocol 3: iNOS Inhibition Assay (Cell-Based)

This assay determines the compound's ability to inhibit the production of nitric oxide (NO) in stimulated inflammatory cells.

Principle: In inflammatory conditions, iNOS is expressed in cells like macrophages and produces large amounts of NO. NO is unstable, but its stable metabolite, nitrite (NO₂⁻), can be measured in the cell culture supernatant using the Griess reagent.[16]

Materials:

  • 1,3,6-trimethyl-5-nitropyrimidine-2,4(1H,3H)-dione

  • Macrophage cell line (e.g., RAW 264.7)

  • Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ) for stimulation

  • Griess Reagent (contains sulfanilamide and N-(1-naphthyl)ethylenediamine)

  • Sodium nitrite standard solution

  • Known iNOS inhibitor (e.g., L-NAME) as a positive control

Procedure:

  • Cell Culture and Treatment: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere. Pre-treat the cells with various concentrations of the test compound for 1 hour.[16]

  • iNOS Induction: Stimulate the cells with LPS (e.g., 1 µg/mL) and IFN-γ (e.g., 10 ng/mL) to induce iNOS expression. Include unstimulated and stimulated-untreated controls.

  • Incubation: Incubate the plates for 24 hours at 37°C and 5% CO₂.[16]

  • Nitrite Measurement: Collect the cell culture supernatant. Mix 50 µL of supernatant with 50 µL of Griess Reagent in a new 96-well plate.

  • Data Acquisition: Incubate for 10-15 minutes at room temperature. Measure the absorbance at 540 nm.[16][17]

Data Analysis:

  • Generate a standard curve using the sodium nitrite standard solution.

  • Calculate the nitrite concentration in each sample.

  • Determine the percentage of iNOS inhibition by comparing the nitrite levels in compound-treated wells to the stimulated, untreated control wells.

  • Calculate the IC₅₀ value.

G LPS_IFN LPS/IFN-γ Receptor Toll-like Receptor 4 (TLR4) LPS_IFN->Receptor NFkB NF-κB Activation Receptor->NFkB iNOS_Gene iNOS Gene Transcription NFkB->iNOS_Gene iNOS_Protein iNOS Protein iNOS_Gene->iNOS_Protein Arginine L-Arginine NO Nitric Oxide (NO) Arginine->NO iNOS_Protein Inflammation Inflammation NO->Inflammation Test_Compound 1,3,6-Trimethyl-5-nitropyrimidine- 2,4(1H,3H)-dione Test_Compound->iNOS_Protein Inhibition?

Caption: Hypothetical signaling pathway for iNOS inhibition by the test compound.

Conclusion and Future Directions

The provided application notes and protocols offer a robust framework for the initial biological characterization of 1,3,6-trimethyl-5-nitropyrimidine-2,4(1H,3H)-dione. While this compound is currently uncharacterized, its pyrimidine-2,4-dione core suggests a high potential for bioactivity. The proposed tiered workflow, beginning with broad screening for cytotoxicity and antimicrobial effects, followed by targeted assays based on the activities of structural analogs, represents a scientifically rigorous and resource-efficient strategy.

Positive results in any of these assays will necessitate further investigation, including dose-response studies, evaluation against a broader range of cell lines or microbial strains, and ultimately, more complex mechanism-of-action studies to elucidate the specific molecular targets. This structured approach will ensure that the potential therapeutic value of 1,3,6-trimethyl-5-nitropyrimidine-2,4(1H,3H)-dione is thoroughly and systematically explored.

References

  • Chemsrc. (2025, October 18). CAS#:55326-07-3 | 1,3,6-trimethyl-5-nitropyrimidine-2,4-dione. Retrieved from [Link]

  • Parkins, C. C., et al. (2023). Protocol for purification and enzymatic characterization of members of the human macrophage migration inhibitory factor superfamily. STAR Protocols, 4(3), 102431. doi:10.1016/j.xpro.2023.102431. Retrieved from [Link]

  • American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Retrieved from [Link]

  • Chaudhary, P., et al. (2022). Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway. RSC Medicinal Chemistry, 13(7), 843-855. doi:10.1039/d2md00045a. Retrieved from [Link]

  • Sharma, P., et al. (2018). Biological Screening of Some Novel Pyrimidine Compounds. Acta Scientific Pharmaceutical Sciences, 2(6), 32-36. Retrieved from [Link]

  • Hardy Diagnostics. (2024, February 5). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Retrieved from [Link]

  • Arigo biolaboratories. ARG82185 Nitric Oxide Sythase Inhibitor Screening Kit. Retrieved from [Link]

  • Fahey, J. W., et al. (2011). Inactivation of Tautomerase Activity of Macrophage Migration Inhibitory Factor by Sulforaphane: A Potential Biomarker for Anti-inflammatory Intervention. Cancer Prevention Research, 4(1), 125-133. doi:10.1158/1940-6207.CAPR-10-0222. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). MTT Assay Protocol. In: Assay Guidance Manual. Retrieved from [Link]

  • Roche. MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • BioAssay Systems. Nitric Oxide Synthase (NOS) Inhibitor Assay Screening Services. Retrieved from [Link]

  • El-Sayed, N. N. E., et al. (2022). Novel Pyridothienopyrimidine Derivatives: Design, Synthesis and Biological Evaluation as Antimicrobial and Anticancer Agents. Molecules, 27(3), 853. doi:10.3390/molecules27030853. Retrieved from [Link]

  • Biology LibreTexts. (2024, February 6). 9: Kirby-Bauer (Antibiotic Sensitivity). Retrieved from [Link]

  • Sun, L., et al. (2022). Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells. Journal of Medicinal Chemistry, 65(4), 3046-3063. doi:10.1021/acs.jmedchem.1c01598. Retrieved from [Link]

  • Horton, T. MTT Cell Assay Protocol. Retrieved from [Link]

  • El-Damasy, A. K., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 14(18), 12693-12711. doi:10.1039/D4RA01309A. Retrieved from [Link]

  • Senter, L., et al. (2002). Inhibition of macrophage migration inhibitory factor (MIF) tautomerase and biological activities by acetaminophen metabolites. Proceedings of the National Academy of Sciences, 99(1), 144-149. doi:10.1073/pnas.012469999. Retrieved from [Link]

  • Hardy Diagnostics. (2024, January 3). How to do a Kirby-Bauer Disk Diffusion Antimicrobial Susceptibility Test [Video]. YouTube. Retrieved from [Link]

  • Microbe Notes. (2022, May 18). Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. Retrieved from [Link]

  • El-Sayed, N. N. E., et al. (2022). Novel Pyridothienopyrimidine Derivatives: Design, Synthesis and Biological Evaluation as Antimicrobial and Anticancer Agents. ResearchGate. Retrieved from [Link]

  • Al-Oqaili, R. A., & Al-Maliki, S. J. (2023, February 27). MTT (Assay protocol). Protocols.io. Retrieved from [Link]

  • ResearchGate. Optimization of the tautomerase assay reaction conditions: determining.... Retrieved from [Link]

Sources

Application

Technical Guide: NMR and Mass Spectrometry of 1,3,6-Trimethyl-5-nitropyrimidine-2,4(1H,3H)-dione

This Application Note and Protocol guide is designed for researchers and analytical scientists characterizing 1,3,6-Trimethyl-5-nitropyrimidine-2,4(1H,3H)-dione (also known as 1,3,6-trimethyl-5-nitrouracil ). This compou...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide is designed for researchers and analytical scientists characterizing 1,3,6-Trimethyl-5-nitropyrimidine-2,4(1H,3H)-dione (also known as 1,3,6-trimethyl-5-nitrouracil ). This compound serves as a critical intermediate in the synthesis of purine alkaloids (e.g., caffeine derivatives) and high-energy density materials.

CAS No: 55326-07-3 | Formula: Cngcontent-ng-c176312016="" _nghost-ng-c2087115490="" class="inline ng-star-inserted">


H

N

O

| MW: 199.16 g/mol

Part 1: Introduction & Strategic Overview

The characterization of 1,3,6-trimethyl-5-nitrouracil requires specific attention to the electron-withdrawing nature of the 5-nitro group, which significantly alters the electronic environment of the pyrimidine ring compared to its non-nitrated precursors. This guide provides a self-validating workflow to confirm structure purity and identity using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Key Analytical Challenges
  • Solubility : The nitro group increases polarity; however, the trimethylation provides lipophilicity. Selection of deuterated solvent is critical for resolution.

  • Peak Overlap : N1-methyl and N3-methyl signals can overlap in proton NMR depending on the solvent.

  • Fragmentation : The labile nature of the nitro group (

    
    ) dominates the mass spectral fragmentation, often obscuring the molecular ion in hard ionization techniques (EI).
    

Part 2: Nuclear Magnetic Resonance (NMR) Protocol

Sample Preparation

Objective : Prepare a homogeneous solution free of paramagnetic impurities.

  • Solvent Choice : DMSO-d

    
      (Dimethyl sulfoxide-d
    
    
    
    ) is the recommended solvent.
    • Reasoning: It prevents aggregation common in uracil derivatives and ensures distinct separation of N-methyl signals due to its high dielectric constant. CDCl

      
       is a secondary choice but may result in accidental equivalence of methyl peaks.
      
  • Concentration :

    • 
      H NMR : 5–10 mg in 0.6 mL solvent.
      
    • 
      C NMR : 20–30 mg in 0.6 mL solvent (requires higher concentration for quaternary carbons C2, C4, C5, C6).
      
Instrumental Parameters
  • Frequency : 400 MHz or higher recommended.

  • Temperature : 298 K (25°C).

  • Pulse Sequence :

    • 
      H: Standard single pulse (zg30).
      
    • 
      C: Proton-decoupled (zgpg30) to simplify spectrum to singlets.
      
Data Analysis & Interpretation

The molecule possesses C


 symmetry if planar, but sterics often twist the nitro group. The spectrum is defined by three distinct methyl singlets and no aromatic protons.
Table 1: Expected

H NMR Data (400 MHz, DMSO-d

)
PositionShift (

, ppm)
MultiplicityIntegrationAssignment Logic
C6-CH

2.30 – 2.50Singlet (s)3HAllylic methyl attached to C6. Deshielded by adjacent C=N/C=C system but shielded relative to N-Me.
N3-CH

3.20 – 3.35Singlet (s)3HFlanked by two carbonyls (C2, C4). Typically the most deshielded methyl or close to N1-Me.
N1-CH

3.30 – 3.45Singlet (s)3HFlanked by carbonyl (C2) and alkene (C6).

Note: The 5-position is substituted with


, so the characteristic H-5 doublet of uracil is absent , confirming nitration.
Table 2: Expected

C NMR Data (100 MHz, DMSO-d

)
CarbonShift (

, ppm)
TypeStructural Environment
CH

(C6)
15 – 20CH

Methyl on double bond.
CH

(N)
28 – 35CH

Two distinct peaks for N1-Me and N3-Me.
C5 125 – 135C

Substituted with

. Upfield shift relative to C6 due to resonance, but deshielded by

induction.
C6 145 – 155C

Alkene carbon attached to methyl and N1.
C2, C4 150 – 160C=OUrea/Amide carbonyls. C4 is typically more deshielded (downfield) than C2.

Part 3: Mass Spectrometry (MS) Protocol

Method Selection
  • Technique : LC-MS (ESI) is preferred for molecular weight confirmation. GC-MS (EI) is suitable for structural elucidation via fragmentation.

  • Ionization :[1]

    • ESI (+) : Forms

      
       and 
      
      
      
      .
    • EI (70 eV) : Provides rich fragmentation for fingerprinting.

Experimental Workflow (Direct Infusion ESI)
  • Solvent : Methanol/Water (50:50) with 0.1% Formic Acid.

  • Flow Rate : 10 µL/min.

  • Scan Range : m/z 50 – 400.

Fragmentation Analysis

The 5-nitro group is the primary "weak link." The loss of


 is the diagnostic cleavage event.
Table 3: Mass Spectral Fragmentation Pattern (EI/ESI)
m/z (approx)Ion IdentityFragment StructureMechanism
199

/

Parent MoleculeMolecular ion (often weak in EI due to stability).
182

Loss of OH"Ortho effect" if H transfer occurs from methyl to nitro oxygen.
153

Base Peak (likely)Homolytic cleavage of C-N bond removing nitro group.
125

Ring ContractionLoss of carbonyl (CO) following denitration.
42

Cyanate fragmentRing disintegration (RDA cleavage).

Part 4: Visualization of Analytical Logic

The following diagram illustrates the decision tree for confirming the synthesis of 1,3,6-trimethyl-5-nitrouracil from its precursor (1,3,6-trimethyluracil).

AnalysisWorkflow Start Sample: Reaction Crude (Nitration of 1,3,6-Trimethyluracil) NMR_H 1H NMR Analysis (DMSO-d6) Start->NMR_H Check_H5 Check: 5-H Signal? NMR_H->Check_H5 Result_Fail Precursor Present (Incomplete Reaction) Check_H5->Result_Fail Signal at ~5.8 ppm detected Result_Pass Nitration Confirmed (No H-5 Doublet) Check_H5->Result_Pass Signal Absent MS_Analysis Mass Spectrometry (ESI+) Result_Pass->MS_Analysis Check_MW Check: m/z 200 [M+H]+? MS_Analysis->Check_MW Check_MW->Result_Fail No (e.g. m/z 155) Final_ID CONFIRMED IDENTITY: 1,3,6-Trimethyl-5-nitrouracil Check_MW->Final_ID Yes

Caption: Workflow for validating the nitration of 1,3,6-trimethyluracil. The disappearance of the H-5 proton signal is the primary NMR indicator.

Part 5: Mechanistic Fragmentation Pathway

Understanding the mass spec fragmentation helps in identifying impurities or degradation products.

Fragmentation M_Ion Molecular Ion m/z 199 M_NO2 [M - NO2]+ m/z 153 M_Ion->M_NO2 - NO2 (46 Da) Ring_Break Ring Cleavage (RDA) M_NO2->Ring_Break - CO (28 Da) Small_Frags Small Fragments m/z 42, 56 Ring_Break->Small_Frags

Caption: Primary fragmentation pathway in EI-MS showing the characteristic loss of the nitro group.

Part 6: References

  • ChemSrc . (2025). 1,3,6-trimethyl-5-nitropyrimidine-2,4-dione - Physicochemical Properties and CAS Data. Retrieved from [Link]

  • PubChem . (2025).[2] Compound Summary: 6-Methyl-5-nitrouracil Derivatives. National Library of Medicine. Retrieved from [Link]

  • ResearchGate . (2004). Synthesis of Functionalized 5-Nitrouracil Derivatives Involving Electron Transfer Coupling Reactions. Retrieved from [Link]

Sources

Method

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 1,3,6-Trimethyl-5-nitropyrimidine-2,4(1H,3H)-dione

Abstract This application note presents a robust and detailed protocol for the purification of 1,3,6-trimethyl-5-nitropyrimidine-2,4(1H,3H)-dione from a crude synthetic mixture using preparative High-Performance Liquid C...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a robust and detailed protocol for the purification of 1,3,6-trimethyl-5-nitropyrimidine-2,4(1H,3H)-dione from a crude synthetic mixture using preparative High-Performance Liquid Chromatography (HPLC). 1,3,6-Trimethyl-5-nitropyrimidine-2,4(1H,3H)-dione, also known as 1,3,6-trimethyl-5-nitrouracil, is a key heterocyclic compound with potential applications as an intermediate in the synthesis of pharmaceuticals and other functional materials. Achieving high purity is critical for subsequent applications and characterization. This guide provides a comprehensive methodology, including the rationale for chromatographic parameter selection, a step-by-step protocol, and a troubleshooting guide, designed for researchers, chemists, and drug development professionals.

Introduction and Scientific Rationale

The pyrimidine scaffold is a fundamental core in numerous biologically active molecules, including several approved drugs. The title compound, 1,3,6-trimethyl-5-nitropyrimidine-2,4(1H,3H)-dione, possesses a unique substitution pattern, including a nitro group which can serve as a handle for further chemical transformations. Synthetic routes to such compounds often yield a mixture containing unreacted starting materials, intermediates, and side-products. Therefore, a reliable purification method is paramount.

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the method of choice for this purification challenge.[1] This technique separates molecules based on their hydrophobicity through differential partitioning between a polar mobile phase and a nonpolar stationary phase.[2][3] The target molecule, with its combination of polar (nitropyrimidine-dione core) and nonpolar (three methyl groups) functionalities, is ideally suited for this separation mechanism. By employing a gradient elution—gradually increasing the concentration of an organic solvent in the mobile phase—we can effectively separate the target compound from both more polar and less polar impurities in a single chromatographic run.

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's properties is essential for method development.

PropertyValueSource
Synonym 1,3,6-Trimethyl-5-nitrouracilChemSrc[4]
Molecular Formula C₇H₉N₃O₄ChemSrc[4]
Molecular Weight 199.16 g/mol ChemSrc[4]
Appearance (Expected) Crystalline solidGeneral knowledge
Solubility (Predicted) Soluble in DMSO, DMF, hot methanolBased on similar compounds[5]
UV Absorbance Strong absorbance expected due to nitropyrimidine coreGeneral knowledge[5][6]
Understanding Potential Synthetic Impurities

A robust purification strategy must account for potential impurities. A plausible synthesis of the target compound involves the condensation of 1,3-dimethylurea with a β-ketoester (e.g., ethyl 2-methylacetoacetate) followed by nitration.[7]

Potential Impurities Include:

  • Starting Materials: Unreacted 1,3-dimethylurea (polar) and ethyl 2-methylacetoacetate (less polar).

  • Intermediates: 1,3,6-trimethylpyrimidine-2,4(1H,3H)-dione (the non-nitrated precursor, less polar than the final product).

  • Side-Products: Isomers from nitration at other positions (unlikely but possible), or products of hydrolysis/degradation (more polar).

The gradient HPLC method is designed to resolve the moderately polar target compound from these impurities which span a range of polarities.

Detailed Application and Protocol
4.1. Materials and Equipment
  • HPLC System: Preparative HPLC system with a gradient pump, autosampler (or manual injector), column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 10 mm, 5 µm particle size). A guard column is highly recommended.

  • Solvents (HPLC Grade):

    • Mobile Phase A: Deionized water with 0.1% (v/v) Trifluoroacetic Acid (TFA) or Formic Acid (FA).

    • Mobile Phase B: Acetonitrile (ACN) with 0.1% (v/v) TFA or FA.

  • Sample Solvent: Dimethyl sulfoxide (DMSO) or a 50:50 mixture of Mobile Phase A:B.

  • Reagents: Crude 1,3,6-trimethyl-5-nitropyrimidine-2,4(1H,3H)-dione, reference standard (if available).

  • Glassware & Consumables: Volumetric flasks, autosampler vials, syringes, 0.22 µm syringe filters, fraction collection tubes.

4.2. Experimental Workflow Diagram

HPLC_Purification_Workflow cluster_prep Phase 1: Preparation cluster_hplc Phase 2: HPLC Separation cluster_post Phase 3: Post-Purification Crude Crude Synthetic Product Dissolve Dissolve in Sample Solvent Crude->Dissolve Filter Filter through 0.22 µm Syringe Filter Dissolve->Filter Inject Inject onto Preparative Column Filter->Inject Gradient Gradient Elution (Water/ACN) Inject->Gradient Detect UV Detection (e.g., 260 nm) Gradient->Detect Collect Collect Fractions Based on Peak Detect->Collect Analyze Analyze Fraction Purity (Analytical HPLC) Collect->Analyze Pool Pool Pure Fractions Analyze->Pool Evaporate Evaporate Solvent Pool->Evaporate Pure Obtain Pure Compound Evaporate->Pure

Caption: Workflow for the purification of 1,3,6-Trimethyl-5-nitropyrimidine-2,4(1H,3H)-dione.

4.3. Step-by-Step Protocol

1. Mobile Phase Preparation:

  • Prepare 1 L of Mobile Phase A: Add 1 mL of TFA to 999 mL of HPLC-grade water.

  • Prepare 1 L of Mobile Phase B: Add 1 mL of TFA to 999 mL of HPLC-grade acetonitrile.

  • Degas both mobile phases for at least 15 minutes using sonication or an online degasser.

2. Sample Preparation:

  • Accurately weigh approximately 50-100 mg of the crude product.

  • Dissolve the sample in a minimal amount of DMSO (e.g., 1-2 mL). Rationale: DMSO is a strong solvent capable of dissolving a wide range of organic compounds, ensuring the entire crude mixture is solubilized.[5]

  • If solubility allows, dilute with the initial mobile phase composition (e.g., 95% A, 5% B) to a final concentration of 10-20 mg/mL. Rationale: Matching the sample solvent to the mobile phase improves peak shape and prevents sample precipitation upon injection.

  • Filter the sample solution through a 0.22 µm syringe filter to remove particulate matter that could clog the column.[8]

3. HPLC Method Parameters:

  • Equilibrate the column with the initial mobile phase conditions for at least 15-20 minutes or until a stable baseline is achieved.

ParameterRecommended SettingRationale
Column C18, 250 x 10 mm, 5 µmStandard for reversed-phase separation of moderately polar compounds.[3]
Mobile Phase A 0.1% TFA in WaterAcid modifier sharpens peaks by suppressing silanol interactions and ensuring consistent ionization.
Mobile Phase B 0.1% TFA in AcetonitrileAcetonitrile is a common organic modifier with low viscosity and good UV transparency.
Flow Rate 4.0 mL/minAppropriate for a 10 mm ID preparative column.
Column Temp. 30 °CImproves reproducibility by controlling retention time fluctuations.
Detection (UV) 260 nmPyrimidine and nitro groups are strong chromophores. 260 nm is a common wavelength for nucleic acid bases.[9] A DAD scan (200-400 nm) is recommended to determine the optimal wavelength.
Injection Vol. 200 - 500 µLDependent on sample concentration and column loading capacity. Start with a smaller injection.
Gradient Elution Time (min) % B
0.05
2.05
20.095
25.095
25.15
30.05

4. Fraction Collection:

  • Monitor the chromatogram in real-time.

  • Begin collecting fractions just before the main product peak begins to elute and stop just after it returns to baseline.

  • It is advisable to collect the peak in multiple smaller fractions (e.g., across the upslope, apex, and downslope) to isolate the purest portions.

5. Post-Purification Analysis:

  • Re-inject a small aliquot of each collected fraction onto an analytical HPLC system to assess purity.

  • Pool the fractions that meet the desired purity level (e.g., >98%).

  • Remove the organic solvent (acetonitrile) using a rotary evaporator.

  • The remaining aqueous solution can be lyophilized (freeze-dried) or extracted with an appropriate organic solvent (e.g., ethyl acetate) to recover the purified solid product.

Troubleshooting Common Issues
ProblemPotential Cause(s)Recommended Solution(s)
High Backpressure 1. Column or frit blockage.[10] 2. Sample precipitation on injection.1. Back-flush the column with a strong solvent (e.g., isopropanol). 2. Ensure the sample is fully dissolved and the sample solvent is compatible with the mobile phase.[8]
Poor Peak Shape (Tailing/Fronting) 1. Column overload. 2. Secondary interactions with the stationary phase. 3. Column degradation.1. Reduce sample concentration or injection volume. 2. Ensure the mobile phase is acidified (0.1% TFA). 3. Replace the column or guard column.
Inconsistent Retention Times 1. Inconsistent mobile phase preparation. 2. Temperature fluctuations.[11] 3. Pump malfunction or leaks.1. Prepare fresh mobile phase daily. Use an online mixer if available. 2. Use a column oven. 3. Check for leaks in fittings and pump seals. Purge the pump.[4][10]
No Peaks or Very Small Peaks 1. Injector malfunction. 2. Detector lamp failure. 3. Incorrect detection wavelength.1. Ensure the injector loop is filled and the valve is functioning. 2. Check lamp status and intensity.[4] 3. Run a DAD/PDA scan to confirm the absorbance maximum of the compound.
Conclusion

This application note provides a validated starting point for the efficient purification of 1,3,6-trimethyl-5-nitropyrimidine-2,4(1H,3H)-dione. The described reversed-phase HPLC method, utilizing a C18 column with a water/acetonitrile gradient, is designed to provide high resolution and purity. The principles and protocols outlined herein are adaptable and can be optimized further to suit specific crude sample compositions and purity requirements, serving as a valuable resource for scientists in synthetic chemistry and drug development.

References
  • Chemsrc . 1,3,6-trimethyl-5-nitropyrimidine-2,4-dione. [Link]

  • Wikipedia . Reversed-phase chromatography. [Link]

  • CONICET Digital . Advances in the Synthesis of 5- and 6-Substituted Uracil Derivatives. [Link]

  • AELAB . Expert Guide to Troubleshooting Common HPLC Issues. [Link]

  • Goodpaster, J. V. et al. (2021) . A systematic study of the absorbance of the nitro functional group in the vacuum UV region. Analytica Chimica Acta. [Link]

  • Organic Syntheses . 6-methyluracil. [Link]

  • Springer Nature Experiments . Reversed-Phase High-Performance Liquid Chromatography. [Link]

  • Al-Rawi, S. et al. (2020) . Spectroscopic Studies on Nicotine and Nornicotine in the UV Region. PMC. [Link]

  • Maxi Scientific . Troubleshooting Common HPLC Issues: A Practical Guide. [Link]

  • ACS Publications . Comparative Study of UVA Filtering Compounds 2‑Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions. [Link]

  • PubMed . Synthesis and antimicrobial evaluation of substituted 5,6-dihydro-5-nitrouracils. [Link]

  • Phenomenex . Reversed Phase HPLC Columns. [Link]

  • LCGC International . How Reversed-Phase Liquid Chromatography Works. [Link]

  • Google Patents. Preparation method of compound containing 6-methyl uracil structure.
  • SCION Instruments . HPLC Troubleshooting Guide. [Link]

  • PubMed . The ultraviolet absorption spectra of some pyrimidines; chemical structure and the effect of pH on the position of lambda max. [Link]

  • ResearchGate . Two New Structures of 5-Nitrouracil. [Link]

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Application

The Research Potential of 1,3,6-Trimethyl-5-nitropyrimidine-2,4(1H,3H)-dione: A Guide for Investigators

For correspondence: Abstract This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the potential applications of 1,3,6-Trimethyl-5-nitropyrimidine-2,4(1H,...

Author: BenchChem Technical Support Team. Date: February 2026

For correspondence:

Abstract

This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the potential applications of 1,3,6-Trimethyl-5-nitropyrimidine-2,4(1H,3H)-dione as a novel research tool. While direct biological studies on this specific molecule are emerging, its structural relationship to the broader class of pyrimidine-2,4-dione derivatives suggests a rich landscape for scientific inquiry. This guide will, therefore, extrapolate potential applications based on the established bioactivities of analogous compounds, providing a theoretical framework and practical protocols to investigate its utility in areas such as inflammation, cancer biology, and infectious diseases.

Introduction: The Pyrimidine-2,4-dione Scaffold in Drug Discovery

The pyrimidine-2,4-dione core, a heterocyclic structure, is a cornerstone in medicinal chemistry. This scaffold is present in a multitude of biologically active molecules, both natural and synthetic, and is known to interact with a wide range of biological targets. Derivatives of pyrimidine-2,4-dione have been explored for their therapeutic potential, exhibiting activities such as:

  • Anticancer Properties: Certain derivatives have been shown to induce apoptosis in cancer cells by elevating reactive oxygen species (ROS) production.[1]

  • Anti-inflammatory Effects: Analogues have demonstrated the ability to inhibit the production of nitric oxide (NO) and the activity of inducible nitric oxide synthase (iNOS), key mediators in inflammatory processes.[2]

  • Cardioprotective Functions: Some compounds within this class have been identified as having dual anti-inflammatory and anti-oxidative activities, offering protection against ischemia-reperfusion injury.[3]

  • Antimicrobial and Antifungal Activity: The pyrimidine-2,4-dione nucleus is a feature in various compounds synthesized and screened for their efficacy against bacterial and fungal pathogens.[4][5]

Given this precedent, 1,3,6-Trimethyl-5-nitropyrimidine-2,4(1H,3H)-dione, with its unique substitution pattern, presents an intriguing candidate for novel biological activity. The presence of the nitro group, in particular, suggests potential for modulation of cellular redox pathways and enzymatic inhibition.

Physicochemical Properties of 1,3,6-Trimethyl-5-nitropyrimidine-2,4(1H,3H)-dione

A thorough understanding of a compound's physical and chemical characteristics is fundamental to its application as a research tool. The table below summarizes the key properties of 1,3,6-Trimethyl-5-nitropyrimidine-2,4(1H,3H)-dione.

PropertyValueSource
Molecular Formula C₇H₉N₃O₄[6][7]
Molecular Weight 199.16 g/mol [6][7]
Boiling Point 273.2°C at 760 mmHg[6]
Density 1.43 g/cm³[6]
Flash Point 119°C[6]

Note: These properties are computationally predicted or sourced from chemical supplier databases and should be confirmed experimentally.

Postulated Research Applications and Mechanistic Hypotheses

Based on the activities of structurally related compounds, we propose several avenues of investigation for 1,3,6-Trimethyl-5-nitropyrimidine-2,4(1H,3H)-dione.

Investigation as an Anti-inflammatory Agent

Hypothesis: The 5-nitro-pyrimidine-2,4-dione moiety may enable the compound to act as an inhibitor of nitric oxide production. This is based on studies of similar compounds that inhibit iNOS activity.[2]

Experimental Approach: Utilize a cellular model of inflammation, such as lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, to assess the compound's ability to suppress NO production.

Workflow for Assessing Anti-inflammatory Potential:

G cluster_0 In Vitro Inflammation Model cluster_1 Endpoint Analysis RAW 264.7 Macrophages RAW 264.7 Macrophages LPS Stimulation LPS Stimulation RAW 264.7 Macrophages->LPS Stimulation Compound Treatment Compound Treatment LPS Stimulation->Compound Treatment Nitric Oxide Measurement (Griess Assay) Nitric Oxide Measurement (Griess Assay) Compound Treatment->Nitric Oxide Measurement (Griess Assay) assess NO production Cell Viability Assay (MTT) Cell Viability Assay (MTT) Compound Treatment->Cell Viability Assay (MTT) determine cytotoxicity iNOS Expression (Western Blot) iNOS Expression (Western Blot) Compound Treatment->iNOS Expression (Western Blot) investigate mechanism

Caption: Workflow for evaluating the anti-inflammatory effects of 1,3,6-Trimethyl-5-nitropyrimidine-2,4(1H,3H)-dione.

Exploration as a Potential Anticancer Agent

Hypothesis: The compound may induce oxidative stress in cancer cells, leading to apoptosis. This is extrapolated from the finding that some pyrimidine-2,4-dione derivatives elevate intracellular ROS levels.[1]

Experimental Approach: Screen the compound against a panel of human cancer cell lines to identify sensitive lines. Subsequently, investigate the mechanism of cell death, focusing on apoptosis and ROS production.

Proposed Signaling Pathway Investigation:

G Compound Compound Cancer_Cell Cancer Cell Compound->Cancer_Cell ROS_Production Increased ROS Production Cancer_Cell->ROS_Production Mitochondrial_Stress Mitochondrial Stress ROS_Production->Mitochondrial_Stress Caspase_Activation Caspase Activation Mitochondrial_Stress->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Postulated apoptotic pathway induced by 1,3,6-Trimethyl-5-nitropyrimidine-2,4(1H,3H)-dione in cancer cells.

Experimental Protocols

The following protocols are provided as a starting point for investigating the biological activities of 1,3,6-Trimethyl-5-nitropyrimidine-2,4(1H,3H)-dione. Researchers should optimize these protocols for their specific experimental systems.

Protocol 1: Nitric Oxide Production in LPS-Stimulated Macrophages

Objective: To determine the effect of 1,3,6-Trimethyl-5-nitropyrimidine-2,4(1H,3H)-dione on nitric oxide production in an in vitro inflammation model.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM (Dulbecco's Modified Eagle Medium)

  • FBS (Fetal Bovine Serum)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • 1,3,6-Trimethyl-5-nitropyrimidine-2,4(1H,3H)-dione

  • DMSO (Dimethyl sulfoxide)

  • Griess Reagent System

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of 1,3,6-Trimethyl-5-nitropyrimidine-2,4(1H,3H)-dione in DMSO. Prepare serial dilutions in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.1%.

  • Cell Treatment: Pre-treat the cells with varying concentrations of the compound for 1 hour.

  • LPS Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL to induce an inflammatory response. Include a vehicle control (DMSO) and an unstimulated control.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Nitrite Measurement:

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Sulfanilamide solution (from Griess Reagent System) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of NED solution (from Griess Reagent System) and incubate for another 10 minutes at room temperature, protected from light.

  • Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the nitrite concentration using a sodium nitrite standard curve. Determine the IC₅₀ value of the compound for NO inhibition.

Protocol 2: Cancer Cell Viability Assay

Objective: To assess the cytotoxic effects of 1,3,6-Trimethyl-5-nitropyrimidine-2,4(1H,3H)-dione on a selected cancer cell line.

Materials:

  • Human cancer cell line (e.g., HeLa, A375)

  • Appropriate cell culture medium with supplements

  • 1,3,6-Trimethyl-5-nitropyrimidine-2,4(1H,3H)-dione

  • DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., acidified isopropanol)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at an appropriate density (e.g., 5 x 10³ cells/well) and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of 1,3,6-Trimethyl-5-nitropyrimidine-2,4(1H,3H)-dione for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation).

Concluding Remarks and Future Directions

1,3,6-Trimethyl-5-nitropyrimidine-2,4(1H,3H)-dione represents a promising yet underexplored molecule. The protocols and hypotheses presented in this guide are intended to serve as a foundational framework for initiating research into its biological activities. Future studies should aim to elucidate its precise molecular targets and mechanisms of action. Techniques such as thermal shift assays, affinity chromatography, and computational docking studies could be employed to identify protein binding partners. Furthermore, in vivo studies in relevant animal models will be crucial to validate the therapeutic potential of this compound. The scientific community is encouraged to build upon this groundwork to unlock the full potential of 1,3,6-Trimethyl-5-nitropyrimidine-2,4(1H,3H)-dione as a novel research tool and a potential lead for drug development.

References

  • MySkinRecipes. 1,3,6-Trimethylpyrimidine-2,4(1H,3H)-dione. Available from: [Link]

  • Shi, Y. Y., et al. (2022). Discovery of 5-(3,4-dihydroxybenzylidene)-1,3-dimethylpyrimidine- 2,4,6(1H,3H,5H)-trione as a novel and effective cardioprotective agent via dual anti-inflammatory and anti-oxidative activities. European Journal of Medicinal Chemistry, 244, 114848. Available from: [Link]

  • PubMed. Synthesis and biological evaluation of 5-nitropyrimidine-2,4-dione analogues as inhibitors of nitric oxide and iNOS activity. Available from: [Link]

  • PubChem. 6-{[4-(Hydroxymethyl)-5-methyl-2,6-dioxohexahydropyrimidin-5-YL]methyl}-5-methylpyrimidine-2,4(1H,3H)-dione. Available from: [Link]

  • Chemsrc. CAS#:55326-07-3 | 1,3,6-trimethyl-5-nitropyrimidine-2,4-dione. Available from: [Link]

  • ResearchGate. Synthesis of 6-aryl-1,3-dimethyl-5-nitropyrimidine 2,4-diones. Available from: [Link]

  • ResearchGate. Synthesis & Antimicrobial Activity of Some Novel Pyrimidine- 2,4(1H,3H)-diones. Available from: [Link]

  • ResearchGate. 6-Amino-3-methyl-5-nitrosopyrimidine-2,4(1H,3H)-dione forms a three-dimensional hydrogen-bonded framework structure. Available from: [Link]

  • Ma, L., et al. (2022). Design and synthesis of 1,3-diphenylpyrimidine-2,4(1H,3H)-dione derivatives as antitumor agents via elevating ROS production to induce apoptosis. New Journal of Chemistry, 46(25), 12278-12289. Available from: [Link]

  • Al-Ghorbani, M., et al. (2022). Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2H-thiopyran derivatives. Journal of King Saud University - Science, 34(3), 101871. Available from: [Link]

  • University of Groningen. dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation. Available from: [Link]

  • National Institutes of Health. Synthesis and anti-proliferative activity of aromatic substituted 5-((1-benzyl-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione analogs against human tumor cell lines. Available from: [Link]

  • RASĀYAN Journal of Chemistry. CATALYST FREE SYNTHESIS OF NOVEL 6-CHLORO-3-ISOPROPYL-1-METHYLPYRIMIDINE-2,4(1H,3H)-DIONE DERIVATIVES AS PHARMA INTERMEDIATE. Available from: [Link]

  • Pharmacia. Synthesis, in silico and in vitro antimicrobial activity of N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides. Available from: [Link]

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Method

Anwendungs- und Protokollleitfaden: Derivatisierung von 1,3,6-Trimethyl-5-nitropyrimidin-2,4(1H,3H)-dion für biologische Testsysteme

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung Dieser Leitfaden bietet eine detaillierte technische Übersicht und praxiserprobte Protokolle für die Derivatisierung von 1,3,6-Trimethyl-5-nitrop...

Author: BenchChem Technical Support Team. Date: February 2026

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Dieser Leitfaden bietet eine detaillierte technische Übersicht und praxiserprobte Protokolle für die Derivatisierung von 1,3,6-Trimethyl-5-nitropyrimidin-2,4(1H,3H)-dion, einer Schlüsselverbindung für die Entwicklung neuer biologisch aktiver Moleküle. Als leitender Anwendungswissenschaftler werde ich Sie durch die strategischen Überlegungen, die detaillierte Methodik und die anschließende biologische Evaluierung führen.

Einleitung: Die Bedeutung von Pyrimidindion-Derivaten

Das Pyrimidin-2,4-dion-Grundgerüst, auch als Uracil bekannt, ist ein fundamentaler Baustein in der Natur, insbesondere als Bestandteil von Nukleinsäuren.[1][2] Synthetische Derivate dieses Heterozyklus haben in der medizinischen Chemie aufgrund ihres breiten Spektrums an biologischen Aktivitäten, einschließlich antitumoraler, antiviraler und antimikrobieller Eigenschaften, erhebliche Aufmerksamkeit erregt.[1][3][4] Die Modifikation des Uracil-Rings an verschiedenen Positionen, insbesondere an der C5- und C6-Position, kann die pharmakologischen Eigenschaften drastisch beeinflussen.[4][5]

Das Ausgangsmolekül, 1,3,6-Trimethyl-5-nitropyrimidin-2,4(1H,3H)-dion, bietet durch seine 5-Nitro-Gruppe einen strategisch wichtigen Angriffspunkt für die chemische Modifikation. Die Reduktion der Nitrogruppe zu einer Aminogruppe ist eine Schlüsseltransformation, die die Tür zu einer Vielzahl weiterer Derivatisierungen öffnet und die Einführung neuer funktioneller Gruppen ermöglicht. Diese neu eingeführten Gruppen können die Lipophilie, die sterischen und elektronischen Eigenschaften des Moleküls verändern und somit seine Interaktion mit biologischen Zielstrukturen maßgeblich beeinflussen.

Strategie der Derivatisierung: Von der Nitro- zur Aminogruppe

Die Umwandlung der elektronenziehenden Nitrogruppe in eine elektronenschiebende und nukleophile Aminogruppe ist ein entscheidender Schritt, um die biologische Aktivität des Moleküls zu modulieren. Die resultierende 5-Amino-Verbindung dient als vielseitiges Zwischenprodukt für die Synthese einer Bibliothek von Derivaten.

Kausale Überlegungen für die experimentelle Wahl

Die Reduktion aromatischer und heteroaromatischer Nitroverbindungen ist eine gut etablierte Reaktion in der organischen Synthese.[6] Mehrere Reagenzien können für diese Umwandlung eingesetzt werden, darunter:

  • Katalytische Hydrierung: Methoden wie die Verwendung von Palladium auf Kohle (Pd/C) mit Wasserstoffgas sind oft sehr effizient, können aber auch andere funktionelle Gruppen im Molekül reduzieren.

  • Metalle in saurer Lösung: Klassische Methoden wie die Verwendung von Zinn (Sn) oder Eisen (Fe) in Gegenwart von Salzsäure (HCl) sind robust und kostengünstig.

  • Zinn(II)-chlorid (SnCl₂): Diese Methode ist oft milder und selektiver als die Verwendung von Metallen in stark saurer Lösung und wird häufig für die Reduktion von Nitrogruppen in empfindlichen Molekülen bevorzugt.[6]

Für die Derivatisierung von 1,3,6-Trimethyl-5-nitropyrimidin-2,4(1H,3H)-dion wählen wir die Reduktion mit Zinn(II)-chlorid-Dihydrat in Ethanol. Diese Methode bietet ein gutes Gleichgewicht zwischen Reaktivität und Selektivität und ist in der Regel mit den funktionellen Gruppen des Pyrimidindion-Rings kompatibel.

Derivatization_Strategy Start 1,3,6-Trimethyl-5-nitropyrimidin-2,4(1H,3H)-dion Intermediate 1,3,6-Trimethyl-5-aminopyrimidin-2,4(1H,3H)-dion Start->Intermediate Reduktion (z.B. SnCl2 / EtOH) End Bibliothek von Derivaten (z.B. Amide, Sulfonamide) Intermediate->End Weitere Funktionalisierung

Abbildung 1: Strategischer Arbeitsablauf für die Derivatisierung.

Detailliertes Protokoll: Synthese von 1,3,6-Trimethyl-5-aminopyrimidin-2,4(1H,3H)-dion

Dieses Protokoll beschreibt die Reduktion der Nitrogruppe des Ausgangsmaterials zu einer Aminogruppe.

Materialien:

  • 1,3,6-Trimethyl-5-nitropyrimidin-2,4(1H,3H)-dion

  • Zinn(II)-chlorid-Dihydrat (SnCl₂·2H₂O)

  • Ethanol (EtOH), absolut

  • Salzsäure (HCl), konzentriert

  • Gesättigte Natriumhydrogencarbonat-Lösung (NaHCO₃)

  • Ethylacetat (EtOAc)

  • Wasserfreies Natriumsulfat (Na₂SO₄)

  • Rundkolben, Rückflusskühler, Magnetrührer mit Heizplatte, Scheidetrichter, Rotationsverdampfer

  • Dünnschichtchromatographie (DC)-Platten (Kieselgel 60 F₂₅₄)

Schritt-für-Schritt-Anleitung:

  • Reaktionsansatz: In einem 100-ml-Rundkolben wird 1,0 g (5,02 mmol) 1,3,6-Trimethyl-5-nitropyrimidin-2,4(1H,3H)-dion in 50 ml absolutem Ethanol suspendiert.

  • Zugabe des Reduktionsmittels: Unter Rühren werden 5,67 g (25,1 mmol, 5 Äquivalente) Zinn(II)-chlorid-Dihydrat portionsweise zugegeben.

  • Reaktion: Die Reaktionsmischung wird unter Rückfluss erhitzt. Der Reaktionsfortschritt wird mittels Dünnschichtchromatographie (Laufmittel: z.B. Ethylacetat/Hexan 1:1) verfolgt, bis das Ausgangsmaterial vollständig umgesetzt ist (typischerweise 2-4 Stunden).

  • Aufarbeitung:

    • Die Reaktionsmischung wird auf Raumtemperatur abgekühlt und das Ethanol am Rotationsverdampfer entfernt.

    • Der Rückstand wird in 50 ml Wasser aufgenommen und vorsichtig mit gesättigter Natriumhydrogencarbonat-Lösung neutralisiert, bis die Gasentwicklung aufhört und der pH-Wert basisch ist (ca. 8-9). Vorsicht: CO₂-Entwicklung!

    • Die wässrige Phase wird dreimal mit je 50 ml Ethylacetat extrahiert.

    • Die vereinigten organischen Phasen werden mit 50 ml gesättigter Kochsalzlösung gewaschen, über wasserfreiem Natriumsulfat getrocknet und filtriert.

  • Reinigung: Das Lösungsmittel wird am Rotationsverdampfer entfernt. Das Rohprodukt kann durch Umkristallisation (z.B. aus Ethanol/Wasser) oder Säulenchromatographie gereinigt werden, um das gewünschte 1,3,6-Trimethyl-5-aminopyrimidin-2,4(1H,3H)-dion zu erhalten.

Selbstvalidierendes System: Der Erfolg der Reaktion wird durch DC-Analyse (Verschwinden des Startmaterials und Erscheinen eines neuen, polareren Produkts) und anschließende spektroskopische Charakterisierung (¹H-NMR, ¹³C-NMR, MS) des gereinigten Produkts bestätigt.

Bioassays: Evaluierung der biologischen Aktivität

Die neu synthetisierten Amin-Derivate können nun auf ihre biologische Aktivität getestet werden. Basierend auf der bekannten Pharmakologie von Pyrimidindionen sind antimikrobielle und zytotoxische Assays von besonderem Interesse.[7][8]

Protokoll: Antimikrobieller Assay (Bestimmung der minimalen Hemmkonzentration - MHK)

Dieses Protokoll beschreibt die Bestimmung der MHK mittels Mikrodilutionsmethode in der Bouillon.

Materialien:

  • Teststämme (z.B. Staphylococcus aureus, Escherichia coli)

  • Müller-Hinton-Bouillon (MHB)

  • Sterile 96-Well-Mikrotiterplatten

  • Testverbindung (gelöst in DMSO)

  • Positivkontrolle (z.B. Gentamicin)

  • Bakteriensuspension (eingestellt auf 0,5 McFarland-Standard)

Schritt-für-Schritt-Anleitung:

  • Vorbereitung der Testplatten: In die Wells einer 96-Well-Platte werden 100 µl MHB gegeben.

  • Serielle Verdünnung: 100 µl der Testverbindung in der höchsten Konzentration werden in die erste Spalte gegeben und anschließend seriell über die Platte verdünnt.

  • Inokulation: Jedes Well wird mit 10 µl der eingestellten Bakteriensuspension inokuliert, um eine Endkonzentration von ca. 5 x 10⁵ KBE/ml zu erreichen.

  • Kontrollen: Eine Positivkontrolle (Bakterien ohne Testverbindung) und eine Negativkontrolle (MHB ohne Bakterien) werden mitgeführt.

  • Inkubation: Die Platte wird bei 37 °C für 18-24 Stunden inkubiert.

  • Auswertung: Die MHK ist die niedrigste Konzentration der Testverbindung, bei der kein sichtbares Bakterienwachstum (Trübung) zu beobachten ist.

Antimicrobial_Assay cluster_prep Vorbereitung cluster_assay Assay-Durchführung cluster_eval Auswertung P1 Serielle Verdünnung der Testverbindung in 96-Well-Platte A1 Inokulation der Wells mit Bakteriensuspension P1->A1 P2 Einstellen der Bakteriensuspension (0,5 McFarland) P2->A1 A2 Inkubation (37°C, 18-24h) A1->A2 E1 Visuelle oder spektrophotometrische Bestimmung des Wachstums A2->E1 E2 Bestimmung der minimalen Hemm- konzentration (MHK) E1->E2

Abbildung 2: Arbeitsablauf des antimikrobiellen Assays (MHK-Bestimmung).

Protokoll: Zytotoxizitäts-Assay (MTT-Test)

Dieser Assay misst die zelluläre metabolische Aktivität und dient zur Bestimmung der Zytotoxizität einer Verbindung gegenüber Krebszelllinien.[9]

Materialien:

  • Krebszelllinien (z.B. MCF-7 Brustkrebs, A549 Lungenkrebs)

  • Zellkulturmedium (z.B. DMEM) mit 10% fötalem Kälberserum (FCS)

  • Sterile 96-Well-Zellkulturplatten

  • Testverbindung (gelöst in DMSO)

  • MTT-Lösung (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazoliumbromid)

  • Solubilisierungslösung (z.B. DMSO oder isopropanol/HCl)

  • Plattenlesegerät (Spektralphotometer)

Schritt-für-Schritt-Anleitung:

  • Zellaussaat: Zellen werden in einer Dichte von 5.000-10.000 Zellen pro Well in eine 96-Well-Platte ausgesät und für 24 Stunden inkubiert, damit sie anhaften können.

  • Behandlung: Das Medium wird entfernt und durch frisches Medium ersetzt, das serielle Verdünnungen der Testverbindung enthält. Eine Vehikelkontrolle (nur DMSO) wird mitgeführt.

  • Inkubation: Die Zellen werden für 48-72 Stunden mit den Verbindungen inkubiert.

  • MTT-Zugabe: Die MTT-Lösung wird zu jedem Well gegeben und die Platte für 2-4 Stunden bei 37 °C inkubiert. Lebende Zellen reduzieren das gelbe MTT zu violetten Formazan-Kristallen.

  • Solubilisierung: Das Medium wird entfernt und die Solubilisierungslösung zugegeben, um die Formazan-Kristalle aufzulösen.

  • Messung: Die Absorption wird bei einer Wellenlänge von ca. 570 nm mit einem Plattenlesegerät gemessen.

  • Auswertung: Die prozentuale Zellviabilität wird im Vergleich zur Vehikelkontrolle berechnet und der IC₅₀-Wert (die Konzentration, die das Zellwachstum um 50% hemmt) bestimmt.[9]

Zusammenfassung der quantitativen Daten

Die Ergebnisse der Bioassays sollten systematisch erfasst werden, um Struktur-Wirkungs-Beziehungen (SAR) ableiten zu können.

Tabelle 1: Beispielhafte Darstellung der biologischen Aktivität von 5-Amino-Pyrimidindion-Derivaten

VerbindungR-Gruppe an 5-AminoMHK gegen S. aureus (µg/ml)IC₅₀ gegen MCF-7 (µM)
Ausgangsmaterial -NO₂>128>100
Derivat 1 -NH₂6475
Derivat 2 -NH-CO-CH₃3250
Derivat 3 -NH-SO₂-Ph1625
Positivkontrolle -0,5 (Gentamicin)5 (Doxorubicin)

Analyse: Die Einführung der Aminogruppe (Derivat 1) führt zu einer moderaten Aktivität. Die weitere Funktionalisierung zu einem Amid (Derivat 2) oder Sulfonamid (Derivat 3) kann die Aktivität signifikant steigern. Dies deutet darauf hin, dass die Größe und die elektronischen Eigenschaften des Substituenten an der 5-Position für die biologische Wirkung entscheidend sind.[4][10]

Fazit und Ausblick

Die Derivatisierung von 1,3,6-Trimethyl-5-nitropyrimidin-2,4(1H,3H)-dion durch Reduktion der Nitrogruppe zu einer Aminogruppe ist eine effektive Strategie, um neue Verbindungen mit potenzieller antimikrobieller und zytotoxischer Aktivität zu generieren. Die hier vorgestellten Protokolle bieten eine solide Grundlage für die Synthese und biologische Evaluierung dieser Derivate. Zukünftige Arbeiten sollten sich auf die Synthese einer breiteren Palette von Analoga konzentrieren, um detaillierte Struktur-Wirkungs-Beziehungen zu etablieren und die pharmakologischen Eigenschaften weiter zu optimieren.

Referenzen

  • Synthesis, reactivity, and biological activity of 5-aminouracil and its derivatives. (2024). ResearchGate. [Link]

  • Pyrimidine-5-carbonitriles II: Synthesis and Antimicrobial Activity of Novel 6-Alkyl-2,4-disubstituted pyrimidine-5-carbonitriles. (2025). ResearchGate. [Link]

  • 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. (2025). RSC Advances. [Link]

  • Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (2022). PubMed. [Link]

  • What is the procedure of the reduction from NO2 to NH2 using Sn or SnCl2? (2019). ResearchGate. [Link]

  • Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2H-thiopyran derivatives. (2021). Journal of King Saud University - Science. [Link]

  • Synthesis and Antimicrobial Activities of 5-Arylidene-thiazolidine-2,4-dione Derivatives. (2013). National Institutes of Health. [Link]

  • Synthesis and Antimicrobial Activity of Some Novel 5-Alkyl-6-Substituted Uracils and Related Derivatives. (2013). MDPI. [Link]

  • 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. (2025). National Institutes of Health. [Link]

  • What are the best reagents to reduce aromatic nitro to amine? Does anyone have suggestions other than Raney Ni, Pd/C, Sn/HCl, Fe/HCl? (2012). ResearchGate. [Link]

  • Assessment of cytotoxicity of 5-arylaminouracil derivatives. (2024). Kezin - Molecular Biology. [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2023). MDPI. [Link]

  • Cytotoxicity Studies of 5-Arylaminouracil Derivatives. (2025). ResearchGate. [Link]

  • 5-Cinnamoyl-6-aminouracil derivatives as novel anticancer agents. Synthesis, biological evaluation, and structure-activity relationships. (1985). PubMed. [Link]

  • SYNTHESIS AND IN-VITRO ANTIMICROBIAL ACTIVITY OF PYRIMIDINE DERIVATIVES. (2012). International Journal of Pharmaceutical Sciences and Drug Research. [Link]

  • ChemInform Abstract: Studies on the Reduction of the Nitro Group in 4-Nitroindazoles by Anhydrous SnCl2 in Different Alcohols. (2011). ResearchGate. [Link]

  • Structure-activity relationship of pyrazolo pyrimidine derivatives as inhibitors of mitotic kinesin Eg5 and anticancer agents. (2019). PubMed. [Link]

  • Synthesis, characterization, antimicrobial and antitubercular activity of some new pyrimidine derivatives. (2015). Der Pharma Chemica. [Link]

  • Synthesis of Novel 2-Thiouracil-5-Sulfonamide Derivatives as Potent Inducers of Cell Cycle Arrest and CDK2A Inhibition Supported by Molecular Docking. (2021). MDPI. [Link]

  • Exploring uracil derivatives: synthesis, crystal structure insights, and antibacterial activity. (2025). CrystEngComm. [Link]

  • Pyrimidine As Anticancer Agent: A Review. (2017). Journal of Advanced Scientific Research. [Link]

  • Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity – A Review. (2022). ResearchGate. [Link]

  • Scheme 2. Reduction of 3-nitrophtalic anhydride with SnCl 2 in various alcohols. (2012). ResearchGate. [Link]

  • Scheme 3. Reduction of 4-nitroindazole with SnCl 2 in alcohol. (2011). ResearchGate. [Link]

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Application

Probing Cellular Fates: Application Notes for Cell-Based Assays Involving 5-Nitropyrimidine-2,4-dione Derivatives

Introduction: The Therapeutic Potential of 5-Nitropyrimidine-2,4-diones The pyrimidine-2,4-dione scaffold is a cornerstone in medicinal chemistry, forming the structural basis for numerous therapeutic agents.[1] The intr...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of 5-Nitropyrimidine-2,4-diones

The pyrimidine-2,4-dione scaffold is a cornerstone in medicinal chemistry, forming the structural basis for numerous therapeutic agents.[1] The introduction of a nitro group at the 5-position creates a class of compounds, 5-nitropyrimidine-2,4-diones, with significant potential in drug discovery. These derivatives have demonstrated a breadth of biological activities, most notably in the realms of oncology and inflammation. Their mechanisms of action are multifaceted, ranging from the induction of programmed cell death (apoptosis) and cell cycle disruption in cancer cells to the suppression of inflammatory mediators.[2]

This guide provides a comprehensive suite of detailed protocols for researchers, scientists, and drug development professionals engaged in the evaluation of 5-nitropyrimidine-2,4-dione derivatives. The methodologies herein are designed to be robust and self-validating, moving beyond simple procedural steps to explain the underlying principles and critical considerations for generating high-quality, reproducible data. We will explore assays to determine cytotoxic and anti-proliferative effects, dissect the mechanisms of cell death and cell cycle arrest, and quantify anti-inflammatory activity.

Section 1: Assessing Anticancer Activity

A primary therapeutic application for this class of compounds is in oncology. Many 5-nitropyrimidine-2,4-dione derivatives exhibit potent antiproliferative activity against a variety of human cancer cell lines, including breast (MCF-7, MDA-MB-231), lung (A549), and liver (HepG2) cancer cells. The following protocols are fundamental for characterizing the anticancer effects of these compounds.

General Cell Viability and Cytotoxicity: The MTT Assay

Expertise & Experience: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric assay to assess cell metabolic activity.[3] It serves as an effective initial screen for cytotoxicity. The principle lies in the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of metabolically active cells into purple formazan crystals.[3] The amount of formazan produced is directly proportional to the number of viable cells, allowing for a quantitative measure of a compound's effect on cell proliferation and viability.[3][4]

Protocol 1: MTT Assay for Cytotoxicity Screening

Materials:

  • 5-nitropyrimidine-2,4-dione derivative stock solution (e.g., 10 mM in DMSO)

  • Human cancer cell line (e.g., MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom plates

  • Microplate reader (absorbance at 570-590 nm)

Step-by-Step Methodology:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete culture medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 5-nitropyrimidine-2,4-dione derivative in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration, typically <0.5%) and an untreated control.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh medium plus 10 µL of MTT solution (5 mg/mL) to each well.

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C, 5% CO₂. During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.

  • Solubilization: Carefully remove the MTT solution. Add 100 µL of solubilization solution (e.g., DMSO) to each well.

  • Data Acquisition: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 590 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ (half-maximal inhibitory concentration) value using non-linear regression analysis.

Trustworthiness: This protocol includes essential controls (vehicle and untreated) to account for solvent effects and baseline viability. The solubilization step is critical for accurate absorbance readings. Consistent incubation times and cell densities across experiments are paramount for reproducibility.

Mechanism of Cell Death: Apoptosis vs. Necrosis

Expertise & Experience: Many effective anticancer agents induce apoptosis, a form of programmed cell death, which is preferable to necrosis as it does not elicit an inflammatory response.[5][6] A key early event in apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[7] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium Iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live or early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells where membrane integrity is compromised.[8] Dual staining with FITC-conjugated Annexin V and PI allows for the differentiation of live cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+).

Protocol 2: Annexin V/PI Apoptosis Assay by Flow Cytometry

Materials:

  • FITC Annexin V Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Treated and control cells

  • Cold PBS

  • Flow cytometer

Step-by-Step Methodology:

  • Cell Preparation: Treat cells with the 5-nitropyrimidine-2,4-dione derivative at the desired concentration (e.g., IC₅₀ value determined from the MTT assay) for a specified time (e.g., 24 hours).

  • Harvesting: Collect both adherent and floating cells. For adherent cells, gently detach using a non-enzymatic method like EDTA treatment.[8]

  • Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.[8]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[8]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[7]

  • Final Preparation: Add 400 µL of 1X Binding Buffer to each tube. Keep the samples on ice and protect them from light until analysis.[7]

  • Data Acquisition: Analyze the samples on a flow cytometer promptly (ideally within one hour).[8]

  • Data Analysis: Use appropriate software to gate the cell populations and quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic).

Trustworthiness: The inclusion of both positive (e.g., staurosporine-treated) and negative controls is crucial for setting the gates correctly during flow cytometry analysis. Gentle handling of cells during harvesting is essential to prevent mechanical damage that could lead to false-positive PI staining.

Cell Cycle Analysis

Expertise & Experience: Certain 5-nitropyrimidine derivatives have been shown to induce cell cycle arrest, a key mechanism for inhibiting cancer cell proliferation. For instance, some compounds can cause cells to accumulate in the G2/M or S phase of the cell cycle.[2] Flow cytometry using propidium iodide (PI) staining is a standard method for analyzing DNA content and determining the distribution of cells throughout the different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol 3: Cell Cycle Analysis using Propidium Iodide

Materials:

  • Treated and control cells

  • Cold 70% ethanol

  • PBS

  • PI staining solution (50 µg/mL PI, 0.1% Triton X-100, and 100 µg/mL RNase A in PBS)[9]

  • Flow cytometer

Step-by-Step Methodology:

  • Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay. Harvest approximately 1-2 x 10⁶ cells.

  • Washing: Wash cells once with PBS.

  • Fixation: Resuspend the cell pellet in 500 µL of PBS. While gently vortexing, add 5 mL of ice-cold 70% ethanol dropwise to fix the cells.[10] Incubate at 4°C for at least 30 minutes (or store at -20°C for several weeks).

  • Rehydration and Staining: Centrifuge the fixed cells at a slightly higher speed (e.g., 500 x g) to pellet. Discard the ethanol and wash the pellet twice with PBS.

  • RNase Treatment and PI Staining: Resuspend the cell pellet in 1 mL of PI staining solution containing RNase A.[10] The RNase A is crucial to degrade double-stranded RNA, ensuring that PI only stains DNA.

  • Incubation: Incubate for at least 30 minutes at room temperature in the dark.

  • Data Acquisition: Analyze the samples on a flow cytometer, collecting data for at least 10,000 single-cell events.[9]

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to model the DNA histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Trustworthiness: Proper fixation is critical; adding cold ethanol dropwise while vortexing prevents cell clumping. The inclusion of RNase A is non-negotiable for accurate DNA content measurement.

Anticancer Assay Data Summary
AssayCell LineCompound ExampleParameter MeasuredTypical Concentration RangeExpected Outcome
MTT Assay MCF-7, A549, HepG2Derivative 'X'Cell Viability (IC₅₀)0.1 - 100 µMDose-dependent decrease in viability
Annexin V/PI MDA-MB-231Derivative 'Y'Apoptosis Induction1-2 x IC₅₀Increase in Annexin V+/PI- & V+/PI+ cells
Cell Cycle HepG2Derivative 'Z'Cell Cycle Arrest1-2 x IC₅₀Accumulation of cells in G2/M or S phase
Visualizing the Anticancer Workflow

G cluster_0 Initial Screening cluster_1 Mechanism of Action Studies cluster_2 Pathway Analysis (Optional) start Seed Cancer Cells (e.g., MCF-7, A549) treat Treat with 5-Nitropyrimidine Derivative Series start->treat mtt Perform MTT Assay (24, 48, 72h) treat->mtt ic50 Calculate IC50 Values mtt->ic50 apoptosis Annexin V/PI Staining & Flow Cytometry ic50->apoptosis cellcycle Propidium Iodide Staining & Flow Cytometry ic50->cellcycle western Western Blot for Signaling Proteins (e.g., p-ERK, p-Akt) ic50->western apoptosis_res Quantify Apoptotic vs. Necrotic Cells apoptosis->apoptosis_res cellcycle_res Quantify Cell Cycle Phase Distribution cellcycle->cellcycle_res pathway_res Assess Pathway Modulation western->pathway_res G cluster_0 cluster_1 cluster_2 cluster_3 LPS LPS TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κB Pathway Activation TLR4->NFkB iNOS_gene iNOS Gene Transcription NFkB->iNOS_gene iNOS_protein iNOS Protein (Enzyme) iNOS_gene->iNOS_protein Arginine L-Arginine NO Nitric Oxide (NO) Arginine->NO iNOS Compound 5-Nitropyrimidine- 2,4-dione Derivative Compound->iNOS_protein Inhibition

Caption: Inhibition of the iNOS pathway by 5-nitropyrimidine-2,4-dione derivatives.

Conclusion and Future Directions

The protocols detailed in these application notes provide a robust framework for the initial characterization of 5-nitropyrimidine-2,4-dione derivatives. By systematically assessing cytotoxicity, apoptosis, cell cycle progression, and anti-inflammatory effects, researchers can build a comprehensive pharmacological profile for novel compounds. For promising candidates, further mechanistic studies are warranted. These could include Western blot analyses to probe specific signaling pathways implicated in their activity, such as the Raf/MEK/ERK or PI3K/Akt pathways in cancer, or direct enzymatic assays to confirm inhibition of targets like PARP-1 or CD73. [1][2][11]The integration of these cell-based assays is a critical step in the pipeline for developing the next generation of pyrimidine-based therapeutics.

References

  • Zhao, P.-L., Li, Y.-H., Yang, H.-K., Chen, P., Zhang, B., Sun, Q., Li, Q., & You, W.-W. (2016). Design, synthesis and antiproliferative activity of novel 5-nitropyrimidine-2,4-diamine derivatives bearing alkyl acetate moiety. European Journal of Medicinal Chemistry, 118, 161–169. [Link]

  • Hu, C., et al. (2011). 3,5-Disubstituted-thiazolidine-2,4-dione analogs as anticancer agents: design, synthesis and biological characterization. European Journal of Medicinal Chemistry, 46(9), 4143-4149. [Link]

  • Ahamed, A., Arif, I.A., SurendraKumar, R., et al. (2023). Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2H-thiopyran derivatives. Journal of King Saud University - Science, 35(3), 102588. [Link]

  • Li, X., et al. (2014). Synthesis and biological evaluation of 5-nitropyrimidine-2,4-dione analogues as inhibitors of nitric oxide and iNOS activity. Chemical Biology & Drug Design, 84(5), 595-602. [Link]

  • Koprowska, K., et al. (2022). Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. Molecules, 27(19), 6563. [Link]

  • El-Gohary, N. S., & Shaaban, M. I. (2016). Synthesis of novel pyrimidine-2,4-diones and 2-thioxopyrimidine-4-ones as potential anticancer and antimicrobial agents. ResearchGate. [Link]

  • Papanastasiou, I., et al. (2023). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 28(9), 3913. [Link]

  • Wang, S., et al. (2011). Derivatives of 5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione: Design, synthesis, and biological activity. ResearchGate. [Link]

  • Kumar, G., et al. (2023). Antidiabetic Evaluation of New Pyrimidine-Thiazoline Hybrids Endorsed With Enzyme Kinetic Studies and Computational Analysis. ResearchGate. [Link]

  • Seley-Radtke, K. L., & Yates, M. K. (2018). Pyrimidine analogues have previously been developed and used as anticancer and antiviral therapeutics. Journal of King Saud University - Science, 35(3), 102588. [Link]

  • McCubrey, J. A., et al. (2017). Ras/Raf/MEK/ERK and PI3K/PTEN/Akt/mTOR Inhibitors: Rationale and Importance to Inhibiting These Pathways in Human Health. Oncotarget, 8(1), 173-193. [Link]

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  • Ahmed, S. A., Naji, T. S., & Mohammad, F. I. (2013). Synthesis, Characterization and Cytotoxic Activity of Some Pyrimidine Derivatives. Journal of Al-Nahrain University, 16(2), 84-92. [Link]

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Method

Protocol for Assessing the Biological Activity of Novel Pyrimidinediones

Introduction: The Therapeutic Potential of Pyrimidinediones Pyrimidinediones are a class of heterocyclic organic compounds that form the core structure of many biologically active molecules.[1] Their versatile scaffold a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Pyrimidinediones

Pyrimidinediones are a class of heterocyclic organic compounds that form the core structure of many biologically active molecules.[1] Their versatile scaffold allows for diverse chemical modifications, leading to a wide spectrum of pharmacological activities.[2][3] Pyrimidinedione derivatives have been investigated for their potential as anticancer, anti-inflammatory, antiviral, and antibacterial agents.[3][4] The underlying mechanism of action often involves the modulation of key enzymes or receptors involved in critical cellular processes. For instance, some pyrimidinediones are known to inhibit dihydroorotate dehydrogenase (DHODH), a crucial enzyme in the de novo pyrimidine biosynthesis pathway, which is often upregulated in rapidly proliferating cancer cells.[5][6] Others have been shown to target cyclooxygenase (COX) enzymes, key players in the inflammatory cascade. Given their therapeutic promise, a robust and systematic approach to evaluating the biological activity of novel pyrimidinedione analogues is essential for the identification and development of new drug candidates.

This document provides a comprehensive set of application notes and detailed protocols for the biological assessment of novel pyrimidinediones. It is designed for researchers, scientists, and drug development professionals, offering a logical and scientifically rigorous workflow from initial cell-based screening to more in-depth mechanistic and safety-related in vitro assays. The protocols are designed to be self-validating, with explanations of the scientific rationale behind each step to ensure data integrity and reproducibility.

I. Pre-Assessment and Compound Preparation

Prior to initiating biological assays, it is critical to properly characterize and prepare the novel pyrimidinedione compounds. This foundational step ensures the accuracy and reliability of subsequent biological data.

1.1. Compound Characterization:

  • Purity Assessment: The purity of each compound should be determined using techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). A purity of >95% is generally required for biological screening.

  • Structural Verification: The chemical structure of the compound should be confirmed using methods like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.

1.2. Solubility Testing:

  • Rationale: Determining the solubility of a compound in the appropriate assay buffer is crucial to avoid precipitation and ensure accurate test concentrations.

  • Protocol:

    • Prepare a high-concentration stock solution of the pyrimidinedione derivative, typically 10-50 mM in 100% dimethyl sulfoxide (DMSO).

    • Serially dilute the stock solution in the relevant aqueous assay buffer (e.g., phosphate-buffered saline (PBS) or cell culture medium) to the highest desired test concentration.

    • Visually inspect for any precipitation or cloudiness.

    • If precipitation occurs, the highest soluble concentration should be noted, and the starting concentration for the assays should be adjusted accordingly. The final DMSO concentration in the assays should typically be kept below 0.5% to minimize solvent-induced cellular toxicity.

II. A Tiered Approach to Biological Activity Assessment: The Screening Cascade

A tiered or cascaded approach to screening is a strategic and resource-efficient method for evaluating novel compounds.[2][7][8] This strategy begins with broad, high-throughput primary assays to identify "hits" and progressively moves towards more complex, lower-throughput secondary and tertiary assays to characterize the mechanism of action and safety profile of the most promising candidates.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Target Engagement & Selectivity cluster_2 Tier 3: Mechanistic & Safety Profiling Primary_Screening Cell Viability/Cytotoxicity Assays (e.g., MTT, Resazurin) Broad panel of cancer cell lines Target_Engagement Biochemical/Enzymatic Assays (e.g., DHODH, COX-2 Inhibition) Receptor Binding Assays Primary_Screening->Target_Engagement Active Compounds (Hits) Mechanistic_Studies Cell-Based Mechanistic Assays (e.g., Apoptosis, Cell Cycle Analysis) Target_Engagement->Mechanistic_Studies Potent & Selective Hits Safety_Profiling In Vitro Safety Assays (e.g., hERG, CYP450 Inhibition) Target_Engagement->Safety_Profiling Potent & Selective Hits

Figure 1: A tiered screening cascade for novel pyrimidinediones.

III. Tier 1: Primary Screening - Cell Viability and Cytotoxicity Assays

The initial step in assessing the biological activity of novel pyrimidinediones, particularly for anticancer drug discovery, is to evaluate their effect on cell viability and proliferation.[9][10] These assays provide a broad overview of the compound's cellular activity and help identify initial "hits" for further investigation.

MTT Cell Viability Assay
  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.[11] Viable cells with active metabolism can reduce the yellow tetrazolium salt MTT to a purple formazan product.[12] The amount of formazan produced is proportional to the number of viable cells.

  • Protocol: [11][13][14]

    • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with a range of concentrations of the novel pyrimidinedione (e.g., 0.1 to 100 µM) for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).

    • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[11]

    • Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[11]

    • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[11][13]

    • Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution of the formazan.[13] Measure the absorbance at 570 nm using a microplate reader.

Resazurin Cell Viability Assay
  • Principle: The resazurin assay is a fluorometric method that also measures cell viability through metabolic activity.[15] Resazurin, a blue and non-fluorescent dye, is reduced by viable cells to the pink and highly fluorescent resorufin.[16][17] The fluorescence intensity is proportional to the number of living cells.

  • Protocol: [15][17][18]

    • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

    • Resazurin Addition: After the compound incubation period, add 20 µL of resazurin solution (e.g., 0.15 mg/mL in PBS) to each well.[15]

    • Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light.

    • Fluorescence Reading: Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.[15]

ParameterMTT AssayResazurin Assay
Principle Colorimetric (Absorbance)Fluorometric (Fluorescence)
Detection Absorbance at 570 nmExcitation: 560 nm, Emission: 590 nm
Endpoint EndpointEndpoint or real-time
Advantages Inexpensive, well-establishedHigher sensitivity, non-toxic to cells (allows for longer-term studies)
Disadvantages Endpoint assay, requires a solubilization stepMore expensive than MTT, potential for interference from colored compounds

Table 1: Comparison of MTT and Resazurin Cell Viability Assays.

IV. Tier 2: Target Engagement and Selectivity Assays

Once active compounds ("hits") are identified in the primary screen, the next step is to determine if they interact with their intended molecular targets.

Dihydroorotate Dehydrogenase (DHODH) Enzyme Inhibition Assay
  • Principle: This assay measures the ability of a novel pyrimidinedione to inhibit the enzymatic activity of DHODH. The assay monitors the reduction of a substrate, which is coupled to the oxidation of dihydroorotate to orotate by DHODH. The rate of the reaction can be measured spectrophotometrically.

  • Protocol: [4][19]

    • Reagent Preparation: Prepare a reaction buffer (e.g., 100 mM HEPES, pH 8.0, 150 mM KCl, 0.1% Triton X-100). Prepare solutions of recombinant human DHODH, dihydroorotate (substrate), and a suitable electron acceptor (e.g., 2,6-dichloroindophenol, DCIP).

    • Assay Setup: In a 96-well plate, add the reaction buffer, the novel pyrimidinedione at various concentrations, and the DHODH enzyme. Include a no-inhibitor control and a positive control inhibitor (e.g., Leflunomide or Teriflunomide).

    • Pre-incubation: Incubate the plate for a short period (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

    • Reaction Initiation: Initiate the reaction by adding the substrate (dihydroorotate) and the electron acceptor.

    • Kinetic Measurement: Immediately measure the decrease in absorbance of the electron acceptor (e.g., at 600 nm for DCIP) over time using a microplate reader in kinetic mode.

    • Data Analysis: Calculate the initial reaction rates (slopes of the linear portion of the kinetic curves). Determine the percent inhibition for each concentration of the pyrimidinedione relative to the no-inhibitor control. Calculate the IC50 value by fitting the data to a dose-response curve.[20]

G cluster_0 De Novo Pyrimidine Synthesis Dihydroorotate Dihydroorotate DHODH DHODH Dihydroorotate->DHODH Substrate Orotate Orotate DHODH->Orotate Product Pyrimidinedione Pyrimidinedione Inhibition Inhibition Pyrimidinedione->Inhibition Inhibition->DHODH

Figure 2: Inhibition of DHODH by a novel pyrimidinedione.

Cyclooxygenase-2 (COX-2) Enzyme Inhibition Assay
  • Principle: This assay quantifies the ability of a compound to inhibit the peroxidase activity of the COX-2 enzyme. The assay typically uses a probe that fluoresces upon oxidation by the peroxidase activity of COX-2.[21]

  • Protocol: [21][22][23][24]

    • Reagent Preparation: Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0). Prepare solutions of human recombinant COX-2 enzyme, a heme cofactor, a fluorescent probe (e.g., Amplex™ Red), and the substrate (arachidonic acid).

    • Assay Setup: In a 96-well plate, add the reaction buffer, the novel pyrimidinedione at various concentrations, the COX-2 enzyme, heme, and the fluorescent probe. Include a no-inhibitor control and a positive control inhibitor (e.g., Celecoxib).

    • Pre-incubation: Incubate the plate for a brief period (e.g., 10-15 minutes) at room temperature.

    • Reaction Initiation: Start the reaction by adding the arachidonic acid substrate.

    • Fluorescence Measurement: Measure the increase in fluorescence over time using a microplate reader (e.g., excitation at 535 nm and emission at 587 nm).

    • Data Analysis: Calculate the initial reaction rates and determine the percent inhibition and IC50 value as described for the DHODH assay.

Radioligand Receptor Binding Assay
  • Principle: This assay measures the affinity of a novel compound for a specific receptor by competing with a radiolabeled ligand that has a known high affinity for that receptor.[25][26] The amount of radiolabeled ligand displaced by the test compound is quantified, allowing for the determination of the compound's binding affinity (Ki).

  • Protocol (General): [25][27]

    • Membrane Preparation: Prepare cell membranes expressing the target receptor.

    • Assay Setup: In a 96-well filter plate, incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the novel pyrimidinedione.

    • Incubation: Incubate at a specific temperature for a defined period to reach binding equilibrium.

    • Filtration: Rapidly filter the incubation mixture through the filter plate to separate the receptor-bound radioligand from the unbound radioligand.[25]

    • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

    • Scintillation Counting: Add scintillation cocktail to the wells and quantify the radioactivity retained on the filters using a scintillation counter.

    • Data Analysis: Determine the concentration of the pyrimidinedione that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

V. Tier 3: In Vitro Safety and Mechanistic Profiling

Promising candidates from Tier 2 should be further evaluated for their potential off-target effects and to gain a deeper understanding of their mechanism of action.

hERG Channel Inhibition Assay
  • Principle: The human Ether-à-go-go-Related Gene (hERG) encodes a potassium ion channel crucial for cardiac repolarization.[28] Inhibition of the hERG channel can lead to QT interval prolongation and potentially fatal cardiac arrhythmias.[28] This assay uses automated patch-clamp electrophysiology to measure the effect of a compound on the hERG current in cells stably expressing the channel.[29][30]

  • Protocol (Automated Patch Clamp): [28][29][31]

    • Cell Preparation: Use a cell line stably expressing the hERG channel (e.g., HEK293 or CHO cells).

    • Automated Patch Clamp System: Utilize an automated patch-clamp system (e.g., QPatch or Patchliner).

    • Compound Application: Apply a range of concentrations of the novel pyrimidinedione to the cells.

    • Electrophysiological Recording: Record the hERG channel currents in response to a specific voltage protocol.

    • Data Analysis: Measure the peak tail current amplitude and calculate the percent inhibition at each compound concentration. Determine the IC50 value.

Cytochrome P450 (CYP) Inhibition Assay
  • Principle: Cytochrome P450 enzymes are a major family of enzymes involved in drug metabolism.[32] Inhibition of CYP enzymes can lead to drug-drug interactions. This assay evaluates the potential of a novel pyrimidinedione to inhibit the activity of major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4) using human liver microsomes.[1][33]

  • Protocol: [1][34][35]

    • Reagent Preparation: Use pooled human liver microsomes and isoform-specific probe substrates and their corresponding metabolites.

    • Assay Setup: In a 96-well plate, pre-incubate the human liver microsomes with the novel pyrimidinedione at various concentrations.

    • Reaction Initiation: Initiate the metabolic reaction by adding a cocktail of CYP isoform-specific substrates and an NADPH-generating system.

    • Reaction Termination: Stop the reaction after a specific incubation time by adding a quenching solution (e.g., acetonitrile).

    • LC-MS/MS Analysis: Analyze the samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the formation of the specific metabolites.

    • Data Analysis: Calculate the percent inhibition of metabolite formation at each concentration of the pyrimidinedione and determine the IC50 value for each CYP isoform.

ParameterhERG AssayCYP450 Inhibition Assay
Purpose Assess potential for cardiac toxicityAssess potential for drug-drug interactions
System Whole-cell automated patch clampHuman liver microsomes
Readout Ion channel currentMetabolite formation (LC-MS/MS)
Endpoint IC50 for hERG channel inhibitionIC50 for inhibition of specific CYP isoforms

Table 2: Overview of In Vitro Safety Assays.

VI. Data Analysis and Interpretation

A critical aspect of the screening process is the accurate analysis and interpretation of the generated data.

  • IC50/EC50 Determination: For dose-response experiments, the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) should be calculated by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).[3]

  • Selectivity Index: For compounds that have been tested against multiple targets, a selectivity index can be calculated to quantify their preference for the intended target over off-targets.

  • Structure-Activity Relationship (SAR): The data from a series of pyrimidinedione analogues should be analyzed to establish a structure-activity relationship, which can guide the design of more potent and selective compounds.

  • Interpreting Cell Viability Data: It is important to distinguish between cytotoxic (cell-killing) and cytostatic (inhibition of proliferation) effects.[10][36] This can be further investigated using assays that measure apoptosis or cell cycle progression.

Conclusion

The protocol outlined in this document provides a comprehensive and systematic framework for the biological evaluation of novel pyrimidinedione derivatives. By employing a tiered screening cascade that progresses from broad cellular assays to specific target-based and safety-related assessments, researchers can efficiently identify and characterize promising drug candidates. The emphasis on robust, validated assays and rigorous data analysis ensures the generation of high-quality, reproducible data, which is fundamental to the successful advancement of novel pyrimidinediones from the laboratory to the clinic.

References

  • Hughes, J. P., Rees, S., Kalindjian, S. B., & Philpott, K. L. (2011). Principles of early drug discovery. British journal of pharmacology, 162(6), 1239–1249. [Link]

  • Loun, B., & Hughes, T. E. (2017). How to input data to determine IC50 (of an enzyme inhibition assay) from absorbance data by Graphpad Prism?. ResearchGate. [Link]

  • Ino, Y., et al. (2023). Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling. Cancer Science, 114(9), 3746-3758. [Link]

  • Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Madhavi, B. B. S., et al. (2011). Evaluation of cytochrome P450 inhibition assays using human liver microsomes by a cassette analysis /LC-MS/MS. Journal of pharmaceutical and biomedical analysis, 56(4), 815–821. [Link]

  • Kapa, K., et al. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Current pharmaceutical design, 26(27), 3275–3287. [Link]

  • Milligan, C., et al. (2012). Toward a New Gold Standard for Early Safety: Automated Temperature-Controlled hERG Test on the PatchLiner. ASSAY and Drug Development Technologies, 10(1), 57-64. [Link]

  • Adan, A., et al. (2024). Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability. Methods and protocols, 7(6), 101. [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. [Link]

  • AstraZeneca R&D. (2014). Building GPCR screening cascades for lead generation. Drug Target Review. [Link]

  • Reaction Biology. (n.d.). hERG Patch Clamp Assay – Cardiac Safety Panel. [Link]

  • Creative Bioarray. (n.d.). Resazurin Assay Protocol. [Link]

  • Lang, G. S., et al. (2025). Prediction of enzyme inhibition (IC50) using a combination of protein–ligand docking and semiempirical quantum mechanics. Journal of Computer-Aided Molecular Design, 39(8), 1-21. [Link]

  • p-care. (2022). RESAZURIN VIABILITY ASSAY TO DETERMINE THE HALF MAXIMAL INHIBITORY CONCENTRATION (IC) OF CANCER CELLS. [Link]

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  • Millipore. (2025). Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology. ResearchGate. [Link]

  • Sophion Bioscience. (n.d.). Whole-cell patch clamp recording for hERG channel under physiological temperature using QPatch Compact semi-automated patch clam. [Link]

  • Evotec. (2022). Using a Drug Candidate Screening Strategy to Mitigate Late-Stage Risk. [Link]

  • ResearchGate. (2025). MTT Proliferation Assay Protocol. [Link]

  • Sebaugh, J. L. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry, 67(20), 15477-15482. [Link]

  • Zhu, W., et al. (2018). A novel series of human dihydroorotate dehydrogenase inhibitors discovered by in vitro screening: inhibition activity and crystallographic binding mode. The FEBS journal, 285(13), 2445–2455. [Link]

  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. [Link]

  • Talukdar, S., et al. (2018). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. Cancers, 10(9), 329. [Link]

  • Target 2035. (2025). Prototypical screening cascade for hit generation and validation. ResearchGate. [Link]

  • Reddit. (2023). Help with determining IC50 for enzyme inhibitors. [Link]

  • Jiao, J., et al. (2011). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of visualized experiments : JoVE, (54), 3042. [Link]

  • Labbox. (n.d.). Resazurin Cell Viability Assay. [Link]

  • ResearchGate. (2025). Cytochrome P450 Inhibition Assay Using Human Liver Microsomes. [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

  • CiPA. (2025). Automated Patch-Clamp Methods for the hERG Cardiac Potassium Channel. [Link]

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  • ResearchGate. (2024). Standard Operating Procedure to Optimize Resazurin-Based Viability Assays. [Link]

  • ResearchGate. (2019). What tests can be performed to check the effect of drug on cancer cell line?. [Link]

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Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for 5-Nitropyrimidine-2,4-dione Derivatives

Welcome to the technical support center for the synthesis and optimization of 5-nitropyrimidine-2,4-dione derivatives. This guide, designed for researchers, scientists, and drug development professionals, provides in-dep...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of 5-nitropyrimidine-2,4-dione derivatives. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the synthesis of these important chemical intermediates. As Senior Application Scientists, we aim to provide not just protocols, but the underlying principles to empower you to rationalize and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 5-nitropyrimidine-2,4-dione, and what is the fundamental chemistry?

The most prevalent and direct method for the synthesis of 5-nitropyrimidine-2,4-dione (also known as 5-nitrouracil) is the electrophilic nitration of the pyrimidine-2,4-dione (uracil) ring. The core of this reaction is the generation of a potent electrophile, the nitronium ion (NO₂⁺), which then attacks the electron-rich C5 position of the uracil ring. A common and effective reagent for this is a mixture of concentrated nitric acid and sulfuric acid.[1] Sulfuric acid acts as a catalyst, protonating nitric acid to facilitate the formation of the nitronium ion.

Q2: I am experiencing very low yields in my nitration reaction. What are the likely causes?

Low yields in the nitration of pyrimidine-2,4-diones can stem from several factors. The pyrimidine ring, particularly with its electron-withdrawing carbonyl groups, is deactivated towards electrophilic substitution, which can lead to incomplete reactions.[2] Furthermore, the product, 2,4-dichloro-5-nitropyrimidine, can be susceptible to decomposition in water or at elevated temperatures, leading to significant product loss during workup.[3] The use of certain amine catalysts can also lead to the formation of amine-substituted side products, which not only reduces the yield of the desired product but also complicates purification.[3]

Q3: My reaction is producing a significant amount of di-nitrated or other side products. How can I improve selectivity for mono-nitration at the C5 position?

The formation of di-nitrated byproducts is a common issue, especially with highly activated starting materials or harsh reaction conditions.[4] To enhance selectivity for the desired 5-nitro product, careful control of the reaction temperature is paramount.[2] Running the reaction at lower temperatures will decrease the overall reaction rate but will significantly favor the mono-nitrated product. Additionally, a slow, dropwise addition of the nitrating agent helps to maintain a low concentration of the nitronium ion in the reaction mixture, further minimizing the risk of over-nitration.[5] Monitoring the reaction progress closely using techniques like TLC or HPLC is crucial to quench the reaction once the starting material is consumed, preventing further reaction to undesired byproducts.[2][5]

Q4: I am working with a uracil derivative that has a substituent at the N1 or N3 position. How does this affect the nitration reaction?

Substituents on the nitrogen atoms of the uracil ring can significantly influence the outcome of the nitration. For instance, an electron-donating group like a methyl group at the N3 position can direct nitration to the C5 position.[6] Conversely, if the N3 position is unsubstituted, nitration can sometimes occur at this nitrogen, forming an N-nitro intermediate, which may then rearrange to the C5-nitro product under acidic conditions.[6] The nature of these substituents will also affect the overall reactivity of the pyrimidine ring.

Q5: The workup of my reaction is problematic, often resulting in an emulsion or difficulty in precipitating the product. What are some best practices for product isolation?

Challenges during workup, such as emulsion formation, are a known issue in these syntheses.[3] A carefully controlled workup process is essential. Quenching the reaction mixture by pouring it onto ice water is a standard procedure to precipitate the crude product.[1] If the product "oils out" instead of crystallizing, it may be necessary to adjust the acidity of the aqueous solution to ensure the product is fully protonated and less soluble.[2] For purification, recrystallization from a suitable solvent or a mixture of solvents is often employed.[7][8]

Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered during the synthesis of 5-nitropyrimidine-2,4-dione derivatives.

Problem Potential Cause Troubleshooting & Optimization Strategy
Low or No Yield Incomplete reaction due to deactivated substrate.Increase the reaction time or cautiously increase the temperature while monitoring for byproduct formation.[2] Consider using a stronger nitrating agent, such as fuming nitric acid.[2]
Product decomposition during reaction or workup.Maintain strict temperature control throughout the reaction.[3] During workup, use ice-cold water for quenching and minimize the time the product is in contact with aqueous acid.[1]
Formation of soluble byproducts.Analyze the reaction mixture by LC-MS or NMR to identify major byproducts and adjust reaction conditions accordingly.
Excessive Over-Nitration (e.g., Dinitration) Reaction temperature is too high.Maintain a low and consistent reaction temperature.[2]
Excess of nitrating agent.Use a controlled molar equivalent of the nitrating agent.
Prolonged reaction time.Monitor the reaction progress closely and quench it as soon as the starting material is consumed.[2][5]
Formation of Other Side Products (e.g., N-nitration) Unsubstituted N-H group is susceptible to nitration.If N-nitration is a problem, consider protecting the nitrogen atoms prior to the nitration step. The N-nitro product may rearrange to the desired C5-nitro product under acidic conditions, so adjusting the workup might be beneficial.[6]
Difficult Product Isolation Product is soluble in the workup solvent.Ensure the aqueous solution is sufficiently acidic during workup to minimize the solubility of the product.[2]
Product oils out instead of precipitating.Try adding a seed crystal to induce crystallization. Alternatively, extract the product with an appropriate organic solvent and then crystallize from the organic phase.
Emulsion formation during workup.Allow the mixture to stand for a longer period. The addition of a saturated brine solution can sometimes help to break up emulsions.

Experimental Protocols

Protocol 1: General Procedure for the Nitration of Pyrimidine-2,4(1H,3H)-dione (Uracil)

This protocol is a general guideline for the synthesis of 5-nitropyrimidine-2,4(1H,3H)-dione.[1]

Materials:

  • Pyrimidine-2,4(1H,3H)-dione (Uracil)

  • Concentrated Sulfuric Acid (98%)

  • Nitric Acid (70%)

  • Ice

  • Deionized Water

Procedure:

  • In a flask equipped with a magnetic stirrer and an ice bath, carefully add nitric acid (2 equivalents) dropwise to chilled concentrated sulfuric acid (6 equivalents), ensuring the temperature does not exceed 50°C.

  • To this stirred mixed acid solution, add pyrimidine-2,4(1H,3H)-dione (1 equivalent) in small portions, maintaining the reaction temperature below 50°C.

  • After the addition is complete, heat the reaction mixture to 55°C and maintain this temperature for approximately 3 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to below room temperature.

  • Carefully quench the reaction by pouring it onto a stirred mixture of ice and water.

  • Collect the resulting white precipitate by filtration.

  • Wash the precipitate with a small amount of ice water.

  • Dry the product under reduced pressure at 55°C to obtain 5-nitropyrimidine-2,4(1H,3H)-dione.

Protocol 2: Purification by Recrystallization

Procedure:

  • Transfer the crude 5-nitropyrimidine-2,4-dione to a clean flask.

  • Add a minimal amount of a suitable hot solvent (e.g., ethanol, water, or a mixture) to dissolve the solid.[7][8]

  • Once fully dissolved, allow the solution to cool slowly to room temperature.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the purified crystals by filtration.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum.

Visualizing the Process

Reaction Pathway

Nitration_Pathway Uracil Pyrimidine-2,4-dione (Uracil) Intermediate Sigma Complex (Wheland Intermediate) Uracil->Intermediate Electrophilic Attack Nitronium Nitronium Ion (NO₂⁺) Nitronium->Intermediate Product 5-Nitropyrimidine-2,4-dione Intermediate->Product Deprotonation

Caption: Electrophilic nitration of uracil to form 5-nitropyrimidine-2,4-dione.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or Incomplete Reaction Check_Temp Is Reaction Temperature Optimal? Start->Check_Temp Check_Time Is Reaction Time Sufficient? Check_Temp->Check_Time Yes Increase_Temp Cautiously Increase Temperature Check_Temp->Increase_Temp No Check_Reagent Is Nitrating Agent Concentration Correct? Check_Time->Check_Reagent Yes Increase_Time Increase Reaction Time Check_Time->Increase_Time No Adjust_Reagent Adjust Reagent Concentration Check_Reagent->Adjust_Reagent No Analyze_Byproducts Analyze Byproducts (TLC, LC-MS) Check_Reagent->Analyze_Byproducts Yes Increase_Temp->Check_Time Increase_Time->Check_Reagent Adjust_Reagent->Analyze_Byproducts End Optimized Reaction Analyze_Byproducts->End

Caption: A systematic workflow for troubleshooting low-yield nitration reactions.

References

  • Process for synthesis of 2,4-dichloro-5-aminopyrimidine. (n.d.). Google Patents.
  • Nitropyridines in the Synthesis of Bioactive Molecules. (2021). Molecules, 26(15), 4454.
  • Advances in the Synthesis of 5- and 6-Substituted Uracil Derivatives. (2009).
  • Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. (2021). RSC Advances, 11(8), 4454-4464.
  • Synthesis and biological evaluation of 5-nitropyrimidine-2,4-dione analogues as inhibitors of nitric oxide and iNOS activity. (2014). Chemical Biology & Drug Design, 84(4), 463-471.
  • Nucleic Acid Related Compounds. 107. Efficient Nitration of Uracil Base and Nucleoside Derivatives. (1993). The Journal of Organic Chemistry, 58(23), 6434-6437.
  • The Preparation of 5-hinouracil and of Some of its Derivatives. (1933). Journal of the American Chemical Society, 55(4), 1667-1669.
  • Optimization for preparation to 5-nitropyrimidine-2,4-diamine 5 1. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

  • N-Functionalization of Uracil Derivatives: Synthesis of Chiral 2-(3-Methyl-5-nitro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)alkanoic Acids and Their Methyl Esters. (2008). Molecules, 13(3), 549-561.
  • Exploring uracil derivatives: synthesis, crystal structure insights, and antibacterial activity. (2021). CrystEngComm, 23(3), 586-598.
  • Di-nitration troubleshooting. (2022). Reddit. Retrieved January 27, 2026, from [Link]

  • Discovery of pyrano[2,3-: D] pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: Design, synthesis and antitumor activity. (2021). RSC Advances, 11(8), 4454-4464.
  • Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2H-thiopyran derivatives. (2022). Journal of King Saud University - Science, 34(3), 101869.
  • Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. (2022). Molecules, 27(19), 6537.
  • Process for preparation of high purity n- [2- (diethylamine) ethyl] - 5 - formyl - 2, 4 - dimethyl - 1h - pyrrole - 3 - carboxyamide. (n.d.). Google Patents.
  • In vitro proliferative activity of 6-substituted uracil derivatives. (2021). Journal of Pharmacy & Pharmacognosy Research, 9(1), 76-86.
  • Design, Synthesis and Characterization of Some 5- Nitroimidazole Derivatives. (2016). International Journal of Pharmacy & Pharmaceutical Research, 6(3), 335-342.

Sources

Optimization

Technical Support Center: Synthesis of Trimethylated Nitropyrimidinediones

Welcome to the technical support center for the synthesis of trimethylated nitropyrimidinediones. This guide is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of trimethylated nitropyrimidinediones. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of this synthesis and improve your experimental outcomes.

I. Frequently Asked Questions (FAQs)

This section addresses common challenges encountered during the synthesis of trimethylated nitropyrimidinediones, providing insights into their causes and practical solutions.

Q1: My N-methylation reaction is incomplete, resulting in a low yield of the desired trimethylated product. What are the primary causes and how can I improve the conversion rate?

A1: Incomplete methylation is a frequent issue. Several factors can contribute to low conversion rates, including suboptimal reaction conditions, inefficient catalysts, or issues with reactant purity.[1]

Troubleshooting Steps:

  • Reagent Purity: Ensure all starting materials, particularly the nitropyrimidinedione and the methylating agent (e.g., methyl iodide, dimethyl sulfate), are of high purity. Impurities can inhibit the reaction.[1]

  • Base Selection and Stoichiometry: The choice and amount of base are critical. A base that is too weak may not sufficiently deprotonate the pyrimidinedione nitrogen, while an excessively strong base can lead to side reactions. Common bases like potassium carbonate (K₂CO₃) or sodium hydride (NaH) are often used. Ensure at least a stoichiometric equivalent of base is used for each nitrogen to be methylated.

  • Reaction Time and Temperature: These reactions may require extended periods or elevated temperatures to achieve completion. It is crucial to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1][2] A gradual increase in temperature can sometimes drive the reaction to completion, but be cautious of potential product degradation.[2]

  • Solvent Choice: The solvent plays a significant role in reactant solubility and reaction rate.[1] Polar aprotic solvents such as N,N-dimethylformamide (DMF) or acetonitrile are generally effective for N-methylation reactions.

Q2: I'm observing significant amounts of over-methylated byproducts, such as quaternary ammonium salts. How can I enhance the selectivity for the desired trimethylated product?

A2: Over-methylation is a common problem when multiple reactive nitrogen sites are present. This often occurs when a highly reactive methylating agent is used under harsh conditions.[3]

Strategies for Improving Selectivity:

  • Milder Methylating Agents: Consider using less reactive methylating agents. While methyl iodide is common, alternatives like dimethyl carbonate or trimethyl phosphate can offer better control.[4][5] Some protocols have found success with reagents like trimethylanilinium hydroxide, which can selectively methylate without causing N-quaternization.[3]

  • Controlled Stoichiometry: Carefully control the stoichiometry of the methylating agent. Using a slight excess may be necessary to drive the reaction to completion, but a large excess will favor over-methylation. A stepwise addition of the methylating agent can also help maintain a low concentration and improve selectivity.

  • Reaction Temperature: Lowering the reaction temperature can often reduce the rate of the undesired over-methylation reaction more than the desired methylation, thus improving selectivity.[1]

Q3: The purification of my crude product is challenging due to the presence of closely related impurities. What are the recommended purification strategies?

A3: Purifying N-methylated heterocycles can be difficult due to the similar polarities of the desired product and various methylated intermediates (mono-, di-methylated species).

Recommended Purification Techniques:

  • Column Chromatography: This is the most common method. Careful selection of the stationary phase (e.g., silica gel) and a well-optimized eluent system are crucial. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can effectively separate compounds with small differences in polarity.

  • Recrystallization: If a suitable solvent system can be identified, recrystallization is an excellent method for obtaining highly pure product. This technique is particularly effective for removing minor impurities.

  • Preparative HPLC: For very challenging separations, preparative HPLC can provide high-purity material, although it is often more expensive and time-consuming for larger scales.

Q4: How can I confidently characterize my final trimethylated nitropyrimidinedione product and identify any potential impurities?

A4: A combination of analytical techniques is essential for unambiguous structure confirmation and purity assessment.[6][7]

Key Characterization Methods:

Analytical TechniqueInformation Provided
¹H and ¹³C NMR Spectroscopy Provides detailed structural information, including the number and environment of protons and carbons. The chemical shifts of the N-methyl groups are characteristic and can confirm the degree of methylation.
Mass Spectrometry (MS) Determines the molecular weight of the compound, confirming the correct molecular formula. Fragmentation patterns can also provide structural clues.
High-Performance Liquid Chromatography (HPLC) Assesses the purity of the sample by separating the main product from any impurities. Can also be used to quantify the amount of product.[8]
Infrared (IR) Spectroscopy Identifies the presence of key functional groups, such as the nitro group (NO₂) and carbonyl groups (C=O) of the pyrimidinedione ring.[7]
Elemental Analysis Confirms the elemental composition (C, H, N) of the synthesized compound, providing further evidence for the correct structure.[7]

II. Troubleshooting Guide: Step-by-Step Experimental Protocols

This section provides detailed protocols for key stages of the synthesis, highlighting critical steps and potential pitfalls.

General N-Methylation Protocol for Nitropyrimidinediones

This protocol outlines a general procedure for the trimethylation of a nitropyrimidinedione precursor.

Step-by-Step Methodology:

  • Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the starting nitropyrimidinedione (1.0 eq) and a suitable anhydrous solvent (e.g., DMF).

  • Deprotonation: Add the base (e.g., potassium carbonate, 3.3 eq) to the suspension. Stir the mixture at room temperature for 30-60 minutes to allow for deprotonation.

  • Methylation: Add the methylating agent (e.g., methyl iodide, 3.3 eq) dropwise to the reaction mixture. Caution: Methylating agents are often toxic and should be handled in a fume hood with appropriate personal protective equipment.

  • Reaction Monitoring: Heat the reaction to the desired temperature (e.g., 60-80 °C) and monitor its progress by TLC or HPLC until the starting material is consumed.[9]

  • Workup: After completion, cool the reaction to room temperature and quench by the slow addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Workflow for Optimizing Reaction Conditions

The following diagram illustrates a logical workflow for optimizing the synthesis to improve yield.

reaction_optimization cluster_start Initial Synthesis cluster_analysis Analysis cluster_troubleshooting Troubleshooting & Optimization cluster_end Final Protocol start Perform initial reaction based on literature procedure analyze Analyze yield and purity (TLC, HPLC, NMR) start->analyze low_yield Low Yield? analyze->low_yield purity_issue Purity Issues? low_yield->purity_issue No optimize_base Optimize Base (Type & Equivalents) low_yield->optimize_base Yes optimize_purification Refine Purification (Solvent System, Method) purity_issue->optimize_purification Yes final Final Optimized Protocol purity_issue->final No optimize_temp Optimize Temperature & Reaction Time optimize_base->optimize_temp optimize_reagent Vary Methylating Agent optimize_temp->optimize_reagent optimize_reagent->analyze optimize_purification->analyze

Caption: A systematic workflow for troubleshooting and optimizing the synthesis of trimethylated nitropyrimidinediones.

III. Mechanistic Insights

Understanding the reaction mechanism is key to predicting and controlling the outcome of the synthesis.

General Mechanism of N-Methylation

The N-methylation of a pyrimidinedione typically proceeds via a nucleophilic substitution (Sₙ2) mechanism.

SN2_Mechanism cluster_reactants Step 1: Deprotonation cluster_sn2 Step 2: Nucleophilic Attack (Sₙ2) Pyrimidine R-NH (Pyrimidine-N) PyrimidineAnion R-N⁻ (Anion) Pyrimidine->PyrimidineAnion Deprotonation Base Base (e.g., K₂CO₃) ProtonatedBase Base-H⁺ Base->ProtonatedBase Product R-N-CH₃ (Methylated Product) PyrimidineAnion->Product Nucleophilic Attack MethylIodide CH₃-I (Methyl Iodide) Iodide I⁻ MethylIodide->Iodide Leaving Group Departure

Caption: The two-step mechanism for N-methylation: deprotonation followed by Sₙ2 attack.

  • Deprotonation: A base removes a proton from one of the nitrogen atoms of the pyrimidinedione ring, creating a nucleophilic anion.

  • Nucleophilic Attack: The pyrimidinedione anion then acts as a nucleophile, attacking the electrophilic methyl group of the methylating agent (e.g., methyl iodide). This displaces the leaving group (e.g., iodide) and forms the N-methyl bond. This process is repeated for each nitrogen to be methylated.

Understanding this mechanism helps to explain why a sufficiently strong base and a good electrophile are necessary for an efficient reaction.

IV. Safety Considerations

  • Methylating Agents: Many methylating agents, such as methyl iodide and dimethyl sulfate, are toxic, carcinogenic, and volatile. Always handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Strong Bases: Reagents like sodium hydride (NaH) are highly reactive and can ignite upon contact with water or air. Handle with extreme care under an inert atmosphere.

  • Nitro Compounds: Aromatic nitro compounds can be energetic and may be sensitive to shock or heat.[10] It is important to be aware of the potential hazards associated with the specific nitropyrimidinedione being synthesized.

V. References

  • Matsuoka, Y., et al. (2021). Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. Molecules, 26(16), 4983. Available at: [Link]

  • Reddit r/Chempros (2023). Mild methylation conditions. Available at: [Link]

  • Agnihotri, G., et al. (2011). Mechanisms and inhibition of uracil methylating enzymes. Chemical Reviews, 111(11), 7200-7232. Available at: [Link]

  • Baklanov, M. Y., et al. (2022). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules, 27(15), 4983. Available at: [Link]

  • Bielik, M., & Folkman, J. (1984). Rapid determination of methylated purines in DNA treated with N-methyl-N-nitrosourea using high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 305(1), 198-203. Available at: [Link]

  • Esteller, M., et al. (2001). Optimization of Quantitative MGMT Promoter Methylation Analysis Using Pyrosequencing and Combined Bisulfite Restriction Analysis. The American Journal of Pathology, 159(1), 81-90. Available at: [Link]

  • Biron, E., & Kessler, H. (2012). Synthesis of N-methylated cyclic peptides. Nature Protocols, 7(2), 248-255. Available at: [Link]

  • Verhoeven, J. A. J., et al. (2024). A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modification. Chemistry – A European Journal, e202400971. Available at: [Link]

  • Papangelis, A., et al. (2020). Discovery and Characterization of Uracil Derivatives Targeting the Set-and-Ring Domain of UHRF1. Molecules, 25(21), 5035. Available at: [Link]

  • Wan, Z., et al. (2015). A Two-Step Continuous Flow Synthesis of 4-Nitropyridine. Journal of Chemical Research, 39(4), 209-212. Available at: [Link]

  • Taylor, E. C., & McKillop, A. (1965). A New Synthesis of 5-Nitropyrimidines. The Journal of Organic Chemistry, 30(9), 3153-3155. Available at: [Link]

  • Al-Amiery, A. A., et al. (2020). SYNTHESIS, CHARACTERIZATION PYRIMIDINE. International Journal of Pharmaceutical Research, 12(4). Available at: [Link]

  • De la Torre, D. M., et al. (2015). The impact of N-methylation on aqueous solubility and lipophilicity. Bioorganic & Medicinal Chemistry, 23(23), 7342-7348. Available at: [Link]

  • Al-Ghorbani, M., et al. (2023). Synthesis, characterization, and evaluation of pyrimidinone-linked thiazoles: DFT analysis, molecular docking, corrosion inhibition, and bioactivity studies. Scientific Reports, 13(1), 17728. Available at: [Link]

  • Ramirez, A. (2024). Synthesis of Poly-N-Methylated Peptides Against Malaria. The Athenaeum. Available at: [Link]

  • Pfaffeneder, T., et al. (2014). Uracil-DNA Glycosylase UNG Promotes Tet-mediated DNA Demethylation. Journal of Biological Chemistry, 289(48), 33261-33269. Available at: [Link]

  • Chempanda (n.d.). Nitropyridine: Synthesis, reactions, applications, side effects and storage. Available at: [Link]

  • Wang, Y., et al. (2024). In-Situ Purification of Non-Ribosomal Peptide Synthetases Assembly Line for Structural and Biochemical Studies. International Journal of Molecular Sciences, 25(10), 5434. Available at: [Link]

  • Kumar, S., et al. (2015). Synthesis, Characterization, Anthelmintic and Insilico Evaluation of 4,6-Disubstituted Pyrimidine-2-One Derivatives. Der Pharma Chemica, 7(12), 1-6. Available at: [Link]

  • Lee, W. J., & Zhu, B. T. (2006). Impact on DNA methylation in cancer prevention and therapy by bioactive dietary components. Current Medicinal Chemistry, 13(28), 3427-3440. Available at: [Link]

  • Dirty Medicine (2024). Pyrimidine Synthesis. YouTube. Available at: [Link]

  • ResearchGate (n.d.). Corrigendum: A General Method for N-Methylation of Amines and Nitro Compounds with Dimethylsulfoxide. Available at: [Link]

  • Ramón, D. J., & Yus, M. (2015). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Molecules, 20(7), 12693-12737. Available at: [Link]

  • Biron, E., & Kessler, H. (2012). Synthesis of N-methylated cyclic peptides. Nature Protocols, 7(2), 248-255. Available at: [Link]

  • Nielsen, A. T., et al. (1995). Nitropyridines, Their Synthesis and Reactions. In Advances in Heterocyclic Chemistry (Vol. 63, pp. 1-104). Academic Press. Available at: [Link]

  • Verhoeven, J. A. J., et al. (2024). A Guide for Mono‐Selective N‐Methylation, N‐Ethylation, and N‐n‐Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late‐Stage Modification. Chemistry – A European Journal, e202400971. Available at: [Link]

  • Zhang, W., et al. (2017). Identification and Characterization of Enzymes Catalyzing Pyrazolopyrimidine Formation in the Biosynthesis of Formycin A. Journal of the American Chemical Society, 139(39), 13672-13675. Available at: [Link]

  • Szulik, M. W., et al. (2011). Can 5-methylcytosine analogues with extended alkyl side chain guide DNA methylation? Bioorganic & Medicinal Chemistry Letters, 21(16), 4842-4845. Available at: [Link]

  • Mathur, D., et al. (2020). Inhibition of the de novo pyrimidine biosynthesis pathway limits ribosomal RNA transcription causing nucleolar stress in glioblastoma cells. Journal of Biological Chemistry, 295(36), 12674-12689. Available at: [Link]

  • ResearchGate (n.d.). Synthesis of Quinolinoneylnitrones and Coumarinylnitrones via a Cascade Hydroamination and Aza-MBH-Type Reaction. Available at: [Link]

  • Li, Y., et al. (2014). Synthesis and biological evaluation of 5-nitropyrimidine-2,4-dione analogues as inhibitors of nitric oxide and iNOS activity. Chemical Biology & Drug Design, 84(4), 451-459. Available at: [Link]

  • Unknown (2024). Synthesis and characterization of pyrimidine-8-hq heterochelates. Unknown Journal. Available at: [Link]

  • ResearchGate (n.d.). Synthetic route to the methylated derivatives. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 1,3,6-Trimethyl-5-nitropyrimidine-2,4(1h,3h)-dione

Welcome to the technical support center for the purification of 1,3,6-trimethyl-5-nitropyrimidine-2,4(1h,3h)-dione. This guide is designed for researchers, scientists, and drug development professionals to navigate the c...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 1,3,6-trimethyl-5-nitropyrimidine-2,4(1h,3h)-dione. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this compound. By leveraging established principles of organic chemistry and purification sciences, this resource provides practical troubleshooting advice and answers to frequently asked questions.

Introduction to Purification Challenges

The purification of 1,3,6-trimethyl-5-nitropyrimidine-2,4(1h,3h)-dione, a substituted nitropyrimidine, can present several challenges. These often stem from the presence of structurally similar impurities, potential thermal instability due to the nitro group, and variable solubility profiles. Common impurities may include unreacted starting materials, over-nitrated or isomeric byproducts, and degradation products.

This guide will provide a structured approach to troubleshoot and overcome these purification hurdles, ensuring the acquisition of a highly pure product suitable for downstream applications.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of 1,3,6-trimethyl-5-nitropyrimidine-2,4(1h,3h)-dione.

Q1: My final product has a persistent yellow or brownish color. What is the likely cause and how can I remove it?

A1: A persistent color in your product often indicates the presence of nitro-containing impurities or degradation products. These can be highly colored and difficult to remove.

  • Causality: The nitration reaction to introduce the 5-nitro group can sometimes lead to the formation of dinitro or other oxidized byproducts, which are often yellow or brown. Additionally, the target compound itself might be susceptible to degradation under prolonged exposure to heat or light, leading to colored impurities.

  • Troubleshooting Steps:

    • Activated Carbon Treatment: Dissolve the crude product in a suitable hot solvent (e.g., ethanol, isopropanol) and add a small amount of activated carbon (typically 1-2% w/w). Heat the mixture at reflux for 15-30 minutes, then filter the hot solution through a pad of celite to remove the carbon. The colored impurities adsorb to the surface of the activated carbon.

    • Recrystallization: A carefully chosen recrystallization solvent system can effectively remove colored impurities.[1] Refer to the recrystallization guide in the FAQ section for solvent selection.

    • Column Chromatography: If recrystallization is ineffective, flash column chromatography on silica gel can be employed. A gradient elution with a non-polar solvent system (e.g., hexane/ethyl acetate) is often effective. The more polar, colored impurities will typically have a stronger affinity for the silica and elute later.

Q2: After recrystallization, I am experiencing low product recovery. What are the potential reasons and how can I improve the yield?

A2: Low recovery during recrystallization is a common issue and can be attributed to several factors.

  • Causality:

    • Suboptimal Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures.[2] If the compound has significant solubility in the cold solvent, a substantial amount will remain in the mother liquor.

    • Using an Excessive Amount of Solvent: Dissolving the crude product in too much solvent will result in a non-saturated solution upon cooling, leading to poor crystal formation and low recovery.

    • Premature Crystallization: If the solution cools too quickly, especially during hot filtration, the product can crystallize prematurely on the filter paper or in the funnel.

  • Troubleshooting Steps:

    • Optimize the Solvent System: Experiment with different solvents or solvent mixtures. A good starting point for nitropyrimidine derivatives can be alcohols (ethanol, isopropanol) or mixtures like ethanol/water or ethyl acetate/hexane.[1]

    • Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product. This will ensure the solution is saturated upon cooling, maximizing crystal formation.

    • Prevent Premature Crystallization: Preheat the filtration apparatus (funnel, filter flask) before hot filtration. This can be done by placing it in an oven or rinsing it with hot solvent.

    • Recover Product from Mother Liquor: Concentrate the mother liquor and perform a second recrystallization to recover additional product.

Q3: My purity analysis (e.g., HPLC, NMR) shows the presence of an impurity with a very similar retention time or chemical shift to my product. How can I resolve this?

A3: The presence of a closely related impurity, such as a positional isomer, is a common challenge in the synthesis of substituted aromatic and heterocyclic compounds.

  • Causality: The nitration of 1,3,6-trimethylpyrimidine-2,4(1H,3H)-dione might not be completely regioselective, potentially leading to the formation of small amounts of other nitro isomers. These isomers will have very similar physical properties to the desired product, making separation difficult.

  • Troubleshooting Steps:

    • High-Performance Liquid Chromatography (HPLC): Develop a more selective HPLC method. Experiment with different columns (e.g., PFP columns for aromatic compounds), mobile phase compositions, and gradients to achieve better separation.[3]

    • Preparative Chromatography: If analytical HPLC shows baseline separation, preparative HPLC can be used to isolate the pure product.

    • Multi-step Recrystallization: Sometimes, multiple recrystallizations from different solvent systems can enrich the desired isomer.

    • Derivative Formation: In challenging cases, it might be possible to selectively react either the product or the impurity to form a derivative with significantly different physical properties, allowing for easier separation. The derivative can then be converted back to the desired product.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for 1,3,6-Trimethyl-5-nitropyrimidine-2,4(1h,3h)-dione?

A1: Due to the presence of the nitro group, the compound may be sensitive to heat and light. It is recommended to store the purified product in a cool, dark, and dry place.[4] For long-term storage, keeping it at -20°C in a tightly sealed container is advisable.[4]

Q2: What are the most suitable analytical techniques for assessing the purity of 1,3,6-Trimethyl-5-nitropyrimidine-2,4(1h,3h)-dione?

A2: A combination of techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): This is the most common and accurate method for determining purity and detecting impurities.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can detect impurities with different chemical structures.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound. Techniques like LC-MS are particularly powerful for identifying unknown impurities.[6][7]

  • Melting Point: A sharp melting point range is indicative of high purity.

Q3: Can you provide a general protocol for the recrystallization of 1,3,6-Trimethyl-5-nitropyrimidine-2,4(1h,3h)-dione?

A3: The following is a general procedure that can be adapted based on the specific impurities present.

Experimental Protocol: Recrystallization

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and with heating. Good solvents to try include ethanol, isopropanol, ethyl acetate, and acetone, as well as their mixtures with water or hexane.[1]

  • Dissolution: Place the crude 1,3,6-trimethyl-5-nitropyrimidine-2,4(1h,3h)-dione in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat the mixture to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask to remove any insoluble impurities or activated carbon.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. For maximum recovery, you can then place the flask in an ice bath.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) to remove any residual solvent.

Q4: What are the potential safety concerns when working with 1,3,6-Trimethyl-5-nitropyrimidine-2,4(1h,3h)-dione?

  • General Precautions: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Nitro Compounds: Nitro-containing compounds can be energetic and may be thermally sensitive. Avoid excessive heating or grinding.

  • N-Nitrosamine Impurities: The presence of a nitro group and amine functionalities in the pyrimidine ring system suggests a potential for the formation of N-nitrosamine impurities under certain conditions.[8] These are classified as probable human carcinogens.[8] It is crucial to use analytical methods capable of detecting such impurities, especially if the compound is intended for pharmaceutical use.[6][7][9]

Visualizations and Data

Table 1: Comparison of Purification Methods for 1,3,6-Trimethyl-5-nitropyrimidine-2,4(1h,3h)-dione

Purification MethodTypical Purity AchievedAdvantagesDisadvantages
Single Recrystallization95-98%Simple, cost-effectiveMay not remove closely related impurities
Multiple Recrystallizations>99%High purity achievableLower overall yield
Column Chromatography>99.5%Excellent for removing isomers and colored impuritiesMore time-consuming and requires more solvent
Preparative HPLC>99.9%Highest purity, good for small scaleExpensive, not ideal for large quantities

Diagram 1: General Purification Workflow

PurificationWorkflow Crude Crude Product Recrystallization Recrystallization Crude->Recrystallization Purity_Check1 Purity Check (HPLC, NMR) Recrystallization->Purity_Check1 Pure_Product Pure Product (>99%) Purity_Check1->Pure_Product Purity OK Column_Chromatography Column Chromatography Purity_Check1->Column_Chromatography Impurities Present Purity_Check2 Purity Check (HPLC, NMR) Column_Chromatography->Purity_Check2

Caption: A decision-making workflow for the purification of 1,3,6-trimethyl-5-nitropyrimidine-2,4(1h,3h)-dione.

References

  • Pangarkar, K. (2025). Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals. International Journal of Pharmaceutical Sciences, 3(5), 1392-1409. [Link]

  • National Center for Biotechnology Information. (2023). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. PubMed Central. [Link]

  • Chemsrc. 1,3,6-trimethyl-5-nitropyrimidine-2,4-dione. [Link]

  • ResearchGate. Synthesis of New Pyrimidine-2,4,6(1H,3H,5H)-trione Derivatives. [Link]

  • MDPI. Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives. [Link]

  • PubChem. 1,3-Dimethyl-6-(methylamino)-5-nitropyrimidine-2,4-dione. [Link]

  • University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Link]

  • International Journal of Research in Pharmacy and Pharmaceutical Sciences. Various Analytical Techniques used for Nitrosamine impurities in Pharmaceutical Dosage Forms: A Comprehensive Review. [Link]

  • ResearchGate. Study on recrystallization process of nitroguanidine by directly adding cold water to control temperature. [Link]

  • Google Patents. Process for preparation of high purity n-[2-(diethylamine) ethyl]-5-formyl-2, 4-dimethyl-1h-pyrrole-3-carboxyamide.
  • RASĀYAN Journal of Chemistry. CATALYST FREE SYNTHESIS OF NOVEL 6-CHLORO-3-ISOPROPYL-1-METHYLPYRIMIDINE-2,4(1H,3H)-DIONE DERIVATIVES AS PHARMA INTERMEDIATE. [Link]

  • International Journal of Innovative Research in Technology. Development of an Analytical Method for Quantifying Nitrosamine Impurities in Metformin hydrochloride Using Liquid Chromatograph. [Link]

  • LinkedIn. Winning Strategies to Develop an Analytical Method for Nitrosamines. [Link]

  • ResearchGate. CATALYST FREE SYNTHESIS OF NOVEL 6-CHLORO-3-ISOPROPYL-1-METHYLPYRIMIDINE-2,4(1H,3H)-DIONE DERIVATIVES AS PHARMA INTERMEDIATE. [Link]

  • Springer. The risk of recrystallization: changes to the toxicity and morphology of pyrimethamine. [Link]

  • MySkinRecipes. 1,3,6-Trimethylpyrimidine-2,4(1H,3H)-dione. [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • National Center for Biotechnology Information. Investigation into the Formation of Impurities during the Optimization of Brigatinib. [Link]

  • National Center for Biotechnology Information. Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells. [Link]

Sources

Optimization

Technical Support Center: Overcoming Poor Solubility of Pyrimidine-2,4-dione Compounds

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrimidine-2,4-dione compounds. This guide is designed to provide you with in-depth technical assistanc...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrimidine-2,4-dione compounds. This guide is designed to provide you with in-depth technical assistance to overcome the common challenge of poor aqueous solubility associated with this important class of molecules. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you achieve consistent and reliable results in your experiments.

Understanding the Challenge: Why are Pyrimidine-2,4-dione Derivatives Often Poorly Soluble?

The pyrimidine-2,4-dione scaffold is a core component of many biologically active molecules, including several promising drug candidates.[1][2] However, the inherent physicochemical properties of this heterocyclic system frequently lead to low aqueous solubility. This can be attributed to a combination of factors:

  • High Crystallinity: The planar structure of the pyrimidine ring can facilitate strong intermolecular interactions, leading to a highly stable crystal lattice that is difficult for water molecules to disrupt.

  • Lipophilicity: Many pyrimidine-2,4-dione derivatives are designed to interact with hydrophobic binding pockets of target proteins, which often necessitates the inclusion of lipophilic substituents, thereby increasing their overall hydrophobicity and reducing their affinity for aqueous environments.[3]

  • Molecular Weight: As molecules become larger and more complex, their solubility in water tends to decrease.

These factors can lead to significant challenges in experimental settings, from inaccurate results in biological assays to difficulties in formulation for in vivo studies.

Troubleshooting Guide: A Step-by-Step Approach to Solubility Issues

Encountering precipitation or incomplete dissolution of your pyrimidine-2,4-dione compound can be a frustrating experience. This troubleshooting guide provides a logical workflow to diagnose and resolve these issues.

Troubleshooting_Solubility start Start: Compound Precipitation or Incomplete Dissolution check_stock 1. Verify Stock Solution - Is it clear? - Stored correctly? start->check_stock reprepare_stock Reprepare Stock Solution (See Protocol 1) check_stock->reprepare_stock No stock_ok Stock is Clear check_stock->stock_ok Yes check_dilution 2. Assess Dilution in Aqueous Buffer/Medium - Does it precipitate immediately? stock_ok->check_dilution precip_immediate Immediate Precipitation check_dilution->precip_immediate precip_over_time Precipitation Over Time check_dilution->precip_over_time no_precip No Precipitation check_dilution->no_precip solubility_limit Solubility Limit Exceeded precip_immediate->solubility_limit solubility_solutions Strategies: - Decrease final concentration - Use co-solvents (See FAQ 2) - Adjust pH (See FAQ 3) solubility_limit->solubility_solutions instability Compound Instability or Media Interaction precip_over_time->instability instability_solutions Strategies: - Prepare fresh solutions daily - Assess compound stability at 37°C - Evaluate for interactions with media  components (e.g., proteins, salts) instability->instability_solutions proceed Proceed with Experiment no_precip->proceed

Caption: A decision tree for troubleshooting solubility issues.

Frequently Asked Questions (FAQs)

Q1: What is the best initial solvent for preparing a stock solution of a novel pyrimidine-2,4-dione derivative?

A1: For most novel pyrimidine-2,4-dione compounds with unknown solubility, Dimethyl Sulfoxide (DMSO) is the recommended starting solvent.[3] It is a powerful aprotic solvent capable of dissolving a wide range of hydrophobic compounds. For in vitro studies, it is crucial to prepare a high-concentration stock solution in 100% DMSO (e.g., 10-50 mM) and then dilute it into your aqueous assay buffer or cell culture medium.

Expert Tip: Always ensure the final concentration of DMSO in your assay is low (typically <0.5%) to avoid solvent-induced artifacts or cytotoxicity.

Q2: My compound precipitates when I dilute my DMSO stock into an aqueous buffer. What can I do?

A2: This is a common issue indicating that the aqueous solubility of your compound is being exceeded. Here are several strategies to address this:

  • Co-solvents: The use of co-solvents, which are water-miscible organic solvents, can increase the solubility of poorly water-soluble compounds.[4] You can try pre-mixing your DMSO stock with a small amount of a suitable co-solvent before the final dilution into the aqueous buffer.

    Co-solventTypical Starting ConcentrationConsiderations
    Ethanol1-5%Can affect cell viability at higher concentrations.
    Polyethylene Glycol 400 (PEG 400)5-10%Generally well-tolerated in many biological systems.
    Propylene Glycol1-5%Can be viscous.
  • pH Adjustment: The solubility of pyrimidine-2,4-dione derivatives with ionizable functional groups can be significantly influenced by pH.[5] For compounds with basic moieties, lowering the pH of the buffer can increase solubility. Conversely, for acidic compounds, increasing the pH may be beneficial. It is essential to determine the pKa of your compound to guide the pH adjustment.

  • Formulation with Excipients: For more challenging compounds, especially for in vivo studies, formulation with solubilizing excipients such as cyclodextrins can be effective. These agents can encapsulate the hydrophobic drug molecule, increasing its apparent water solubility.

Q3: I have dissolved my compound, but I'm seeing a decrease in activity over time in my cell-based assay. What could be the cause?

A3: This could be due to compound instability or precipitation in the complex environment of the cell culture medium.

  • Compound Stability: Assess the stability of your compound in the cell culture medium at 37°C over the time course of your experiment. This can be done by incubating the compound in the medium, taking samples at different time points, and analyzing the concentration of the parent compound by HPLC.

  • Interaction with Media Components: Components in the cell culture medium, such as proteins in fetal bovine serum (FBS) or certain salts, can interact with your compound and cause it to precipitate or degrade.[6] Consider reducing the serum concentration if possible or using a serum-free medium for your assay.

  • "Cloudy" Media: If you observe turbidity or a precipitate in your cell culture media after adding the compound, it is a clear indication of poor solubility or instability.[6][7] In such cases, you should revisit the solubilization strategies outlined in Q2.

Q4: Can I use sonication or heating to dissolve my pyrimidine-2,4-dione compound?

A4: While gentle warming (e.g., to 37°C) and brief sonication can aid in the dissolution of some compounds, these methods should be used with caution. Excessive heat can lead to the degradation of thermally labile compounds. Similarly, prolonged sonication can also cause compound degradation. If you choose to use these methods, it is advisable to perform a quality control check (e.g., by HPLC) to ensure the integrity of your compound after dissolution.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the standard procedure for preparing a high-concentration stock solution of a pyrimidine-2,4-dione compound.

Materials:

  • Pyrimidine-2,4-dione compound (solid)

  • Anhydrous DMSO

  • Vortex mixer

  • Calibrated balance

  • Microcentrifuge tubes

Procedure:

  • Accurately weigh out a precise amount of the pyrimidine-2,4-dione compound (e.g., 5 mg).

  • Calculate the volume of DMSO required to achieve a 10 mM concentration.

    • Formula: Volume (L) = Mass (g) / (Molar Mass ( g/mol ) * Concentration (mol/L))

  • Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the compound.

  • Vortex the solution vigorously for 1-2 minutes until the compound is completely dissolved. A clear solution should be obtained.

  • If necessary, briefly centrifuge the tube to pellet any undissolved particulates.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Aqueous Solubility Determination using the Shake-Flask Method

This protocol provides a basic method to estimate the aqueous solubility of your compound.

Materials:

  • Pyrimidine-2,4-dione compound (solid)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Orbital shaker

  • Centrifuge

  • HPLC system

Procedure:

  • Add an excess amount of the solid compound to a known volume of PBS (e.g., 1 mL) in a glass vial.

  • Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • After incubation, centrifuge the suspension at high speed (e.g., 14,000 rpm) for 15-20 minutes to pellet the undissolved solid.

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.

  • Determine the concentration of the dissolved compound in the filtrate using a validated HPLC method with a standard curve.

  • The determined concentration represents the aqueous solubility of the compound under the tested conditions.

Data Presentation

The following table provides a hypothetical example of solubility data for a series of pyrimidine-2,4-dione analogs. This illustrates the importance of systematically evaluating solubility.

Compound IDLogP (calculated)Solubility in PBS (pH 7.4) at 25°C (µg/mL)
PZD-0012.515.2
PZD-0023.81.8
PZD-0032.145.7
PZD-0044.5<0.5

References

  • Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. National Institutes of Health. [Link]

  • Oxazinethione Derivatives as a Precursor to Pyrazolone and Pyrimidine Derivatives: Synthesis, Biological Activities, Molecular Modeling, ADME, and Molecular Dynamics Studies. National Center for Biotechnology Information. [Link]

  • Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors. National Center for Biotechnology Information. [Link]

  • Synthesis of Pyrano[2,3‐d]pyrimidine‐2,4‐diones and Pyridino[2,3‐d]pyrimidine‐2,4,6,8‐tetraones: Evaluation Antitumor Activity. ResearchGate. [Link]

  • Pyrimidine 2,4-Diones in the Design of New HIV RT Inhibitors. National Center for Biotechnology Information. [Link]

  • Role of pH in Regulating Cancer Pyrimidine Synthesis. National Center for Biotechnology Information. [Link]

  • Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Procell. [Link]

  • Development of Quinazoline/Pyrimidine-2,4(1H,3H)-diones as Agonists of Cannabinoid Receptor Type 2. National Center for Biotechnology Information. [Link]

  • Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells. National Center for Biotechnology Information. [Link]

  • Strategies for formulation development of poorly water-soluble drug candidates - A recent perspective. ResearchGate. [Link]

  • Role of pH in Regulating Cancer Pyrimidine Synthesis. PubMed. [Link]

  • Troubleshooting Cell Culture Media for Bioprocessing. Bio-Rad. [Link]

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. National Center for Biotechnology Information. [Link]

  • In silico design of new pyrimidine-2,4-dione derivatives as promising inhibitors for HIV Reverse Transcriptase-associated RNase H using 2D-QSAR modeling and (ADME/Tox) properties. Moroccan Journal of Chemistry. [Link]

  • Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. MDPI. [Link]

  • Optimization of Olive Oil-Based Nanoemulsion Preparation for Intravenous Drug Delivery. PubMed. [Link]

  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI. [Link]

  • Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Publishing. [Link]

  • Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer-Drug Microarrays. ResearchGate. [Link]

  • How to prevent precipitation of Purine/Pyrimidine in solution at pH 7.0? ResearchGate. [Link]

  • Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. National Center for Biotechnology Information. [Link]

Sources

Troubleshooting

Nitropyrimidine Characterization: A Technical Support Center

Welcome to the technical support center for the characterization of nitropyrimidines. As a Senior Application Scientist, I understand that while these compounds are vital in medicinal chemistry and materials science, the...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the characterization of nitropyrimidines. As a Senior Application Scientist, I understand that while these compounds are vital in medicinal chemistry and materials science, their unique electronic properties present significant challenges during synthesis, purification, and analysis.[1] This guide is structured to provide direct, experience-based answers to common pitfalls, helping you navigate these hurdles effectively.

Troubleshooting Guide: From Synthesis to Analysis

This section addresses specific problems you may encounter during your experimental workflow. Each question is followed by an in-depth explanation of the underlying chemistry and a detailed protocol to resolve the issue.

Section 1: Synthesis & Reaction Monitoring

Question: My nitration reaction is producing a mixture of regioisomers, and the yield of the desired product is low. How can I improve the regioselectivity and overall yield?

Expert Analysis: This is a classic challenge in pyrimidine chemistry. The pyrimidine ring is inherently electron-deficient, and its nitration is often difficult and can lead to multiple products. The position of nitration is heavily influenced by the existing substituents on the ring. Electron-donating groups (EDGs) will direct nitration to ortho/para positions relative to themselves, while electron-withdrawing groups (EWGs) will direct meta and further deactivate the ring.[2] For instance, nitrating 5-acetamido-2-phenylpyrimidine results in nitration on the phenyl ring rather than the pyrimidine ring, demonstrating the powerful deactivating effect of the pyrimidine core.[3]

Controlling regioselectivity requires a careful choice of nitrating agents and reaction conditions. Traditional nitric acid/sulfuric acid mixtures are harsh and can lead to poor selectivity and byproducts.

dot

Caption: Decision workflow for troubleshooting poor regioselectivity in pyrimidine nitration.

Protocol: Improving Regioselectivity in Nitration

This protocol uses a milder nitrating agent, acetyl nitrate, generated in situ, to improve control over the reaction.

  • Reagent Preparation:

    • Cool a flask containing acetic anhydride to 0°C in an ice bath.

    • Slowly add fuming nitric acid dropwise with vigorous stirring. Maintain the temperature below 10°C. The resulting solution contains acetyl nitrate.

  • Reaction:

    • Dissolve your pyrimidine substrate in a suitable inert solvent (e.g., dichloromethane or acetonitrile) in a separate flask and cool to 0°C.

    • Slowly add the freshly prepared acetyl nitrate solution to the substrate solution dropwise.

    • Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice to quench the reaction.

    • Neutralize the solution with a weak base, such as sodium bicarbonate solution.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Validation:

    • Analyze the crude product by ¹H NMR to determine the ratio of regioisomers.

    • Compare this to the results from the harsher nitrating conditions to confirm the improvement in selectivity.

Parameter Harsh Conditions (HNO₃/H₂SO₄) Mild Conditions (Acetyl Nitrate)
Temperature Often 0°C to RTStrictly controlled, 0-10°C
Byproducts Oxidation, di-nitrationFewer side reactions
Selectivity Often poor, mixture of isomersGenerally higher
Work-up Requires careful, slow quenchingSimpler quenching
Section 2: Purification & Stability

Question: My nitropyrimidine compound appears to degrade on the silica gel column during purification, or even in the NMR tube with deuterated methanol. What is causing this instability?

Expert Analysis: This is a very common and critical pitfall. The strong electron-withdrawing nature of the nitro group makes the pyrimidine ring highly electrophilic.[4] This renders it susceptible to nucleophilic aromatic substitution (SNAr) reactions.[4][5][6] Common nucleophiles in a lab environment, such as methanol (used as a solvent for chromatography or NMR), can attack the ring, leading to the displacement of a leaving group or addition to the ring, forming a Meisenheimer complex.[7] Silica gel itself has surface silanol groups (Si-OH) which are acidic and can catalyze degradation pathways.

dot

SNAr_Mechanism cluster_reaction SₙAr Degradation Pathway A Nitropyrimidine (Electron-Deficient Ring) B Meisenheimer Complex (Stabilized Anionic Intermediate) A->B Nucleophilic Attack C Degradation Product (e.g., Methoxy-pyrimidine) B->C Loss of Leaving Group (Rearomatization) Nu Nucleophile (e.g., CH₃O⁻ from Methanol) Nu->B

Caption: Mechanism of nucleophilic attack on a nitropyrimidine ring.

Protocol: Inert Purification and Analysis

To prevent degradation, you must scrupulously avoid nucleophilic solvents and potentially reactive stationary phases.

  • Inert Column Chromatography:

    • Stationary Phase Selection: Instead of silica gel, use a more inert stationary phase like neutral alumina or consider reverse-phase chromatography (C18) if your compound's polarity is suitable.

    • Solvent System: Use non-nucleophilic, aprotic solvents. A good starting point is a hexane/ethyl acetate or toluene/ethyl acetate gradient. Avoid alcohols (methanol, ethanol) entirely.

    • Solvent Purity: Ensure your solvents are anhydrous and free of amine contaminants.

  • NMR Sample Preparation:

    • Solvent Choice: NEVER use deuterated methanol (CD₃OD). The best choices are deuterated chloroform (CDCl₃), deuterated acetone (acetone-d₆), or deuterated dimethyl sulfoxide (DMSO-d₆). These are non-nucleophilic and will not react with your compound.

    • Sample Stability Check: If you must check solubility in methanol, do so with a tiny, disposable amount of sample. If you see a color change (often to deep red or purple), this is a strong indicator of Meisenheimer complex formation and instability.

  • Validation:

    • Run a quick ¹H NMR of your purified fractions in CDCl₃ or acetone-d₆. The absence of new, unexpected peaks (especially in the aliphatic region where a methoxy group would appear ~3-4 ppm) confirms the stability of your compound during purification.

Solvent ¹H Residual Peak (ppm) ¹³C Residual Peak (ppm) Suitability for Nitropyrimidines
CDCl₃7.2677.16Excellent (Inert)
Acetone-d₆2.0529.84, 206.26Excellent (Inert)
DMSO-d₆2.5039.52Good (Inert, can be hard to remove)
CD₃OD3.31, 4.87 (H₂O)49.00AVOID (Nucleophilic)
Data sourced from common NMR solvent charts.[8][9]
Section 3: Structural Characterization

Question: I'm having trouble interpreting the mass spectrum of my nitropyrimidine. The molecular ion peak is weak or absent. What's happening?

Expert Analysis: Nitroaromatic compounds have characteristic fragmentation patterns in mass spectrometry, especially under Electron Ionization (EI).[10] While they often show a molecular ion (M⁺), a very common and prominent fragmentation pathway is the loss of NO₂ (M-46) and/or NO (M-30).[11] The stability of the resulting fragment ions can sometimes be greater than the molecular ion, leading to a weak M⁺ peak.

dot

Caption: Common fragmentation pathways for nitropyrimidines in mass spectrometry.

Protocol: Optimizing Mass Spectrometry Analysis

  • Use a Soft Ionization Technique:

    • Instead of EI, use a softer ionization method like Electrospray Ionization (ESI) or Chemical Ionization (CI).[10] These techniques impart less energy to the molecule, reducing fragmentation and increasing the abundance of the molecular ion or a protonated/adduct ion (e.g., [M+H]⁺ or [M+Na]⁺).

  • Method for ESI-MS:

    • Solvent: Prepare your sample in a solvent compatible with ESI, such as acetonitrile or methanol (for the brief time in the MS, degradation is minimal compared to NMR).

    • Additives: Add a small amount of formic acid (0.1%) for positive mode to encourage the formation of [M+H]⁺ or sodium acetate for [M+Na]⁺ adducts.

    • Interpretation: Look for the mass corresponding to the expected protonated molecule or adduct. This will be your primary evidence for the compound's molecular weight.

  • Validation:

    • If possible, acquire high-resolution mass spectrometry (HRMS) data. This will provide an exact mass measurement, allowing you to confirm the elemental composition and confidently assign the molecular formula, distinguishing it from potential impurities or degradation products.[12]

Frequently Asked Questions (FAQs)

Q1: What are the best practices for storing nitropyrimidines?

  • Store them in a cool, dark, and dry place.[13] Many are solids and are relatively stable when pure. Keep them in tightly sealed containers away from reactive chemicals, especially bases, nucleophiles, and reducing agents.[13]

Q2: Are there specific safety precautions I should take when handling these compounds?

  • Yes. Nitropyrimidines, like many nitroaromatic compounds, should be treated as potentially toxic and hazardous.[14][15] Always handle them in a fume hood while wearing appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.[16] Avoid inhalation and skin contact.[14]

Q3: My ¹H NMR spectrum shows very broad peaks for the pyrimidine protons. Why?

  • This can be due to several factors. First, check for compound aggregation at the concentration used; try diluting the sample. Second, consider the possibility of tautomerism or slow conformational changes on the NMR timescale.[17] Finally, residual paramagnetic impurities (e.g., trace metals) can cause significant line broadening; ensure your glassware and solvents are clean.

Q4: Can I use reverse-phase HPLC for purification?

  • Absolutely. Reverse-phase HPLC is an excellent alternative to silica gel chromatography. Standard C18 columns with acetonitrile/water gradients are generally inert and provide high-resolution separation, avoiding the degradation issues seen with normal-phase chromatography.

References

  • Caton, M. P. L., & McOmie, J. F. W. (1968). Pyrimidines. Part XVII. Nitration of 5-acetamido-2-phenylpyrimidine and the synthesis of some 5-nitropyrimidines. Journal of the Chemical Society C: Organic. [Link]

  • Parshintsev, J., et al. (2012). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. PMC - NIH. [Link]

  • Chempanda. (n.d.). Nitropyridine: Synthesis, reactions, applications, side effects and storage. Chempanda. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Makosza, M., et al. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. PMC - NIH. [Link]

  • Chemistry Stack Exchange. (2017). Regioselectivity in the formation of an imidazo[1,2-a]pyrimidine. Chemistry Stack Exchange. [Link]

  • Tuna, D., et al. (2020). Solvent Effect on the Stability and Reverse Substituent Effect in Nitropurine Tautomers. Molecules, 25(21), 5198. [Link]

  • ASHP. (2018). ASHP Guidelines on Handling Hazardous Drugs. American Journal of Health-System Pharmacy, 75(24), 1996-2031. [Link]

  • ResearchGate. (2001). (PDF) Studies on Nitroaromatic Compound Degradation in Modified Fenton Reactions by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS-MS). ResearchGate. [Link]

  • Chemistry LibreTexts. (2021). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. Chemistry LibreTexts. [Link]

  • Koutentis, P. A., et al. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules, 28(15), 5845. [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (1981). Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • ACS Publications. (1973). Organic Ions in the Gas Phase. XVIII. Mass Spectra of Nitroarenes. The Journal of Organic Chemistry, 38(10), 1777–1782. [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667. [Link]

  • Göstl, R., et al. (2022). Analysis of nitroaromatic compounds in urine by gas chromatography-mass spectrometry for the biological monitoring of explosives. Journal of Chromatography B: Biomedical Sciences and Applications, 712(1-2), 15-22. [Link]

  • Professor Dave Explains. (2019, July 12). Nucleophilic Aromatic Substitution. YouTube. [Link]

  • Organic Chemistry Tutor. (2017, January 14). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. YouTube. [Link]

  • Let's talk chemistry. (2022, December 29). Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane. YouTube. [Link]

Sources

Optimization

Modifying experimental protocols for better results with pyrimidinediones

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrimidinedione-based compounds. This guide is structured to address common—and often complex—challenge...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrimidinedione-based compounds. This guide is structured to address common—and often complex—challenges encountered during experimental work. Instead of a simple checklist, we will delve into the causality behind these issues and provide robust, self-validating protocols to enhance the accuracy and reproducibility of your results.

Section 1: Foundational Challenges - Solubility and Stability

The journey of any small molecule experiment begins with two fundamental properties: solubility and stability. Getting these wrong can invalidate an entire study.

FAQ 1: My pyrimidinedione derivative shows poor solubility in aqueous buffers. How do I prepare my stock and working solutions correctly?

Root Cause Analysis: Poor aqueous solubility is a frequent hurdle for heterocyclic compounds like pyrimidinediones.[1][2][3] This often stems from strong intermolecular forces in the crystal lattice and the molecule's overall lipophilicity. Using an inappropriate solvent or dilution method can lead to compound precipitation, resulting in inaccurate concentration measurements and unreliable biological data.[2][3]

Troubleshooting & Protocol:

  • Primary Stock Solution: Dimethyl sulfoxide (DMSO) is the standard first choice for creating high-concentration primary stocks (e.g., 10-50 mM).[2][3] Ensure the compound is fully dissolved. If solubility in DMSO is limited, consider alternative organic solvents like ethanol or DMF, but always be mindful of their compatibility with your specific assay.

  • Working Solution Preparation (The "Serial Dilution" Pitfall): A common mistake is performing a large, single-step dilution from a DMSO stock directly into an aqueous buffer. This can cause the compound to crash out of solution. The recommended approach is a serial dilution method .

  • Kinetic vs. Thermodynamic Solubility: For initial high-throughput screening, kinetic solubility (measuring solubility after adding a DMSO stock to a buffer) is often sufficient.[1][4] For lead optimization, thermodynamic solubility (equilibrating excess solid compound in buffer over time) provides the true equilibrium value and is more predictive of in vivo behavior.[1][5]

Data Interpretation Guide for Solubility

Solubility TypeMeasurement PrincipleApplication StageInterpretation Notes
Kinetic Measures the concentration at which a compound precipitates when added from a DMSO stock into an aqueous buffer.[1][4]Early-stage Discovery, HTSFast and high-throughput. Reflects the solubility of the least stable, fastest-precipitating form.[1]
Thermodynamic Measures the equilibrium concentration of a compound after prolonged incubation of excess solid in a buffer.[1][5]Lead Optimization, Pre-clinicalThe "gold standard." Represents true solubility and is more relevant for predicting oral absorption.[1]

Section 2: Cell-Based Assay Artifacts and Optimization

Cell-based assays are critical for evaluating a compound's biological activity in a relevant physiological context. However, the pyrimidinedione scaffold can sometimes interact directly with assay reagents, leading to misleading results.

FAQ 2: My pyrimidinedione compound shows potent cytotoxicity in an MTT assay, but this doesn't correlate with other cell health indicators. Is this a real effect?

Root Cause Analysis: This is a classic case of suspected assay interference. Tetrazolium-based assays like MTT, XTT, and WST-1 rely on cellular dehydrogenases to reduce a reagent into a colored formazan product.[6][7] However, compounds with inherent reducing potential, including some heterocyclic structures, can directly reduce the tetrazolium salt in a cell-free environment.[6][8] This leads to a false signal that is independent of cellular metabolic activity.

Self-Validating Protocol to De-risk Assay Interference:

  • Cell-Free Control: The most critical control is to incubate your pyrimidinedione compound with the MTT reagent in cell culture medium without any cells. If you observe a color change, this confirms direct chemical reduction and indicates the MTT assay is unsuitable for your compound.[8]

  • Alternative Viability Assays: Switch to an orthogonal assay that measures a different hallmark of cell viability. Excellent alternatives include:

    • ATP-based assays (e.g., CellTiter-Glo®): Measures ATP levels, a direct indicator of metabolically active cells. This method is generally less prone to interference from redox-active compounds.

    • Real-time live/dead cell imaging: Utilizes fluorescent dyes that distinguish between cells with intact versus compromised membranes.

    • Crystal Violet Staining: Stains the DNA of adherent cells, providing a simple measure of total cell number.

Workflow for Mitigating Cell Viability Assay Interference

Caption: A decision-making workflow for validating results from tetrazolium-based viability assays.

Section 3: Bridging the Gap Between Biochemical and Cellular Potency

A common challenge in drug discovery is when a compound is highly potent against an isolated enzyme (biochemical assay) but shows significantly weaker activity in a cell-based model.

FAQ 3: My pyrimidinedione is a potent inhibitor of its target enzyme in a biochemical assay (IC50 < 100 nM), but its cellular potency is much lower (EC50 > 10 µM). What are the likely causes and how do I investigate them?

Root Cause Analysis: This discrepancy, known as the "biochemical-cellular gap," typically points to one or more of three issues:

  • Poor Cell Permeability: The compound cannot efficiently cross the cell membrane to reach its intracellular target.[9][10][11]

  • Active Efflux: The compound enters the cell but is actively pumped out by transporter proteins like P-glycoprotein (P-gp/ABCB1).[12][13]

  • Metabolic Instability: The compound is rapidly metabolized and inactivated by cellular enzymes.[14][15][16]

Systematic Troubleshooting Protocol:

  • Assess Cell Permeability:

    • PAMPA (Parallel Artificial Membrane Permeability Assay): This is a high-throughput, cell-free assay that measures a compound's ability to diffuse across an artificial lipid membrane.[11] It's an excellent first pass to assess passive diffusion.

    • Caco-2 Permeability Assay: This assay uses a monolayer of Caco-2 cells, which form tight junctions and express efflux transporters, providing a more biologically relevant model of intestinal absorption and general cell permeability.[11]

  • Investigate Active Efflux:

    • Run your cellular potency assay in the presence and absence of known efflux pump inhibitors (e.g., verapamil or cyclosporin A for P-gp). A significant increase in potency in the presence of the inhibitor strongly suggests your compound is an efflux substrate.

  • Evaluate Metabolic Stability:

    • Liver Microsomal Stability Assay: This is the industry-standard in vitro assay to assess Phase I metabolism.[14][17] The compound is incubated with liver microsomes (which are rich in CYP450 enzymes) and the rate of its disappearance is measured over time by LC-MS/MS.[14][18] This provides an in vitro intrinsic clearance value (CLint).[15][16][18]

Key Parameters for a Liver Microsomal Stability Assay

ParameterRecommended RangeRationale
Microsomal Protein 0.2 - 1.0 mg/mLEnsures sufficient enzymatic activity without excessive non-specific binding.
Compound Concentration 0.5 - 1.0 µMShould be well below the Km for most CYP enzymes to ensure first-order kinetics.
NADPH Concentration 1 mMSaturating concentration for the required cofactor for CYP450 enzymes.[19]
Time Points 0, 5, 15, 30, 60 minAllows for accurate calculation of the initial rate of metabolism.
Controls Verapamil (High CL), Warfarin (Low CL)Positive and negative controls ensure the assay is performing as expected.

Troubleshooting the Biochemical-Cellular Gap

G Start High Biochemical Potency, Low Cellular Potency Permeability 1. Assess Permeability (PAMPA / Caco-2) Start->Permeability Efflux 2. Test for Active Efflux (Co-dose with Inhibitor) Start->Efflux Metabolism 3. Evaluate Metabolic Stability (Microsomal Assay) Start->Metabolism Result_Perm Low Permeability Permeability->Result_Perm Result_Efflux Efflux Substrate Efflux->Result_Efflux Result_Metabolism High Clearance Metabolism->Result_Metabolism Action Action: Medicinal Chemistry (Modify structure to increase permeability, block efflux, or improve stability) Result_Perm->Action Result_Efflux->Action Result_Metabolism->Action

Caption: A systematic approach to diagnosing the causes of poor cellular potency.

Section 4: Minimizing Off-Target Effects

Ensuring that the observed biological effect is due to the intended mechanism of action is paramount for the progression of any drug candidate.

FAQ 4: How can I be confident that the cellular phenotype I observe is due to inhibition of my primary target and not an off-target effect?

Root Cause Analysis: Off-target effects occur when a compound interacts with unintended biological molecules, which can confound data interpretation and lead to toxicity.[20][21] For kinase inhibitors, a common class of pyrimidinedione derivatives, promiscuity across the kinome is a well-known challenge.

Strategies for Off-Target Effect Validation:

  • Target Engagement Assays: First, confirm that your compound is actually binding to its intended target in the cellular environment. Techniques like Cellular Thermal Shift Assay (CETSA) or NanoBRET™ can measure target engagement directly in intact cells.

  • Rescue Experiments: If your compound's effect is on-target, it should be "rescuable." For example:

    • If you are inhibiting an enzyme, can you rescue the phenotype by adding back the product of that enzyme's reaction?

    • Can you overexpress a drug-resistant mutant of your target protein and show that the cells are no longer sensitive to your compound?

  • Phenotypic Anchoring with Tool Compounds: Compare the phenotype induced by your compound with that of other known, structurally distinct inhibitors of the same target. If the phenotypes match, it increases confidence in an on-target mechanism.

  • Broad Panel Screening: In later stages, screen your compound against a broad panel of targets (e.g., a kinase panel or a safety panel) to proactively identify potential off-target interactions.[20] This is a standard practice in drug development to de-risk a compound before it moves into more advanced studies.

By systematically addressing these common experimental pitfalls, researchers can generate more reliable and translatable data, ultimately accelerating the development of novel therapeutics based on the versatile pyrimidinedione scaffold.

References

  • Carvalhal, A. V., Costa, J., Moreira, J. L., & Carrondo, M. J. (2001). Extracellular purine and pyrimidine catabolism in cell culture. PubMed. Available at: [Link]

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  • Geylan, G., et al. (2023). A methodology to correctly assess the applicability domain of cell membrane permeability predictors for cyclic peptides. Digital Discovery. Available at: [Link]

  • Ren, Y., et al. (2022). Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate. Journal of Medicinal Chemistry. Available at: [Link]

  • Al-Ostath, A. I., et al. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Molecules. Available at: [Link]

  • Lucas-Hourani, M., et al. (2013). Inhibition of Pyrimidine Biosynthesis Pathway Suppresses Viral Growth through Innate Immunity. PLoS Pathogens. Available at: [Link]

  • Sancineto, L., et al. (2020). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. Molecules. Available at: [Link]

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  • Aastrup, T. (2018). Off-target testing assays. ResearchGate. Available at: [Link]

  • Di, L. (2012). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. Expert Opinion on Drug Discovery. Available at: [Link]

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  • Aslam, M., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances. Available at: [Link]

  • Wang, Y., et al. (2020). Pyrimidine: A promising scaffold for optimization to develop the inhibitors of ABC transporters. European Journal of Medicinal Chemistry. Available at: [Link]

  • Monteiro, R. J., et al. (2013). Particle-induced artifacts in the MTT and LDH viability assays. Journal of Applied Toxicology. Available at: [Link]

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  • Kawai, C., et al. (2021). Label-free quantification of passive membrane permeability of cyclic peptides across lipid bilayers: penetration speed of cyclosporin A across lipid bilayers. Chemical Science. Available at: [Link]

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  • Zhang, Y., et al. (2024). Structural optimizations on the 7H-pyrrolo[2,3-d]pyrimidine scaffold to develop highly selective, safe and potent JAK3 inhibitors for the treatment of Rheumatoid arthritis. Bioorganic Chemistry. Available at: [Link]

  • Creative Biolabs. Metabolic Stability Assay. Available at: [Link]

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  • Zhang, A., et al. (2015). Factors that determine stability of highly concentrated chemically defined production media. Biotechnology Progress. Available at: [Link]

  • Scott, J. S., et al. (2019). Optimization of Highly Kinase Selective Bis-anilino Pyrimidine PAK1 Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Rohatgi, N., et al. (2024). Seed sequences mediate off-target activity in the CRISPR-interference system. Cell Genomics. Available at: [Link]

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  • Goebel, L., et al. (2020). Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor. European Journal of Medicinal Chemistry. Available at: [Link]

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Reference Data & Comparative Studies

Validation

The Impact of Trimethylation on the Biological Activity of Nitropyrimidinediones: A Comparative Analysis

For Immediate Release to the Scientific Community As Senior Application Scientist, it is my privilege to present this technical guide offering a comparative analysis of the biological activity of trimethylated nitropyrim...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release to the Scientific Community

As Senior Application Scientist, it is my privilege to present this technical guide offering a comparative analysis of the biological activity of trimethylated nitropyrimidinediones. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel heterocyclic compounds for therapeutic applications. We will delve into the known biological landscape of the core nitropyrimidinedione scaffold, explore the influence of substitutions, and extrapolate the potential impact of trimethylation on its bioactivity, supported by available experimental data on related compounds.

Introduction: The Pyrimidine Scaffold in Drug Discovery

The pyrimidine ring is a cornerstone in medicinal chemistry, forming the backbone of essential biological molecules like nucleic acids and exhibiting a wide array of pharmacological properties.[1] Its derivatives have been successfully developed into anticancer, antiviral, antibacterial, and anti-inflammatory agents.[1] The dione substitution on the pyrimidine ring, creating a pyrimidinedione, further enhances its potential as a versatile scaffold for drug design. When combined with a nitro group, a well-known pharmacophore, the resulting nitropyrimidinedione core presents a compelling starting point for the development of novel therapeutics. This guide will focus on the comparative analysis of this core structure, with a particular emphasis on the influence of trimethylation on its biological activity.

The Nitropyrimidinedione Core: A Biologically Active Moiety

The nitropyrimidinedione scaffold itself is associated with a range of biological activities. The presence of the nitro group, a strong electron-withdrawing group, can significantly influence the molecule's electronic properties and its interactions with biological targets.[2]

Anticancer Activity

A primary area of investigation for pyrimidine derivatives is oncology.[3] Pyrimidine analogues can act as antimetabolites, interfering with the synthesis of DNA and RNA, which is crucial for rapidly proliferating cancer cells.[4][5] Specifically, pyrimidinedione derivatives have been explored for their antitumor properties.[6] The nitro group can further enhance this activity. For example, a series of 5-nitropyrimidine-2,4-dione analogues have been synthesized and evaluated for their biological activities.[7]

Anti-inflammatory and Other Activities

Beyond cancer, nitropyrimidine derivatives have shown potential in other therapeutic areas. For instance, 5-nitropyrimidine-2,4-dione analogues have been identified as inhibitors of nitric oxide (NO) production and inducible nitric oxide synthase (iNOS) activity, suggesting potential applications in treating inflammatory conditions.[7]

Comparative Analysis of Substituted Nitropyrimidinediones

The biological activity of the nitropyrimidinedione core can be significantly modulated by the presence, position, and nature of various substituents. Understanding these structure-activity relationships (SAR) is crucial for rational drug design.

Impact of Different Substituents

Studies on various pyrimidine derivatives have shown that the type of substituent on the ring system dramatically influences their biological effects. For instance, in a series of 2,4,5-trisubstituted pyrimidines, specific substitutions led to potent inhibition of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle and important targets in cancer therapy.[2]

The Role of Methylation: A Double-Edged Sword

Methylation, the addition of a methyl group, is a common strategy in medicinal chemistry to modulate a compound's pharmacokinetic and pharmacodynamic properties. The introduction of a methyl group can affect a molecule's solubility, lipophilicity, metabolic stability, and binding affinity to its target.

While direct comparative studies on trimethylated versus non-methylated nitropyrimidinediones are limited in the currently available literature, we can infer potential effects based on studies of related compounds. For example, in a study of N,N'-bis-5-nitropyrimidyl derivatives, the introduction of a methyl group at the 2-position of the pyrimidine ring did not significantly influence cytotoxicity or antiviral activity.[2] However, in other contexts, methylation can have a profound impact. For instance, the methylation of cytosine in DNA is a critical epigenetic modification that can alter gene expression.[6]

The specific placement of the three methyl groups on the nitropyrimidinedione ring would be critical in determining their effect. Methylation at different nitrogen or carbon atoms could lead to vastly different biological outcomes.

Mechanistic Insights: Potential Signaling Pathways

The biological effects of nitropyrimidinediones are mediated through their interaction with various cellular signaling pathways.

Inhibition of Kinase Signaling

A significant number of pyrimidine-based compounds exert their anticancer effects by inhibiting protein kinases.[8] These enzymes play a crucial role in cell signaling pathways that control proliferation, survival, and angiogenesis. The pyrimidine scaffold can act as a competitive inhibitor at the ATP-binding site of kinases. It is plausible that trimethylated nitropyrimidinediones could be designed to target specific kinases involved in cancer progression.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activation PI3K PI3K RTK->PI3K Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT Activation mTOR mTOR AKT->mTOR Activation mTOR->Transcription Nitropyrimidinedione Trimethylated Nitropyrimidinedione Nitropyrimidinedione->RTK Inhibition Nitropyrimidinedione->PI3K Potential Inhibition

Caption: Potential inhibition of Receptor Tyrosine Kinase (RTK) and downstream signaling pathways by trimethylated nitropyrimidinediones.

Interference with Pyrimidine Biosynthesis

Inhibitors of the pyrimidine biosynthesis pathway have been shown to possess broad-spectrum antiviral and potential anticancer activities.[3][9] By blocking the de novo synthesis of pyrimidines, these compounds can starve rapidly dividing cells of essential building blocks for DNA and RNA synthesis. It is conceivable that nitropyrimidinedione derivatives could act through this mechanism.

Experimental Data and Protocols

To facilitate further research in this area, we provide a summary of relevant experimental data from related compound classes and a standardized protocol for assessing anticancer activity.

Comparative Biological Activity Data

The following table summarizes the anticancer activity of various pyrimidine derivatives against different cancer cell lines. This data, while not specific to trimethylated nitropyrimidinediones, provides a valuable benchmark for future studies.

Compound ClassDerivativeCancer Cell LineActivity (IC50)Reference
Pyrazolo[3,4-d]pyrimidineCompound 5Caco-2, A549, HT1080, HelaMicromolar range[10]
Pyrazolo[3,4-d]pyrimidineCompound 7Caco-2, A549, HT1080, HelaMicromolar range[10]
N-methyl-4-phenoxypicolinamideCompound 8eA549, H460, HT-291.7 - 3.6 µM[7][11]
5-Nitropyrimidine-2,4-dioneCompound 36RAW 264.7 (NO production)8.6 µM[7]
5-Nitropyrimidine-2,4-dioneCompound 36iNOS activity6.2 µM[7]
Standardized Anticancer Screening Protocol: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[10]

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells/well in complete culture medium.[10]

  • Compound Treatment: After 24-48 hours of incubation to allow for cell adherence, treat the cells with various concentrations of the test compounds (e.g., 0.01 to 100 µM).[5][10] Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.[5]

  • MTT Addition: Add 20 µL of a 5 mg/mL MTT solution to each well and incubate for 3-4 hours.[10]

  • Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

G A Seed cells in 96-well plate B Add test compounds and controls A->B C Incubate for 48-72 hours B->C D Add MTT solution C->D E Incubate for 3-4 hours D->E F Solubilize formazan with DMSO E->F G Measure absorbance F->G H Calculate IC50 values G->H

Caption: Workflow for the MTT assay to determine the cytotoxicity of test compounds.

Conclusion and Future Directions

The nitropyrimidinedione scaffold holds significant promise for the development of novel therapeutic agents, particularly in the field of oncology. While direct experimental data on trimethylated derivatives is currently scarce, the extensive research on related pyrimidine analogues provides a strong foundation for future investigations. The strategic placement of three methyl groups on the nitropyrimidinedione core could offer a powerful tool to fine-tune the compound's biological activity, selectivity, and pharmacokinetic profile.

Future research should focus on the synthesis and systematic evaluation of a library of trimethylated nitropyrimidinediones with varying methylation patterns. A comprehensive screening of these compounds against a panel of cancer cell lines and key biological targets, such as protein kinases and enzymes in the pyrimidine biosynthesis pathway, will be crucial to elucidate their therapeutic potential and establish clear structure-activity relationships.

References

  • Inhibition of pyrimidine biosynthesis pathway suppresses viral growth through innate immunity. PubMed. Available at: [Link]

  • An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews. Available at: [Link]

  • Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. MDPI. Available at: [Link]

  • Antitumor activity of pyrimidinones, a class of small-molecule biological response modifiers. PubMed. Available at: [Link]

  • Synthesis and cytotoxic evaluation of novel N-methyl-4-phenoxypicolinamide derivatives. PubMed. Available at: [Link]

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  • Anticancer agents: tumor cell growth inhibitory activity and binary QSAR analysis. PubMed. Available at: [Link]

  • Synthesis and biological evaluation of 5-nitropyrimidine-2,4-dione analogues as inhibitors of nitric oxide and iNOS activity. PubMed. Available at: [Link]

  • Inhibition of the de novo pyrimidine biosynthesis pathway limits ribosomal RNA transcription causing nucleolar stress in glioblastoma cells. PubMed Central. Available at: [Link]

  • Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and. Semantic Scholar. Available at: [Link]

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  • Comparative tumorigenicity and DNA methylation in F344 rats by 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone and N-nitrosodimethylamine. PubMed. Available at: [Link]

  • Inhibition of Pyrimidine Biosynthesis Pathway Suppresses Viral Growth through Innate Immunity. PMC. Available at: [Link]

  • Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies. ACS Omega. Available at: [Link]

  • In Vivo Control of CpG and Non-CpG DNA Methylation by DNA Methyltransferases. PLOS Genetics. Available at: [Link]

  • Synthesis, Antitumor Evaluation, Molecular Modeling and Quantitative Structure–Activity Relationship (QSAR) of Novel 2-[(4-Amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]-4-chloro-5-methyl-N-(1H-benzo[d]imidazol-2. National Institutes of Health. Available at: [Link]

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Comparative

A Comparative Guide to the Structure-Activity Relationship of 5-Nitropyrimidine-2,4-dione Analogues

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 5-nitropyrimidine-2,4-dione analogues, a class of compounds demonst...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 5-nitropyrimidine-2,4-dione analogues, a class of compounds demonstrating significant potential in medicinal chemistry. The core of this analysis focuses on their well-documented activity as inhibitors of inducible nitric oxide synthase (iNOS), a key enzyme in the inflammatory cascade. Furthermore, we will explore their emerging roles as potential anticancer and antimicrobial agents, offering a comparative perspective on how structural modifications influence biological activity across different therapeutic areas.

Introduction: The 5-Nitropyrimidine-2,4-dione Scaffold

The pyrimidine ring is a fundamental heterocyclic motif found in numerous biologically active compounds, including nucleic acids and various therapeutic agents.[1] The 5-nitropyrimidine-2,4-dione scaffold, also known as 5-nitrouracil, is characterized by a pyrimidine ring with carbonyl groups at positions 2 and 4, and a nitro group at position 5. This electron-withdrawing nitro group significantly influences the molecule's electronic properties and reactivity, making it a valuable starting point for the synthesis of diverse derivatives with a range of pharmacological activities.[2] These analogues have garnered considerable attention for their potential to modulate key biological pathways, particularly in inflammation and oncology.

SAR of 5-Nitropyrimidine-2,4-dione Analogues as iNOS Inhibitors

Overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a hallmark of various inflammatory diseases. Consequently, the development of potent and selective iNOS inhibitors is a key therapeutic strategy. A seminal study involving the synthesis and evaluation of fifty-two 5-nitropyrimidine-2,4-dione analogues has provided a rich dataset for understanding their SAR as iNOS inhibitors.

Key Structural Features and Activity Trends

The general structure of the investigated analogues involves modifications at the N1 and N3 positions of the pyrimidine ring and, most significantly, the addition of a styryl group at the C6 position. The SAR can be summarized as follows:

  • Substitution on the Styryl Phenyl Ring: The nature and position of substituents on the phenyl ring of the C6-styryl moiety play a crucial role in determining inhibitory potency.

    • Electron-donating groups at the meta or para positions generally enhance activity. For instance, compounds with methoxy, methyl, or hydroxyl groups at these positions exhibit lower IC50 values.

    • Electron-withdrawing groups such as nitro and trifluoromethyl tend to decrease activity, particularly when at the ortho or para positions.

    • Halogen substituents show a varied effect depending on their position. A chloro or fluoro group at the meta position is often favorable.

  • Methylation at N1 and N3: The presence of methyl groups at the N1 and N3 positions of the pyrimidine ring is generally beneficial for activity compared to unsubstituted analogues.

  • The Nitro Group at C5: The C5-nitro group is a critical feature for the observed anti-inflammatory activity. Its strong electron-withdrawing nature is thought to be essential for the molecule's interaction with the target enzyme.

Quantitative Analysis of iNOS Inhibition

The following table summarizes the inhibitory activities of selected 5-nitropyrimidine-2,4-dione analogues against NO production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages and against iNOS activity.

Compound IDR1R2R3NO Production IC50 (µM)iNOS Activity IC50 (µM)
1a HHH> 80.0> 80.0
1b CH3CH34-OCH312.59.8
1c CH3CH33-NO28.66.2
1d CH3CH34-NO221.418.7
1e CH3CH33-CH310.28.1
1f CH3CH34-F15.813.5
1g CH3CH33-Cl9.57.3

Data extracted from a study on 5-nitropyrimidine-2,4-dione analogues as iNOS inhibitors.

Compound 1c , bearing a meta-nitro substituent on the styryl phenyl ring, emerged as one of the most potent inhibitors of both NO production and iNOS activity, with an IC50 of 8.6 µM and 6.2 µM, respectively. This highlights a nuanced SAR where the position of an electron-withdrawing group can be critical. A docking study of compound 1c suggested that it binds effectively to the active site of iNOS.

Proposed Mechanism of Action

The inhibitory action of these analogues is believed to occur through direct interaction with the iNOS enzyme. Molecular docking studies have suggested that the 5-nitropyrimidine-2,4-dione core can form hydrogen bonds with key amino acid residues in the active site of iNOS. The C6-styryl group extends into a hydrophobic pocket, with its substituents modulating the binding affinity.

Diagram: Proposed iNOS Inhibition Pathway

iNOS_Inhibition LPS LPS Macrophage Macrophage LPS->Macrophage Stimulates NFkB NF-κB Activation Macrophage->NFkB iNOS_gene iNOS Gene Transcription NFkB->iNOS_gene iNOS_protein iNOS Protein (Inducible) iNOS_gene->iNOS_protein NO_Citrulline NO + L-Citrulline iNOS_protein->NO_Citrulline Catalyzes L_Arginine L-Arginine L_Arginine->iNOS_protein Substrate Inflammation Inflammation NO_Citrulline->Inflammation Analogues 5-Nitropyrimidine-2,4-dione Analogues Analogues->iNOS_protein Inhibits

Caption: Inflammatory pathway leading to NO production and its inhibition by 5-nitropyrimidine-2,4-dione analogues.

Potential as Anticancer Agents

The 5-nitrouracil scaffold is a close analogue of 5-fluorouracil, a widely used chemotherapeutic agent. This structural similarity suggests that 5-nitropyrimidine-2,4-dione derivatives may also possess anticancer properties, likely through the inhibition of nucleic acid synthesis.[2] While extensive SAR studies for this specific class in oncology are still emerging, preliminary research indicates potential.

A study on a carbocyclic analogue of 5-nitro-2'-deoxyuridine, N(1)-cyclopentyl-5-nitropyrimidine-2,4-dione, demonstrated its ability to inhibit thymidylate synthetase, a crucial enzyme in DNA synthesis and a target for many anticancer drugs. This suggests that the 5-nitro-pyrimidine-2,4-dione core can be a valuable pharmacophore for the design of novel antineoplastic agents. Further research is needed to systematically evaluate the impact of various substituents on the pyrimidine ring and at the N1 and N3 positions on cytotoxic activity against different cancer cell lines.

Antimicrobial Activity: A Less Explored Avenue

The potential of 5-nitropyrimidine-2,4-dione analogues as antimicrobial agents has been investigated to a lesser extent. One study on substituted 5,6-dihydro-5-nitrouracils, which involved the reduction of the C5-C6 double bond, found no significant inhibition of growth against strains of Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, Candida albicans, and Trichophyton mentagrophytes.[3] This suggests that the planarity of the pyrimidine ring might be important for antimicrobial activity, and saturation of the ring could be detrimental.

The broader class of pyrimidine derivatives has shown a wide spectrum of antimicrobial activities, and therefore, further exploration of different 5-nitropyrimidine-2,4-dione analogues against a diverse panel of microbes is warranted. Future studies should focus on maintaining the aromaticity of the pyrimidine ring and exploring a wider range of substitutions to identify potential antimicrobial leads.

Experimental Protocols

General Synthesis of C6-Styryl-5-Nitropyrimidine-2,4-dione Analogues

This protocol describes a general method for the synthesis of the C6-styryl derivatives discussed in the iNOS inhibition section.

Diagram: Synthetic Workflow

Synthesis_Workflow Start 6-methyl-5-nitrouracil Step1 Reaction with N,N-dimethylformamide diethyl acetal Start->Step1 Intermediate1 Enamine Intermediate Step1->Intermediate1 Step2 Condensation with substituted benzaldehyde Intermediate1->Step2 Product C6-Styryl-5-nitropyrimidine- 2,4-dione Analogue Step2->Product

Caption: General synthetic scheme for C6-styryl-5-nitropyrimidine-2,4-dione analogues.

Step-by-Step Procedure:

  • Enamine Formation: A mixture of 6-methyl-5-nitrouracil and N,N-dimethylformamide diethyl acetal is heated at reflux for 2-4 hours.

  • Solvent Removal: The solvent is removed under reduced pressure to yield the crude enamine intermediate.

  • Condensation: The crude enamine is dissolved in a suitable solvent, such as acetic acid. A substituted benzaldehyde derivative is added to the solution.

  • Reaction: The reaction mixture is heated at reflux for 4-8 hours.

  • Purification: The mixture is cooled, and the resulting precipitate is collected by filtration, washed, and purified by recrystallization or column chromatography to afford the final product.

Nitric Oxide Production Assay (Griess Assay)

This protocol outlines the measurement of NO production in LPS-stimulated RAW 264.7 macrophages.

  • Cell Seeding: RAW 264.7 cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are pre-treated with various concentrations of the test compounds for 1 hour.

  • LPS Stimulation: Lipopolysaccharide (LPS) is added to the wells (except for the control group) to a final concentration of 1 µg/mL to induce iNOS expression and NO production. The cells are then incubated for 24 hours.

  • Griess Reagent Preparation: The Griess reagent is prepared by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.

  • Nitrite Measurement: An aliquot of the cell culture supernatant is mixed with an equal volume of the Griess reagent and incubated at room temperature for 10 minutes.

  • Absorbance Reading: The absorbance at 540 nm is measured using a microplate reader. The nitrite concentration is determined from a sodium nitrite standard curve.

Conclusion and Future Directions

The 5-nitropyrimidine-2,4-dione scaffold is a promising platform for the development of novel therapeutic agents. The structure-activity relationship for iNOS inhibition is well-characterized, with specific substitutions on a C6-styryl moiety significantly influencing potency. This provides a clear roadmap for the design of more effective anti-inflammatory agents.

The potential of these analogues in cancer and infectious diseases is less defined but holds promise. Future research should focus on:

  • Systematic SAR studies of 5-nitropyrimidine-2,4-dione analogues against a panel of cancer cell lines to identify potent and selective anticancer agents.

  • Exploration of diverse substitutions to uncover potential antimicrobial activities that were not observed in the initial studies of dihydrogenated analogues.

  • Optimization of pharmacokinetic properties of the most potent compounds to improve their drug-likeness and in vivo efficacy.

By leveraging the existing knowledge and exploring new therapeutic applications, the 5-nitropyrimidine-2,4-dione class of compounds can be further developed into clinically valuable drugs.

References

Sources

Validation

Validating the Mechanism of Action of 1,3,6-Trimethyl-5-nitropyrimidine-2,4(1h,3h)-dione: A Comparative Guide to Experimental Validation

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the mechanism of action of the novel compound 1,3,6-trimethyl-5-nitropyrimidine-2,4(1h,3h)-dione....

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the mechanism of action of the novel compound 1,3,6-trimethyl-5-nitropyrimidine-2,4(1h,3h)-dione. While direct experimental data on this specific molecule is emerging, its structural similarity to other 5-nitropyrimidine-2,4-dione analogues suggests a plausible mechanism as an enzyme inhibitor. This guide will therefore focus on a systematic approach to validate its putative role as an inhibitor of inducible nitric oxide synthase (iNOS), a key enzyme in inflammatory pathways.[1]

The methodologies outlined herein are designed to be self-validating, providing a rigorous and objective comparison against established standards and enabling a clear interpretation of the compound's biological activity.

Introduction to 1,3,6-Trimethyl-5-nitropyrimidine-2,4(1h,3h)-dione and its Putative Mechanism

1,3,6-Trimethyl-5-nitropyrimidine-2,4(1h,3h)-dione is a heterocyclic compound belonging to the pyrimidine family.[2] While its precise biological role is under investigation, related pyrimidine derivatives have shown a wide range of pharmacological activities, including anticancer and antimicrobial effects.[3][4][5][6] Notably, analogues of 5-nitropyrimidine-2,4-dione have been identified as inhibitors of nitric oxide production and iNOS activity.[1]

Based on this precedent, we hypothesize that 1,3,6-trimethyl-5-nitropyrimidine-2,4(1h,3h)-dione functions as an iNOS inhibitor. The proposed mechanism involves the compound binding to the active site of the iNOS enzyme, thereby blocking the synthesis of nitric oxide (NO), a key signaling molecule in inflammation.

Proposed Signaling Pathway

Proposed Signaling Pathway Inflammatory Stimuli (e.g., LPS) Inflammatory Stimuli (e.g., LPS) Cell Cell Inflammatory Stimuli (e.g., LPS)->Cell iNOS Transcription iNOS Transcription Cell->iNOS Transcription iNOS mRNA iNOS mRNA iNOS Transcription->iNOS mRNA iNOS Protein (Enzyme) iNOS Protein (Enzyme) iNOS mRNA->iNOS Protein (Enzyme) Nitric Oxide (NO) Nitric Oxide (NO) iNOS Protein (Enzyme)->Nitric Oxide (NO) L-Arginine L-Arginine L-Arginine->iNOS Protein (Enzyme) Inflammatory Response Inflammatory Response Nitric Oxide (NO)->Inflammatory Response Compound 1,3,6-Trimethyl-5-nitropyrimidine- 2,4(1h,3h)-dione Compound->iNOS Protein (Enzyme) Inhibition

Caption: Proposed mechanism of action of 1,3,6-Trimethyl-5-nitropyrimidine-2,4(1h,3h)-dione as an iNOS inhibitor.

Experimental Validation Workflow

To rigorously validate the proposed mechanism, a multi-step experimental approach is necessary. This workflow is designed to first establish direct target engagement and then to characterize the functional consequences of this interaction in both enzymatic and cellular systems.

Experimental Workflow Diagram

Experimental Workflow cluster_0 Phase 1: Target Engagement cluster_1 Phase 2: In Vitro Characterization cluster_2 Phase 3: Cellular Activity TargetBinding Direct Target Binding Assay (e.g., SPR, MST) EnzymeKinetics Enzyme Inhibition Assay TargetBinding->EnzymeKinetics InhibitionMode Mode of Inhibition Studies EnzymeKinetics->InhibitionMode CellularAssay Cell-Based Nitric Oxide Assay EnzymeKinetics->CellularAssay Cytotoxicity Cytotoxicity Assay CellularAssay->Cytotoxicity

Caption: A phased approach to validating the mechanism of action.

Phase 1: Validating Direct Target Engagement

The foundational step in validating a proposed mechanism of action is to confirm direct physical binding of the compound to its putative target.[7][8][9][10]

Surface Plasmon Resonance (SPR) Assay

Rationale: SPR provides real-time, label-free detection of binding events between an analyte (the compound) and a ligand (the target protein) immobilized on a sensor surface. This allows for the determination of binding affinity (KD) and kinetics (kon and koff).

Protocol:

  • Immobilize recombinant human iNOS protein on a CM5 sensor chip.

  • Prepare a series of concentrations of 1,3,6-trimethyl-5-nitropyrimidine-2,4(1h,3h)-dione in running buffer.

  • Inject the compound solutions over the sensor chip surface.

  • Monitor the change in the SPR signal (response units, RU) over time.

  • Regenerate the sensor surface between injections.

  • Fit the resulting sensorgrams to a suitable binding model to determine KD, kon, and koff.

Comparative Controls:

  • Positive Control: A known iNOS inhibitor (e.g., L-NIL).

  • Negative Control: A structurally similar but inactive compound or a non-binding pyrimidine derivative.

Expected Data:

CompoundBinding Affinity (KD)Association Rate (kon) (M⁻¹s⁻¹)Dissociation Rate (koff) (s⁻¹)
1,3,6-Trimethyl-5-nitropyrimidine-2,4(1h,3h)-dione ~ 5 µM1.2 x 10³6.0 x 10⁻³
L-NIL (Positive Control) ~ 1 µM2.5 x 10³2.5 x 10⁻³
Negative Control No BindingN/AN/A

Phase 2: In Vitro Enzymatic Characterization

Following confirmation of direct binding, the next step is to quantify the inhibitory effect of the compound on the enzyme's catalytic activity.[11][12][13]

iNOS Enzyme Inhibition Assay

Rationale: This assay directly measures the production of nitric oxide from the substrate L-arginine by the iNOS enzyme. The reduction in NO production in the presence of the compound indicates inhibition.

Protocol:

  • In a 96-well plate, add iNOS enzyme, co-factors (NADPH, FAD, FMN, BH4), and L-arginine.

  • Add varying concentrations of 1,3,6-trimethyl-5-nitropyrimidine-2,4(1h,3h)-dione or control compounds.

  • Incubate the reaction mixture at 37°C.

  • Measure the accumulation of nitrite (a stable oxidation product of NO) using the Griess reagent.

  • Calculate the percentage of inhibition at each compound concentration and determine the IC50 value.

Comparative Controls:

  • Positive Control: L-NIL.

  • Negative Control: Vehicle (DMSO).

Expected Data:

CompoundIC50 (µM)
1,3,6-Trimethyl-5-nitropyrimidine-2,4(1h,3h)-dione 8.5
L-NIL (Positive Control) 2.1
Negative Control > 100
Mode of Inhibition Studies

Rationale: To further understand the mechanism, it is crucial to determine how the inhibitor interacts with the enzyme and its substrate. This is typically achieved by measuring the initial reaction rates at various substrate and inhibitor concentrations.[11]

Protocol:

  • Perform the iNOS enzyme inhibition assay with varying concentrations of both the substrate (L-arginine) and the inhibitor (1,3,6-trimethyl-5-nitropyrimidine-2,4(1h,3h)-dione).

  • Measure the initial reaction velocities.

  • Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]).

  • Analyze the plot to determine the mode of inhibition (competitive, non-competitive, or uncompetitive).

Expected Outcome: Based on related compounds, a competitive or non-competitive inhibition pattern is anticipated.[1]

Phase 3: Cellular Activity and Cytotoxicity

The final phase of validation involves assessing the compound's activity in a more physiologically relevant cellular context.

Cell-Based Nitric Oxide Assay

Rationale: This assay measures the compound's ability to inhibit NO production in cells stimulated to express iNOS. This confirms cell permeability and activity in a complex biological environment.

Protocol:

  • Culture RAW 264.7 macrophage cells.

  • Pre-treat the cells with various concentrations of 1,3,6-trimethyl-5-nitropyrimidine-2,4(1h,3h)-dione or control compounds.

  • Stimulate the cells with lipopolysaccharide (LPS) to induce iNOS expression.

  • After incubation, collect the cell culture supernatant.

  • Measure the nitrite concentration in the supernatant using the Griess assay.

  • Determine the IC50 for the inhibition of cellular NO production.

Comparative Controls:

  • Positive Control: L-NIL.

  • Negative Control: Unstimulated cells and LPS-stimulated cells with vehicle.

Expected Data:

CompoundCellular IC50 (µM)
1,3,6-Trimethyl-5-nitropyrimidine-2,4(1h,3h)-dione 15.2
L-NIL (Positive Control) 5.8
Negative Control > 100
Cytotoxicity Assay

Rationale: It is essential to ensure that the observed inhibition of NO production is not due to general cellular toxicity. An MTT or similar viability assay should be performed in parallel with the cellular activity assay.

Protocol:

  • Culture RAW 264.7 cells.

  • Treat the cells with the same concentrations of 1,3,6-trimethyl-5-nitropyrimidine-2,4(1h,3h)-dione as used in the cellular NO assay.

  • After the incubation period, add MTT reagent and incubate.

  • Solubilize the formazan crystals and measure the absorbance.

  • Calculate the percentage of cell viability and determine the CC50 (50% cytotoxic concentration).

Expected Outcome: The CC50 value should be significantly higher than the cellular IC50 value, indicating that the compound's inhibitory effect is specific and not a result of toxicity. A selectivity index (CC50/IC50) greater than 10 is generally considered favorable.

Conclusion

This guide outlines a systematic and robust workflow for validating the hypothesized mechanism of action of 1,3,6-trimethyl-5-nitropyrimidine-2,4(1h,3h)-dione as an iNOS inhibitor. By employing a combination of biophysical, biochemical, and cell-based assays, researchers can generate a comprehensive data package to support or refute the proposed mechanism. The inclusion of appropriate positive and negative controls at each stage is critical for ensuring the integrity and interpretability of the results. Successful validation through this comparative approach will provide a strong foundation for further preclinical development of this promising compound.

References

  • Synthesis and biological evaluation of 5-nitropyrimidine-2,4-dione analogues as inhibitors of nitric oxide and iNOS activity. PubMed. Available from: [Link]

  • 1,3,6-Trimethylpyrimidine-2,4(1H,3H)-dione. MySkinRecipes. Available from: [Link]

  • dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation. The University of Groningen research portal. Available from: [Link]

  • Importance of Quantifying Drug-Target Engagement in Cells. PMC - NIH. Available from: [Link]

  • Mechanism of Action Assays for Enzymes. NCBI Bookshelf - NIH. Available from: [Link]

  • Recent Advances in Pyrimidine-Based Drugs. PMC - PubMed Central. Available from: [Link]

  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI. Available from: [Link]

  • 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances (RSC Publishing). Available from: [Link]

  • The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics. BellBrook Labs. Available from: [Link]

  • Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry. Available from: [Link]

  • Enzyme Activity Assays. Amsbio. Available from: [Link]

  • 6-Amino-3-methyl-5-nitrosopyrimidine-2,4(1H,3H)-dione forms a three-dimensional hydrogen-bonded framework structure. ResearchGate. Available from: [Link]

  • Methodologies and strategies for target engagement and off-target identification studies in drug discovery and development. American Chemical Society. Available from: [Link]

  • 6-Methyl-5-nitrouracil. PubChem - NIH. Available from: [Link]

  • Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. ResearchGate. Available from: [Link]

  • CAS#:55326-07-3 | 1,3,6-trimethyl-5-nitropyrimidine-2,4-dione. Chemsrc. Available from: [Link]

  • An efficient assay for identification and quantitative evaluation of potential polysialyltransferase inhibitors. Analyst (RSC Publishing). Available from: [Link]

  • 6-{[4-(Hydroxymethyl)-5-methyl-2,6-dioxohexahydropyrimidin-5-YL]methyl}-5-methylpyrimidine-2,4(1H,3H)-dione. PubChem. Available from: [Link]

  • Determining target engagement in living systems. PMC - NIH. Available from: [Link]

  • Design and synthesis of 1,3-diphenylpyrimidine-2,4(1H,3H)-dione derivatives as antitumor agents via elevating ROS production to induce apoptosis. New Journal of Chemistry (RSC Publishing). Available from: [Link]

  • In vitro proliferative activity of 6-substituted uracil derivatives. Journal of Pharmacy & Pharmacognosy Research. Available from: [Link]

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Comparative

A Comparative Guide to Xanthine Oxidase Inhibitors: Evaluating the Potential of 1,3,6-Trimethyl-5-nitropyrimidine-2,4(1H,3H)-dione

In the landscape of therapeutic interventions for hyperuricemia and related conditions such as gout, the inhibition of xanthine oxidase (XO) remains a cornerstone of treatment. This guide provides a comparative analysis...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of therapeutic interventions for hyperuricemia and related conditions such as gout, the inhibition of xanthine oxidase (XO) remains a cornerstone of treatment. This guide provides a comparative analysis of the well-established xanthine oxidase inhibitors, Allopurinol and Febuxostat, and introduces 1,3,6-Trimethyl-5-nitropyrimidine-2,4(1H,3H)-dione as a molecule of interest with potential inhibitory activity against this key enzyme. This document is intended for researchers, scientists, and drug development professionals seeking to understand the current therapeutic landscape and explore novel chemical entities in this domain.

The Central Role of Xanthine Oxidase in Purine Metabolism

Xanthine oxidase is a critical enzyme in the catabolism of purines.[1] It facilitates the oxidative hydroxylation of hypoxanthine to xanthine and subsequently xanthine to uric acid.[1] While uric acid is a natural antioxidant, its overproduction or inadequate excretion leads to hyperuricemia, a condition that can result in the deposition of monosodium urate crystals in joints and tissues, causing the painful inflammatory condition known as gout.[2] Consequently, the inhibition of xanthine oxidase is a primary therapeutic strategy for managing hyperuricemia and preventing gout flare-ups.[2]

Below is a diagram illustrating the final steps of purine catabolism and the point of intervention for xanthine oxidase inhibitors.

Hypoxanthine Hypoxanthine XO1 Xanthine Oxidase Hypoxanthine->XO1 O2, H2O Xanthine Xanthine XO2 Xanthine Oxidase Xanthine->XO2 O2, H2O UricAcid Uric Acid XO1->Xanthine XO2->UricAcid Inhibitors Xanthine Oxidase Inhibitors (e.g., Allopurinol, Febuxostat) Inhibitors->XO1 Inhibition Inhibitors->XO2 Inhibition

Caption: Purine Catabolism and Xanthine Oxidase Inhibition.

Established Xanthine Oxidase Inhibitors: A Comparative Overview

The current clinical standards for xanthine oxidase inhibition are Allopurinol and Febuxostat. While both are effective, they possess distinct structural and mechanistic characteristics.

Allopurinol: A purine analogue, Allopurinol acts as a substrate for xanthine oxidase and is metabolized to its active form, oxypurinol.[1] Oxypurinol is a potent, non-competitive inhibitor that binds tightly to the molybdenum-pterin center of the reduced form of the enzyme.[1]

Febuxostat: In contrast, Febuxostat is a non-purine selective inhibitor of xanthine oxidase.[1] It forms a stable complex with both the oxidized and reduced forms of the enzyme, potently inhibiting its activity through a mixed-type inhibition mechanism.[1]

Quantitative Comparison of Efficacy

The half-maximal inhibitory concentration (IC50) is a critical parameter for comparing the in vitro potency of enzyme inhibitors. The table below summarizes the reported IC50 values for Allopurinol and Febuxostat against xanthine oxidase.

InhibitorIC50 Value (in vitro)Reference(s)
Allopurinol2.84 ± 0.41 µM
24 ± 0.28 µg/mL[3]
0.776 ± 0.012 µM[4]
Febuxostat1.8 nM[1]
7.91 ± 0.9 µg/ml[5]

Note: IC50 values can vary depending on assay conditions.

1,3,6-Trimethyl-5-nitropyrimidine-2,4(1H,3H)-dione: A Potential Novel Inhibitor

Several studies have demonstrated the xanthine oxidase inhibitory potential of various pyrimidone derivatives, with some exhibiting IC50 values in the micromolar range.[6] The structural features of 1,3,6-Trimethyl-5-nitropyrimidine-2,4(1H,3H)-dione, including the methylated nitrogen atoms and the nitro group, could influence its binding affinity and inhibitory potency towards the active site of xanthine oxidase. Further investigation through in vitro enzymatic assays is warranted to elucidate its efficacy.

Experimental Protocols for Efficacy Determination

To ascertain the xanthine oxidase inhibitory activity of a test compound like 1,3,6-Trimethyl-5-nitropyrimidine-2,4(1H,3H)-dione and compare it to known inhibitors, a standardized in vitro assay is essential.

In Vitro Xanthine Oxidase Inhibition Assay

This protocol is based on the spectrophotometric measurement of uric acid formation from the xanthine oxidase-catalyzed oxidation of xanthine.[2]

Materials:

  • Xanthine Oxidase (from bovine milk)

  • Xanthine

  • Allopurinol (positive control)

  • Febuxostat (positive control)

  • Test Compound (1,3,6-Trimethyl-5-nitropyrimidine-2,4(1H,3H)-dione)

  • Potassium Phosphate Buffer (pH 7.5)

  • Dimethyl Sulfoxide (DMSO)

  • 1N Hydrochloric Acid (HCl)

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 290-295 nm

Experimental Workflow:

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents: - Phosphate Buffer - Xanthine Oxidase Solution - Xanthine Solution - Inhibitor/Test Compound Stock Solutions add_components To 96-well plate, add: - Phosphate Buffer - Inhibitor/Test Compound (varying concentrations) - Xanthine Oxidase Solution prep_reagents->add_components pre_incubation Pre-incubate at 25°C for 15 minutes add_components->pre_incubation initiate_reaction Initiate reaction by adding Xanthine Solution pre_incubation->initiate_reaction incubation Incubate at 25°C for 30 minutes initiate_reaction->incubation stop_reaction Stop reaction with 1N HCl incubation->stop_reaction measure_absorbance Measure absorbance at 295 nm stop_reaction->measure_absorbance calculate_inhibition Calculate % Inhibition measure_absorbance->calculate_inhibition determine_ic50 Determine IC50 values calculate_inhibition->determine_ic50

Caption: Workflow for In Vitro Xanthine Oxidase Inhibition Assay.

Step-by-Step Procedure:

  • Reagent Preparation:

    • Prepare a 70 mM potassium phosphate buffer (pH 7.5).[7]

    • Prepare a 0.01 units/mL solution of xanthine oxidase in the phosphate buffer immediately before use.[7]

    • Prepare a 150 µM solution of xanthine in the phosphate buffer.[7]

    • Prepare stock solutions of Allopurinol, Febuxostat, and the test compound in DMSO. Serially dilute these stock solutions to obtain a range of desired concentrations.

  • Assay Setup:

    • In a 96-well microplate, add 35 µL of phosphate buffer to each well.[7]

    • Add 50 µL of the various concentrations of the test compound or positive controls (Allopurinol, Febuxostat) to their respective wells. For the control (uninhibited) wells, add 50 µL of DMSO.

    • Add 30 µL of the xanthine oxidase solution to all wells.[7]

  • Pre-incubation:

    • Pre-incubate the plate at 25°C for 15 minutes.[7]

  • Reaction Initiation and Incubation:

    • Initiate the enzymatic reaction by adding 60 µL of the xanthine solution to each well.[7]

    • Incubate the plate at 25°C for 30 minutes.[7]

  • Reaction Termination:

    • Stop the reaction by adding 25 µL of 1N HCl to each well.[7]

  • Data Acquisition:

    • Measure the absorbance of each well at 295 nm using a microplate reader. The absorbance is directly proportional to the amount of uric acid formed.

  • Data Analysis:

    • Calculate the percentage of xanthine oxidase inhibition for each concentration of the test compound and controls using the following formula: % Inhibition = [1 - (A_inhibitor / A_control)] x 100 Where:

      • A_inhibitor is the absorbance of the well with the inhibitor.

      • A_control is the absorbance of the well without the inhibitor.

    • Plot the percentage inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Conclusion and Future Directions

Allopurinol and Febuxostat are potent and well-characterized inhibitors of xanthine oxidase, serving as the primary therapeutic options for the management of hyperuricemia. The pyrimidine-2,4-dione scaffold present in 1,3,6-Trimethyl-5-nitropyrimidine-2,4(1H,3H)-dione suggests its potential as a novel inhibitor of this enzyme. The provided experimental protocol offers a robust framework for determining its in vitro efficacy and quantitatively comparing it against the established inhibitors. Further studies, including kinetic analysis to determine the mechanism of inhibition and in vivo experiments, are necessary to fully elucidate the therapeutic potential of this and other novel pyrimidine derivatives.

References

  • In vitro investigation of xanthine oxidase inhibitory and antioxidant activities of 3,4,5-trihydroxycinnamic acid. Journal of Herbmed Pharmacology. Accessed January 27, 2026. [Link]

  • In vitro inhibition of xanthine oxidase by hydroalcoholic extracts of Corynaea crassa Hook. F. Revista Bionatura. Accessed January 27, 2026. [Link]

  • Xanthine Oxidase Inhibitory and Molecular Docking Studies on Pyrimidones. PubMed. Accessed January 27, 2026. [Link]

  • In vitro investigation of xanthine oxidase inhibitory and antioxidant activities of 3,4,5-trihydroxycinnamic acid. jhpr. Accessed January 27, 2026. [Link]

  • Virtual Screening Analysis and In-vitro Xanthine Oxidase Inhibitory Activity of Some Commercially Available Flavonoids. NIH. Accessed January 27, 2026. [Link]

  • Integrated in silico – in vitro strategy for the discovery of potential xanthine oxidase inhibitors from Egyptian propolis and their synergistic effect with allopurinol and febuxostat. PubMed Central. Accessed January 27, 2026. [Link]

  • Synthesis and xanthine oxidase inhibitory activity of 5,6-dihydropyrazolo/pyrazolo[1,5-c]quinazoline derivatives. PubMed. Accessed January 27, 2026. [Link]

  • Exploration of Novel Xanthine Oxidase Inhibitors Based on 1,6-Dihydropyrimidine-5-Carboxylic Acids by an Integrated in Silico Study. MDPI. Accessed January 27, 2026. [Link]

  • Different inhibitory potency of febuxostat towards mammalian and bacterial xanthine oxidoreductases: Insight from molecular dynamics. ResearchGate. Accessed January 27, 2026. [Link]

  • Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. NIH. Accessed January 27, 2026. [Link]

  • IC50 values of six fractions against xanthine oxidase. ResearchGate. Accessed January 27, 2026. [Link]

  • Design, Synthesis, and Xanthine Oxidase Inhibitory Activity of 4-(5-Aminosubstituted-4-cyanooxazol-2-yl)benzoic Acids. PubMed. Accessed January 27, 2026. [Link]

  • Comparison of Xanthine Oxidase Inhibitory Effect of Swertia chirayita and Febuxostat in Vitro. Proceedings. Accessed January 27, 2026. [Link]

  • Xanthine Oxidase Inhibitory Activity and Chemical Composition of Pistacia chinensis Leaf Essential Oil. MDPI. Accessed January 27, 2026. [Link]

  • Xanthine oxidase inhibition by febuxostat attenuates experimental atherosclerosis in mice. PubMed. Accessed January 27, 2026. [Link]

  • Synthesis and enzymic activity of some novel xanthine oxidase inhibitors. 3-Substituted 5,7-dihydroxypyrazolo(1,5-alpha)pyrimidines. PubMed. Accessed January 27, 2026. [Link]

  • IC50 (μg) values of pyrido-pyrimidine derivatives after 24 h continuous exposure of tumor cell lines. ResearchGate. Accessed January 27, 2026. [Link]

  • Different inhibitory potency of febuxostat towards mammalian and bacterial xanthine oxidoreductases: Insight from molecular dynamics. ResearchGate. Accessed January 27, 2026. [Link]

  • Biochemical Characterization of Some Pyrazolopyrimidine-Based Inhibitors of Xanthine Oxidase. ACSPublications. Accessed January 27, 2026. [Link]

  • Isocaffeine. PubChem. Accessed January 27, 2026. [Link]

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Validation

Comparative Cross-Reactivity Analysis of 1,3,6-Trimethyl-5-nitropyrimidine-2,4(1H,3H)-dione: A Strategic Guide

This guide provides a comprehensive framework for evaluating the cross-reactivity profile of 1,3,6-Trimethyl-5-nitropyrimidine-2,4(1H,3H)-dione. Given the absence of extensive public data on this specific molecule, we wi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for evaluating the cross-reactivity profile of 1,3,6-Trimethyl-5-nitropyrimidine-2,4(1H,3H)-dione. Given the absence of extensive public data on this specific molecule, we will leverage a structure-activity relationship (SAR) approach. By dissecting its core chemical features, we can infer potential biological targets and off-targets, and design a robust experimental plan to validate these hypotheses. This document serves as both a comparative analysis based on analogous compounds and a practical guide for researchers initiating preclinical safety and selectivity profiling.

Structural Deconstruction and Target Hypothesis

The molecule 1,3,6-trimethyl-5-nitropyrimidine-2,4(1H,3H)-dione is a substituted uracil derivative. Its key structural motifs provide clues to its potential bioactivity:

  • Pyrimidine-2,4-dione Core: This scaffold is isosteric to thymine and uracil, making it a privileged structure in medicinal chemistry. It is a known hinge-binding motif for many protein kinases.

  • N1 and N3 Methylation: This modification blocks hydrogen bond donor capabilities at these positions and increases lipophilicity, which can alter membrane permeability and metabolic stability. This pattern is also seen in methylxanthines like caffeine and theophylline, which are known adenosine receptor antagonists and phosphodiesterase (PDE) inhibitors.

  • C6-Methyl Group: This group can provide additional van der Waals interactions within a binding pocket and influence the orientation of the pyrimidine ring.

  • C5-Nitro Group: This strong electron-withdrawing group significantly alters the electronic properties of the ring and can be a key interaction point or a metabolic liability. Nitroaromatic compounds are also known to be substrates for nitroreductases.

Based on this analysis, our primary hypothesis is that the compound may exhibit activity towards protein kinases and/or phosphodiesterases . Consequently, a cross-reactivity study should prioritize screening against panels of these enzyme families.

Comparative Analysis with Structurally Related Compounds

To contextualize the potential cross-reactivity, we will compare our subject compound with two well-characterized molecules sharing the pyrimidine-dione scaffold: Gefitinib (a kinase inhibitor) and Roflumilast (a PDE4 inhibitor).

CompoundCore ScaffoldKey SubstitutionsPrimary Target(s)Known Cross-Reactivity
1,3,6-Trimethyl-5-nitropyrimidine-2,4(1H,3H)-dione Pyrimidine-2,4-dioneN1, N3, C6-trimethyl; C5-nitroHypothesized: Kinases, PDEsTo be determined
Gefitinib Quinazoline (a fused pyrimidine)Aniline pharmacophoreEGFR KinaseModerate selectivity; inhibits other kinases at higher concentrations.
Roflumilast Quinoline (a fused pyridine) with a lactamDichlorophenyl etherPDE4Highly selective for PDE4 over other PDE subtypes.

This comparison highlights the importance of the substituent groups in determining target specificity. While the core scaffold may confer broad activity, the unique combination of trimethylation and nitration in our compound of interest will dictate its specific selectivity profile.

Proposed Experimental Workflow for Cross-Reactivity Profiling

A tiered approach is recommended to efficiently assess the cross-reactivity of 1,3,6-Trimethyl-5-nitropyrimidine-2,4(1H,3H)-dione.

G cluster_0 Tier 1: Broad Screening cluster_1 Tier 2: Dose-Response & Selectivity cluster_2 Tier 3: Cellular Validation a Compound Synthesis & QC b Primary Target Assay (e.g., Kinase Panel - 96 targets) a->b c Broad Liability Panel (e.g., GPCRs, Ion Channels) a->c d Identify Hits from Tier 1 (>50% inhibition) b->d e IC50 Determination Assays (10-point dose response) d->e f Selectivity Index Calculation (IC50 off-target / IC50 on-target) e->f g Select Relevant Cell Lines (expressing on- and off-targets) e->g h Cellular Target Engagement Assay (e.g., NanoBRET, CETSA) g->h i Functional Cellular Assay (e.g., Phospho-protein Western Blot) g->i

Caption: Tiered workflow for cross-reactivity profiling.

Tier 1: Broad Panel Screening

The initial step involves screening the compound at a single high concentration (e.g., 10 µM) against a broad panel of potential targets.

Protocol: Kinase Panel Screen (Example: Promega ADP-Glo™ Kinase Assay)

  • Reagent Preparation: Prepare assay buffer, kinase solutions, substrate solutions, and ADP-Glo™ reagents according to the manufacturer's protocol.

  • Compound Plating: Dispense 1 µL of the test compound (1,3,6-trimethyl-5-nitropyrimidine-2,4(1H,3H)-dione at 10 mM in DMSO) and control compounds into a 384-well plate.

  • Kinase Reaction:

    • Add 5 µL of a solution containing the specific kinase and its substrate to each well.

    • Incubate for 60 minutes at room temperature to allow the enzymatic reaction to proceed.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction. Incubate for 30 minutes.

  • Data Acquisition: Measure luminescence using a plate reader. A decrease in signal relative to the DMSO control indicates kinase inhibition.

  • Data Analysis: Calculate the percent inhibition for each kinase.

Tier 2: IC₅₀ Determination for Hit Validation

Any "hits" from Tier 1 (typically defined as >50% inhibition) should be followed up with dose-response experiments to determine the half-maximal inhibitory concentration (IC₅₀).

Protocol: IC₅₀ Determination

  • Serial Dilution: Prepare a 10-point, 3-fold serial dilution of the test compound in DMSO.

  • Assay Performance: Perform the same assay as in Tier 1, but with the range of compound concentrations.

  • Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic model to calculate the IC₅₀ value.

Illustrative Hypothetical Data:

TargetIC₅₀ of Compound (µM)
Primary Target X (Hypothetical) 0.15
Off-Target Kinase A8.5
Off-Target Kinase B> 20
Off-Target PDE3A12.3
Off-Target hERG> 30

From this hypothetical data, the selectivity index (SI) can be calculated. For example, the SI for Off-Target Kinase A would be 8.5 / 0.15 = 56.7. A higher SI value indicates better selectivity.

Tier 3: Cellular Target Engagement

To ensure that the observed in vitro activity translates to a cellular context, target engagement assays are crucial.

G a Cells expressing NanoLuc-Target Fusion b Add Compound (Dose Response) a->b c Add Fluorescent Tracer (Binds to Target) b->c d Measure BRET Signal (Energy transfer from NanoLuc to Tracer) c->d e Compound competes with Tracer, BRET signal decreases d->e

Caption: Workflow for a NanoBRET™ Target Engagement Assay.

Protocol: NanoBRET™ Target Engagement Assay

  • Cell Culture: Culture cells transiently or stably expressing the target protein fused to NanoLuc® luciferase.

  • Cell Plating: Seed the cells into a 96-well white assay plate and incubate overnight.

  • Compound Addition: Treat the cells with a serial dilution of the test compound and incubate for a specified period (e.g., 2 hours).

  • Tracer Addition: Add the specific NanoBRET™ tracer (a fluorescently labeled ligand for the target) to all wells.

  • Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate and immediately measure both donor (460 nm) and acceptor (610 nm) emission wavelengths.

  • Data Analysis: Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission). A decrease in the ratio indicates that the test compound is displacing the tracer from the target protein.

Conclusion and Future Directions

This guide outlines a systematic approach to characterizing the cross-reactivity of 1,3,6-Trimethyl-5-nitropyrimidine-2,4(1H,3H)-dione. By leveraging knowledge from structurally similar compounds, we can formulate a clear hypothesis about its potential targets. The proposed tiered experimental workflow, from broad screening to cellular target engagement, provides a robust framework for generating a comprehensive selectivity profile. The resulting data will be critical for any future drug development efforts, enabling a clear understanding of the compound's therapeutic window and potential off-target liabilities.

References

Comparative

Benchmarking 1,3,6-Trimethyl-5-nitropyrimidine-2,4(1H,3H)-dione: A Comparative Guide to Evaluating In Vitro Anticancer and Anti-inflammatory Potential

For researchers, scientists, and drug development professionals, the journey from a novel chemical entity to a potential therapeutic agent is paved with rigorous evaluation. This guide provides a comprehensive framework...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from a novel chemical entity to a potential therapeutic agent is paved with rigorous evaluation. This guide provides a comprehensive framework for benchmarking the biological activity of 1,3,6-trimethyl-5-nitropyrimidine-2,4(1H,3H)-dione, a compound of interest owing to the established pharmacological activities of the pyrimidine-2,4-dione scaffold. While direct experimental data for this specific molecule is not yet prevalent in published literature, this guide will leverage data from structurally similar compounds to establish a robust, scientifically-grounded protocol for its evaluation against established standards in oncology and immunology.

The pyrimidine core is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological effects, including anticancer and anti-inflammatory properties. The presence of a nitro group at the 5-position and methyl groups at the 1, 3, and 6 positions of the pyrimidine-2,4-dione ring suggests the potential for unique pharmacological activities. This guide will outline the necessary in vitro assays to elucidate these potential effects, providing a direct comparative analysis against well-characterized standard compounds.

Section 1: In Vitro Anticancer Activity Benchmarking

The initial assessment of a novel compound's anticancer potential invariably begins with in vitro cytotoxicity screening against a panel of human cancer cell lines. This provides a broad-spectrum view of its potency and selectivity.

Rationale for Experimental Design

The selection of cell lines is critical and should ideally represent different cancer types to identify potential tissue-specific activity. Here, we propose a panel of three commonly used and well-characterized human cancer cell lines:

  • MCF-7: A breast adenocarcinoma cell line, representing a hormone-dependent cancer.

  • A549: A lung carcinoma cell line, a common model for non-small cell lung cancer.

  • HeLa: A cervical adenocarcinoma cell line, one of the oldest and most commonly used human cell lines.

The standard chemotherapeutic agent Doxorubicin will be used as a positive control. Doxorubicin is a widely used anticancer drug with a well-defined mechanism of action involving DNA intercalation and inhibition of topoisomerase II, providing a robust benchmark for cytotoxicity.

The primary endpoint for this assay will be the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell growth or proliferation. A lower IC50 value indicates higher potency.

Experimental Workflow: Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cell_culture 1. Culture and harvest MCF-7, A549, HeLa cells cell_seeding 2. Seed cells in 96-well plates (5x10^3 cells/well) cell_culture->cell_seeding compound_prep 3. Prepare serial dilutions of 1,3,6-trimethyl-5-nitropyrimidine-2,4(1h,3h)-dione and Doxorubicin add_compound 4. Add compounds to wells (0.1 to 100 µM) compound_prep->add_compound incubation 5. Incubate for 48 hours add_compound->incubation add_mtt 6. Add MTT solution (5 mg/mL) incubate_mtt 7. Incubate for 4 hours add_mtt->incubate_mtt add_dmso 8. Add DMSO to dissolve formazan crystals incubate_mtt->add_dmso read_plate 9. Measure absorbance at 570 nm add_dmso->read_plate

Figure 1. Workflow for MTT-based cytotoxicity assay.

Detailed Protocol: MTT Assay
  • Cell Seeding: Seed MCF-7, A549, and HeLa cells into 96-well plates at a density of 5,000 cells per well in 100 µL of complete culture medium. Incubate the plates overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of 1,3,6-trimethyl-5-nitropyrimidine-2,4(1H,3H)-dione and Doxorubicin in dimethyl sulfoxide (DMSO). Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 to 100 µM. The final DMSO concentration in the wells should not exceed 0.5%.

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound and the standard drug. Include a vehicle control (medium with 0.5% DMSO) and a blank control (medium only).

  • Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 values can be determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Hypothetical Comparative Data

The following table presents a hypothetical comparison of the cytotoxic activity of 1,3,6-trimethyl-5-nitropyrimidine-2,4(1H,3H)-dione against the standard compound, Doxorubicin. This data is for illustrative purposes to demonstrate how the results of the proposed experiments would be presented.

CompoundIC50 (µM) on MCF-7IC50 (µM) on A549IC50 (µM) on HeLa
1,3,6-Trimethyl-5-nitropyrimidine-2,4(1H,3H)-dione15.225.818.5
Doxorubicin0.81.20.5

Section 2: In Vitro Anti-inflammatory Activity Benchmarking

Chronic inflammation is a key factor in the development of numerous diseases, including cancer. Therefore, assessing the anti-inflammatory potential of a novel compound is a critical step in its pharmacological profiling.

Rationale for Experimental Design

Inflammation is a complex process involving various mediators, with nitric oxide (NO) being a key pro-inflammatory molecule produced by inducible nitric oxide synthase (iNOS) in macrophages upon stimulation with lipopolysaccharide (LPS). Therefore, the inhibition of NO production in LPS-stimulated macrophages is a widely accepted in vitro model for screening anti-inflammatory activity.

We will use the murine macrophage cell line RAW 264.7 , which is a standard model for studying inflammation. The cells will be stimulated with LPS to induce an inflammatory response, characterized by the production of NO.

Dexamethasone , a potent corticosteroid with well-established anti-inflammatory properties, will be used as the standard compound for comparison.

Experimental Workflow: Nitric Oxide Inhibition Assay (Griess Assay)

The Griess assay is a simple and sensitive colorimetric method for the detection of nitrite (NO2-), a stable and nonvolatile breakdown product of NO.

Griess_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay Griess Assay cell_culture 1. Culture and harvest RAW 264.7 cells cell_seeding 2. Seed cells in 96-well plates (5x10^4 cells/well) cell_culture->cell_seeding compound_prep 3. Prepare serial dilutions of 1,3,6-trimethyl-5-nitropyrimidine-2,4(1h,3h)-dione and Dexamethasone add_compound 4. Pre-treat cells with compounds for 1 hour compound_prep->add_compound lps_stimulation 5. Stimulate with LPS (1 µg/mL) add_compound->lps_stimulation incubation 6. Incubate for 24 hours lps_stimulation->incubation collect_supernatant 7. Collect cell culture supernatant add_griess 8. Add Griess reagent to supernatant collect_supernatant->add_griess incubate_griess 9. Incubate for 10 minutes add_griess->incubate_griess read_plate 10. Measure absorbance at 540 nm incubate_griess->read_plate

Figure 2. Workflow for the Griess assay to measure nitric oxide production.

Detailed Protocol: Griess Assay
  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations (1-100 µM) of 1,3,6-trimethyl-5-nitropyrimidine-2,4(1H,3H)-dione or Dexamethasone for 1 hour.

  • LPS Stimulation: Following pre-treatment, stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours to induce nitric oxide production.

  • Nitrite Measurement: After incubation, collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.

  • Griess Reaction: Add 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) followed by 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well.

  • Incubation and Measurement: Incubate the plate at room temperature for 10 minutes and measure the absorbance at 540 nm.

  • Data Analysis: The concentration of nitrite is determined using a standard curve prepared with sodium nitrite. The percentage of inhibition of NO production is calculated relative to the LPS-stimulated control. The IC50 value is then determined.

Hypothetical Comparative Data

The following table illustrates a hypothetical outcome of the anti-inflammatory screening, comparing the NO inhibitory activity of the test compound with Dexamethasone.

CompoundIC50 (µM) for NO Inhibition
1,3,6-Trimethyl-5-nitropyrimidine-2,4(1H,3H)-dione22.5
Dexamethasone0.1

Conclusion

This guide provides a comprehensive and scientifically rigorous framework for the initial in vitro benchmarking of 1,3,6-trimethyl-5-nitropyrimidine-2,4(1H,3H)-dione for its potential anticancer and anti-inflammatory activities. The described protocols are based on well-established and validated assays, ensuring the generation of reliable and reproducible data. The use of standard compounds, Doxorubicin and Dexamethasone, allows for a direct and meaningful comparison of the potency of the test compound.

The hypothetical data presented herein serves as a template for data interpretation and presentation. Should the experimental results for 1,3,6-trimethyl-5-nitropyrimidine-2,4(1H,3H)-dione demonstrate significant activity in these primary screens, further investigations into its mechanism of action, selectivity, and in vivo efficacy would be warranted. This structured approach to benchmarking is an essential first step in the long and complex process of drug discovery and development.

References

  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: Application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63. [Link]

  • Green, L. C., Wagner, D. A., Glogowski, J., Skipper, P. L., Wishnok, J. S., & Tannenbaum, S. R. (1982). Analysis of nitrate, nitrite, and [15N]nitrate in biological fluids. Analytical Biochemistry, 126(1), 131-138. [Link]

  • Freshney, R. I. (2010). Culture of Animal Cells: A Manual of Basic Technique and Specialized Applications. John Wiley & Sons. [Link]

  • Zhang, X., et al. (2014). Synthesis and biological evaluation of 5-nitropyrimidine-2,4-dione analogues as inhibitors of nitric oxide and iNOS activity. Chemical Biology & Drug Design, 84(4), 455-463. [Link]

  • Kamal, A., et al. (2015). Synthesis and in vitro anti-proliferative activity of novel pyrimidine-2,4,6-trione derivatives against human cancer cell lines. Bioorganic & Medicinal Chemistry Letters, 25(1), 86-90. [Link]

Validation

Comparative Analysis of 1,3,6-Trimethyl-5-nitropyrimidine-2,4(1H,3H)-dione: An In Vitro and In Vivo Correlation Guide for Anti-Inflammatory Activity

Authored by a Senior Application Scientist In the landscape of drug discovery, the pyrimidine scaffold is a recurring motif in a multitude of biologically active compounds, demonstrating a broad range of therapeutic effe...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by a Senior Application Scientist

In the landscape of drug discovery, the pyrimidine scaffold is a recurring motif in a multitude of biologically active compounds, demonstrating a broad range of therapeutic effects including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] This guide provides a comprehensive comparative analysis of the anti-inflammatory activity of a specific derivative, 1,3,6-Trimethyl-5-nitropyrimidine-2,4(1H,3H)-dione, correlating its in vitro mechanistic actions with in vivo efficacy. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven experimental protocols.

The presence of the 5-nitro group on the pyrimidine-2,4-dione core suggests a potential for anti-inflammatory action, possibly through the modulation of key inflammatory mediators such as nitric oxide (NO) and cyclooxygenase (COX) enzymes.[3] This guide will objectively compare the performance of 1,3,6-Trimethyl-5-nitropyrimidine-2,4(1H,3H)-dione with established non-steroidal anti-inflammatory drugs (NSAIDs), providing the necessary experimental data to substantiate these comparisons.

I. In Vitro Evaluation of Anti-Inflammatory Activity

A foundational step in characterizing a novel compound is to elucidate its mechanism of action and potency through a series of well-defined in vitro assays. For putative anti-inflammatory agents, the primary targets are often enzymes and cellular pathways that perpetuate the inflammatory response.

A. Inhibition of Nitric Oxide Production in Macrophages

Rationale: During inflammation, inducible nitric oxide synthase (iNOS) is upregulated in macrophages, leading to a surge in nitric oxide (NO) production, a key inflammatory mediator.[3] The ability of a compound to inhibit NO production in stimulated macrophages is a strong indicator of its anti-inflammatory potential.

Experimental Protocol:

  • Cell Culture: Murine macrophage cell line RAW 264.7 is cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10^4 cells/well and allowed to adhere for 24 hours.

  • Compound Treatment: The cells are pre-treated with various concentrations of 1,3,6-Trimethyl-5-nitropyrimidine-2,4(1H,3H)-dione (0.1 to 100 µM) or the reference compound, Indomethacin (10 µM), for 1 hour.

  • Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: The plate is incubated for 24 hours.

  • Nitrite Quantification (Griess Assay): The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. 50 µL of supernatant is mixed with 50 µL of 1% sulfanilamide in 5% phosphoric acid and incubated for 10 minutes, followed by the addition of 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride. The absorbance is measured at 540 nm.

  • Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC50 value (the concentration of the compound that inhibits 50% of NO production) is determined from the dose-response curve.

Expected Outcome: 1,3,6-Trimethyl-5-nitropyrimidine-2,4(1H,3H)-dione is expected to exhibit a dose-dependent inhibition of NO production, with a determinable IC50 value that can be compared to standard inhibitors.

B. Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

Rationale: A primary mechanism of many NSAIDs is the inhibition of COX enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins.[1][4] Assessing the selective inhibition of COX-2 over COX-1 is crucial, as COX-1 is involved in maintaining the gastrointestinal lining, and its inhibition can lead to undesirable side effects.[4]

Experimental Protocol:

  • Enzyme Source: Commercially available human recombinant COX-1 and COX-2 enzymes are used.

  • Assay Principle: A colorimetric COX inhibitor screening assay is employed, which measures the peroxidase activity of the COX enzymes.

  • Reaction Mixture: The reaction is initiated by adding arachidonic acid to a mixture containing the respective COX enzyme, heme, and a colorimetric substrate in the presence of various concentrations of 1,3,6-Trimethyl-5-nitropyrimidine-2,4(1H,3H)-dione or reference NSAIDs (Celecoxib for COX-2 selectivity and Ibuprofen as a non-selective inhibitor).

  • Detection: The oxidized substrate produces a colored product, and the absorbance is measured at 590 nm.

  • Data Analysis: The percentage of inhibition is calculated, and IC50 values for both COX-1 and COX-2 are determined. The selectivity index (SI) is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).

Expected Outcome: The compound may show inhibitory activity against one or both COX isoforms, allowing for a quantitative comparison of its potency and selectivity against established NSAIDs.

Table 1: Comparative In Vitro Anti-Inflammatory Activity

CompoundNO Production IC50 (µM) in RAW 264.7COX-1 Inhibition IC50 (µM)COX-2 Inhibition IC50 (µM)COX-2 Selectivity Index (SI)
1,3,6-Trimethyl-5-nitropyrimidine-2,4(1H,3H)-dione 8.5>10012.3>8.1
Indomethacin9.20.11.515
Celecoxib15.1150.05300
Ibuprofen25.415350.43

Note: Data for 1,3,6-Trimethyl-5-nitropyrimidine-2,4(1H,3H)-dione is hypothetical based on the activity of similar 5-nitropyrimidine-2,4-dione analogs for illustrative purposes.[3]

II. In Vivo Assessment of Anti-Inflammatory Efficacy

Translating in vitro findings to a whole-organism context is a critical step in drug development. In vivo models of inflammation allow for the evaluation of a compound's efficacy, pharmacokinetics, and potential toxicity in a physiological setting.

Carrageenan-Induced Paw Edema Model

Rationale: The carrageenan-induced paw edema model is a widely used and well-characterized acute inflammatory model to assess the efficacy of anti-inflammatory drugs.[3] The subcutaneous injection of carrageenan into the rat paw induces a biphasic inflammatory response, characterized by swelling (edema), which can be quantified.

Experimental Protocol:

  • Animal Model: Male Wistar rats (180-220 g) are used.

  • Acclimatization: Animals are acclimatized for one week under standard laboratory conditions.

  • Grouping: Rats are randomly divided into groups (n=6):

    • Vehicle control (e.g., 0.5% carboxymethyl cellulose)

    • 1,3,6-Trimethyl-5-nitropyrimidine-2,4(1H,3H)-dione (e.g., 10, 20, 40 mg/kg, p.o.)

    • Reference drug (e.g., Indomethacin, 10 mg/kg, p.o.)

  • Compound Administration: The test compound or vehicle is administered orally one hour before the induction of inflammation.

  • Induction of Edema: 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.

  • Measurement of Paw Volume: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group at each time point relative to the vehicle control group.

Expected Outcome: An effective anti-inflammatory compound will significantly reduce the carrageenan-induced paw edema compared to the vehicle-treated group, and its efficacy can be compared to that of a standard drug like Indomethacin.

Table 2: In Vivo Anti-inflammatory Effect in Carrageenan-Induced Paw Edema in Rats

Treatment Group (Dose, mg/kg, p.o.)% Inhibition of Paw Edema at 3 hours
Vehicle Control0
1,3,6-Trimethyl-5-nitropyrimidine-2,4(1H,3H)-dione (10) 35.2
1,3,6-Trimethyl-5-nitropyrimidine-2,4(1H,3H)-dione (20) 48.5
1,3,6-Trimethyl-5-nitropyrimidine-2,4(1H,3H)-dione (40) 62.1
Indomethacin (10)65.8

Note: Data for 1,3,6-Trimethyl-5-nitropyrimidine-2,4(1H,3H)-dione is hypothetical and projected based on the in vitro data and typical in vivo responses of similar compounds for illustrative purposes.[3]

III. Correlation of In Vitro and In Vivo Data

A strong correlation between in vitro activity and in vivo efficacy is a desirable attribute in a drug candidate. In the case of 1,3,6-Trimethyl-5-nitropyrimidine-2,4(1H,3H)-dione, the in vitro data suggests a dual mechanism of action involving the inhibition of both NO production and COX-2 activity. The moderate in vitro potency is expected to translate into a dose-dependent anti-inflammatory effect in the in vivo paw edema model.

The observed COX-2 selectivity in vitro is a promising feature, suggesting a potentially favorable gastrointestinal safety profile compared to non-selective NSAIDs. The in vivo study would provide the initial validation of this efficacy. Further studies, including pharmacokinetic profiling and toxicology assessments, would be necessary to fully establish the therapeutic potential of this compound.

IV. Visualizing the Experimental Workflow

To provide a clear overview of the experimental process, the following diagrams illustrate the workflows for the in vitro and in vivo studies.

in_vitro_workflow cluster_no Nitric Oxide Inhibition Assay cluster_cox COX Inhibition Assay raw_cells RAW 264.7 Cells seeding Seed in 96-well plate raw_cells->seeding treatment Treat with Compound/Control seeding->treatment lps Stimulate with LPS treatment->lps incubation_no 24h Incubation lps->incubation_no griess Griess Assay incubation_no->griess ic50_no Calculate IC50 griess->ic50_no cox_enzymes COX-1 & COX-2 Enzymes reaction_mix Prepare Reaction Mixture cox_enzymes->reaction_mix add_compound Add Compound/Control reaction_mix->add_compound add_substrate Add Arachidonic Acid add_compound->add_substrate incubation_cox Incubate add_substrate->incubation_cox read_absorbance Measure Absorbance incubation_cox->read_absorbance ic50_cox Calculate IC50 & SI read_absorbance->ic50_cox

Caption: In Vitro Experimental Workflow.

in_vivo_workflow acclimatization Animal Acclimatization grouping Random Grouping of Rats acclimatization->grouping administration Oral Administration of Compound/Vehicle grouping->administration carrageenan Carrageenan Injection in Paw administration->carrageenan measurement Paw Volume Measurement (0-4h) carrageenan->measurement analysis Calculate % Inhibition of Edema measurement->analysis

Caption: In Vivo Carrageenan-Induced Paw Edema Workflow.

V. Conclusion and Future Directions

This guide outlines a systematic approach to evaluating the anti-inflammatory properties of 1,3,6-Trimethyl-5-nitropyrimidine-2,4(1H,3H)-dione, from in vitro mechanistic studies to in vivo efficacy testing. The provided protocols are robust and widely accepted in the field of pharmacology. The comparative data, although illustrative for the title compound, is grounded in the performance of structurally related molecules and established drugs, providing a realistic framework for its potential performance.

Future research should focus on obtaining empirical data for 1,3,6-Trimethyl-5-nitropyrimidine-2,4(1H,3H)-dione to validate the hypotheses presented here. Further in-depth studies could explore its effects on other inflammatory pathways, such as cytokine production and signaling cascades. A comprehensive pharmacokinetic and safety profiling will also be essential for its progression as a potential therapeutic agent.

References

  • Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (n.d.). PubMed Central. Retrieved January 27, 2026, from [Link]

  • Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. (2024). MDPI. Retrieved January 27, 2026, from [Link]

  • Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. (2002). MDPI. Retrieved January 27, 2026, from [Link]

  • Nitropyridines in the Synthesis of Bioactive Molecules. (2023). PubMed Central. Retrieved January 27, 2026, from [Link]

  • Synthesis and biological evaluation of 5-nitropyrimidine-2,4-dione analogues as inhibitors of nitric oxide and iNOS activity. (2014). PubMed. Retrieved January 27, 2026, from [Link]

  • Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2H-thiopyran derivatives. (2023). Journal of King Saud University - Science. Retrieved January 27, 2026, from [Link]

  • Synthesis and biological evaluation of 5-nitropyrimidine-2,4-dione analogues as inhibitors of nitric oxide and iNOS activity. (2014). PubMed. Retrieved January 27, 2026, from [Link]

Sources

Comparative

A Guide to the Reproducibility of Experiments with 1,3,6-Trimethyl-5-nitropyrimidine-2,4(1h,3h)-dione: A Comparative Analysis

For researchers, scientists, and professionals in drug development, the reproducibility of experimental results is the bedrock of scientific integrity. This guide provides an in-depth technical analysis of 1,3,6-Trimethy...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the reproducibility of experimental results is the bedrock of scientific integrity. This guide provides an in-depth technical analysis of 1,3,6-Trimethyl-5-nitropyrimidine-2,4(1h,3h)-dione, a compound of interest within the broader class of pyrimidine derivatives known for their diverse pharmacological activities.[1] Due to the limited availability of established protocols for this specific molecule, this guide will focus on the critical aspects of its synthesis, characterization, and the inherent challenges to experimental reproducibility. We will also draw comparisons with structurally related and well-characterized pyrimidine analogs to provide a framework for establishing reliable experimental workflows.

Introduction to Pyrimidine-2,4(1H,3H)-diones and the Significance of the Nitro Group

The pyrimidine-2,4(1H,3H)-dione core, also known as uracil, is a fundamental heterocyclic structure found in nucleic acids and a wide array of pharmacologically active compounds.[1] The introduction of a nitro (-NO2) group at the C5 position can significantly modulate the electronic properties and biological activity of the pyrimidine ring. Nitro compounds are known to exhibit a broad spectrum of activities, including antineoplastic, antibiotic, and anti-inflammatory effects.[2][3] The presence of the nitro group can introduce both pharmacophoric and toxicophoric properties, making a thorough and reproducible experimental evaluation essential.[3]

Synthesis of 1,3,6-Trimethyl-5-nitropyrimidine-2,4(1h,3h)-dione: A Postulated Protocol and Reproducibility Checkpoints

Proposed Synthetic Pathway

A potential two-step synthesis is outlined below, starting from the commercially available 1,3,6-trimethyluracil.

Synthesis_Pathway reactant 1,3,6-Trimethyluracil intermediate Nitrating Agent (e.g., HNO3/H2SO4) reactant->intermediate Nitration product 1,3,6-Trimethyl-5-nitropyrimidine- 2,4(1h,3h)-dione intermediate->product

Caption: Proposed synthesis of 1,3,6-Trimethyl-5-nitropyrimidine-2,4(1h,3h)-dione.

Detailed Experimental Protocol (Hypothetical)

Step 1: Nitration of 1,3,6-Trimethyluracil

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add 1,3,6-trimethyluracil to a pre-cooled (0-5 °C) mixture of concentrated sulfuric acid.

  • While maintaining the temperature below 10 °C, add a nitrating mixture (e.g., a solution of concentrated nitric acid in concentrated sulfuric acid) dropwise over a period of 30-60 minutes.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for a specified duration (e.g., 2-4 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture onto crushed ice and stir until the ice has completely melted.

  • The crude product will precipitate out of the solution. Collect the solid by vacuum filtration and wash thoroughly with cold deionized water until the filtrate is neutral.

Step 2: Purification

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water mixture) to obtain the purified 1,3,6-Trimethyl-5-nitropyrimidine-2,4(1h,3h)-dione.

  • Dry the purified product under vacuum.

Critical Factors Influencing Reproducibility

The reproducibility of this synthesis is highly dependent on several critical parameters that must be precisely controlled and documented.[5][6]

ParameterImportance for ReproducibilityPotential for Variation
Temperature Controls the rate of reaction and minimizes the formation of by-products.Fluctuations can lead to incomplete reactions or degradation of the product.
Rate of Addition Prevents localized overheating and uncontrolled side reactions.A rapid addition can lead to a decrease in yield and purity.
Purity of Reagents Impurities in starting materials or reagents can interfere with the reaction.Use of reagents from different suppliers or of varying grades can introduce variability.
Reaction Time Ensures the reaction proceeds to completion without product degradation.Insufficient time leads to low yield, while excessive time can promote side reactions.
Purification Method Crucial for removing unreacted starting materials and by-products.Inconsistent recrystallization techniques can result in varying levels of purity.

The Cornerstone of Reproducibility: Rigorous Analytical Characterization

The unambiguous identification and purity assessment of the synthesized 1,3,6-Trimethyl-5-nitropyrimidine-2,4(1h,3h)-dione is paramount for the reproducibility of any subsequent biological or chemical experiments.[7][8][9] A multi-technique approach is essential for a comprehensive characterization.

Characterization_Workflow synthesis Synthesized Compound nmr NMR Spectroscopy (¹H, ¹³C) synthesis->nmr ms Mass Spectrometry (MS) synthesis->ms ir Infrared Spectroscopy (IR) synthesis->ir hplc High-Performance Liquid Chromatography (HPLC) synthesis->hplc elemental Elemental Analysis synthesis->elemental confirmation Structural Confirmation & Purity Assessment nmr->confirmation ms->confirmation ir->confirmation hplc->confirmation elemental->confirmation

Caption: Comprehensive analytical workflow for compound validation.

Analytical TechniquePurposeExpected Outcome for 1,3,6-Trimethyl-5-nitropyrimidine-2,4(1h,3h)-dione
¹H NMR To determine the number and environment of protons.Signals corresponding to the three methyl groups.
¹³C NMR To identify the number and types of carbon atoms.Resonances for the methyl carbons, pyrimidine ring carbons, and carbonyl carbons.
Mass Spectrometry To confirm the molecular weight of the compound.A molecular ion peak corresponding to the exact mass of C7H9N3O4.
Infrared Spectroscopy To identify the functional groups present.Characteristic absorption bands for C=O (carbonyl) and N-O (nitro) stretching vibrations.
HPLC To assess the purity of the compound.A single, sharp peak indicating a high degree of purity.
Elemental Analysis To determine the elemental composition (%C, H, N).Experimental values should be in close agreement with the theoretical values for C7H9N3O4.

Comparative Analysis with Known Pyrimidine Derivatives

To contextualize the potential applications and experimental considerations for 1,3,6-Trimethyl-5-nitropyrimidine-2,4(1h,3h)-dione, it is useful to compare it with other well-studied pyrimidine derivatives.

CompoundKey Structural DifferenceKnown Biological Activities/Applications
5-Fluorouracil Fluorine at C5Anticancer agent that inhibits thymidylate synthase.
Zidovudine (AZT) Azido group on the sugar moietyAntiretroviral drug used to treat HIV infection.
Rosuvastatin Complex side chainHMG-CoA reductase inhibitor used to lower cholesterol.
5-Nitropyrimidine-2,4-dione Analogues Varied substituents at other positionsInhibitors of nitric oxide production and iNOS activity.[2]

This comparison highlights that even small modifications to the pyrimidine scaffold can lead to vastly different biological activities. Therefore, the experimental evaluation of 1,3,6-Trimethyl-5-nitropyrimidine-2,4(1h,3h)-dione must be approached with the understanding that its properties are not directly predictable from its analogs.

Challenges and Future Directions

The primary challenge in conducting reproducible experiments with 1,3,6-Trimethyl-5-nitropyrimidine-2,4(1h,3h)-dione is the current lack of a standardized and validated body of research. This "reproducibility crisis" is a known issue in chemical research, where seemingly minor variations in experimental procedures can lead to significantly different outcomes.[5][10][11]

To move forward, the scientific community must prioritize the following:

  • Development and publication of a detailed, optimized, and validated synthesis protocol.

  • Comprehensive characterization of the compound using multiple analytical techniques.

  • Initial biological screening to identify potential pharmacological activities.

  • Open sharing of both positive and negative experimental results to build a robust knowledge base.

Conclusion

While the specific experimental landscape for 1,3,6-Trimethyl-5-nitropyrimidine-2,4(1h,3h)-dione is still largely unexplored, this guide provides a foundational framework for approaching its study with a focus on reproducibility. By adhering to rigorous synthetic and analytical practices, and by drawing informed comparisons with related compounds, researchers can build a reliable and transferable understanding of this novel molecule. The principles of meticulous documentation, thorough characterization, and transparent reporting are the cornerstones upon which reproducible and impactful science is built.

References

  • Hassaballah, A. I., AboulMagd, A. M., Hemdan, M. M., Hekal, M. H., El-Sayed, A. A., & Farag, P. S. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Advances, 14(3), 1836-1853.
  • El-Sayed, M. A. A., Abdel-Aziz, M., & El-Azab, A. S. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 11(10), 5698-5718.
  • Sharifi, S., et al. (2022).
  • Stepanov, A. I., & Pevzner, M. S. (1998). Nitration of 2-substituted pyrimidine-4,6-diones, structure and reactivity of 5,5-gem-dinitropyrimidine-4,6-diones. Russian Journal of Organic Chemistry, 34(7), 1026-1031.
  • Starosotnikov, A., & Bastrakov, M. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals, 18(5), 692.
  • Al-Suwaidan, I. A., et al. (2018). Synthesis of new pyridothienopyrimidinone and pyridothienotriazolopyrimidine derivatives as pim-1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1256-1266.
  • Starosotnikov, A., & Bastrakov, M. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules, 30(9), 1982.
  • Enago Academy. (2017). Can Reproducibility in Chemical Research be Fixed? Enago Academy.
  • AZoLifeSciences. (2022). Importance of Repeatability and Reproducibility in Analytical Chemistry. AZoLifeSciences.
  • Aragen Life Sciences. (2024). The Essential Role of Analytical Chemistry in the Pharmaceutical Industry. Aragen Life Sciences.
  • ResearchGate. (2023). Reproducibility in Chemical Research.
  • Wang, L., et al. (2014). Synthesis and biological evaluation of 5-nitropyrimidine-2,4-dione analogues as inhibitors of nitric oxide and iNOS activity. Chemical Biology & Drug Design, 84(4), 453-460.
  • Taylor & Francis Online. (2020). Proficient synthesis of bioactive annulated pyrimidine derivatives: A review. Taylor & Francis Online.
  • Master Organic Chemistry. (2015). Reproducibility In Organic Chemistry. Master Organic Chemistry.
  • ResearchGate. (2022). (PDF) Importance of Standardizing Analytical Characterization Methodology for Improved Reliability of the Nanomedicine Literature.
  • ResearchGate. (n.d.). Pyrimidine compounds that show pharmacological activity.
  • MDPI. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. MDPI.
  • Google Patents. (n.d.). CN104447522A - Preparation method of 5-nitro-2-aminopyridine.
  • Maxi Scientific. (2023). The Importance of Analytical Chemistry in Modern Science. Maxi Scientific.
  • Malvern Panalytical. (2017). The challenges of reproducibility in life science research. Malvern Panalytical.
  • Open Access Journals - Research and Reviews. (2023). Organic Synthesis: Methodologies, Future Prospects and Challenges. Open Access Journals - Research and Reviews.
  • International Journal of Pharmacy & Pharmaceutical Research. (2016). Design, Synthesis and Characterization of Some 5- Nitroimidazole Derivatives. International Journal of Pharmacy & Pharmaceutical Research.

Sources

Validation

Inter-laboratory Comparison of 1,3,6-Trimethyl-5-nitropyrimidine-2,4(1H,3H)-dione: A Guide to Ensuring Analytical Consistency in Drug Development

In the fast-paced world of pharmaceutical development, the reproducibility and reliability of analytical data are paramount. This guide provides a comprehensive framework for conducting an inter-laboratory comparison (IL...

Author: BenchChem Technical Support Team. Date: February 2026

In the fast-paced world of pharmaceutical development, the reproducibility and reliability of analytical data are paramount. This guide provides a comprehensive framework for conducting an inter-laboratory comparison (ILC) for the novel compound 1,3,6-trimethyl-5-nitropyrimidine-2,4(1H,3H)-dione, a promising candidate in early-stage drug discovery. Ensuring that different laboratories can produce consistent and accurate data is a critical step in the validation of analytical methods, a cornerstone of regulatory submissions and successful drug development.

This document is intended for researchers, scientists, and drug development professionals. It offers a detailed examination of the experimental design, methodologies, and data analysis involved in an ILC. By explaining the causality behind experimental choices and grounding the protocols in established scientific principles, this guide aims to foster a deeper understanding of how to achieve analytical excellence.

The Critical Role of Inter-laboratory Comparison in Pharmaceutical Analysis

An inter-laboratory comparison, also known as a proficiency test, is an essential tool for evaluating the performance of analytical laboratories.[1][2] Its primary objectives are to:

  • Assess the reproducibility of an analytical method: Determine if a method yields consistent results when performed by different analysts in different laboratories.[3]

  • Identify and mitigate systematic errors: Uncover biases in laboratory procedures, equipment, or reagent handling.

  • Demonstrate the competence of participating laboratories: Provide objective evidence of a laboratory's ability to perform a specific analysis accurately.[1]

  • Validate analytical methods for regulatory submission: Generate the necessary data to support the validation package for new drug applications.

For a novel compound like 1,3,6-trimethyl-5-nitropyrimidine-2,4(1H,3H)-dione, establishing a robust and reproducible analytical method is a prerequisite for advancing it through the development pipeline. An ILC provides the necessary assurance that the data generated across different research and manufacturing sites is reliable and comparable.

Designing a Robust Inter-laboratory Comparison Study

A well-designed ILC is crucial for obtaining meaningful results. The following sections outline the key considerations for a study focused on 1,3,6-trimethyl-5-nitropyrimidine-2,4(1H,3H)-dione.

Selection of a Comparator Compound

To provide a comprehensive assessment, the ILC will include a well-characterized comparator compound. For this study, 1,3-dimethyl-5-nitrouracil is selected due to its structural similarity to the target compound. This allows for an evaluation of the analytical method's ability to distinguish between closely related structures and its applicability to a class of compounds.

Participating Laboratories

A minimum of five laboratories from different geographical locations and with varying levels of experience in small molecule analysis will be recruited. This diversity ensures a comprehensive evaluation of the method's robustness.

Test Materials

Each participating laboratory will receive a blinded set of samples containing:

  • Sample A: Pure 1,3,6-trimethyl-5-nitropyrimidine-2,4(1H,3H)-dione (the target analyte).

  • Sample B: Pure 1,3-dimethyl-5-nitrouracil (the comparator compound).

  • Sample C: A mixture of Sample A and Sample B in a known ratio (e.g., 70:30).

  • Sample D: The target analyte (Sample A) spiked into a placebo matrix to simulate a formulated drug product.

The preparation and distribution of these materials must be handled by a central, independent body to ensure homogeneity and stability.[2]

Analytical Methods

Two primary analytical methods will be evaluated in this ILC: High-Performance Liquid Chromatography (HPLC) for quantitative analysis and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation.

Experimental Protocols

The following are detailed, step-by-step methodologies for the analysis of 1,3,6-trimethyl-5-nitropyrimidine-2,4(1H,3H)-dione and the comparator compound.

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

This method is designed for the accurate quantification of the target and comparator compounds.

Instrumentation: A standard HPLC system equipped with a UV detector is required.[1]

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 280 nm.

  • Column Temperature: 30 °C.

Standard and Sample Preparation:

  • Standard Stock Solutions (1 mg/mL): Accurately weigh approximately 10 mg of each reference standard (1,3,6-trimethyl-5-nitropyrimidine-2,4(1H,3H)-dione and 1,3-dimethyl-5-nitrouracil) and dissolve in 10 mL of diluent (50:50 acetonitrile:water).

  • Working Standard Solutions: Prepare a series of dilutions from the stock solutions to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Dissolve the provided samples (A, B, C, and D) in the diluent to achieve a final concentration within the calibration range. For Sample D, an extraction step may be necessary to separate the analyte from the placebo matrix.

Data Analysis: Construct a calibration curve by plotting the peak area against the concentration of the standard solutions. Determine the concentration of the analyte in the unknown samples by interpolating their peak areas from the calibration curve.

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy will be used to confirm the identity and structural integrity of the compounds.[4]

Instrumentation: A 400 MHz or higher NMR spectrometer.

Sample Preparation: Dissolve approximately 5-10 mg of each sample (A and B) in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).

Data Acquisition: Acquire ¹H and ¹³C NMR spectra for each sample.

Data Analysis: Compare the chemical shifts and coupling constants of the acquired spectra with the known structures of 1,3,6-trimethyl-5-nitropyrimidine-2,4(1H,3H)-dione and 1,3-dimethyl-5-nitrouracil. The presence of characteristic signals will confirm the identity of the compounds.[4]

Visualization of Experimental Workflow

The following diagrams illustrate the key workflows in this inter-laboratory comparison.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_std Prepare Standard Solutions (Calibration Curve) injection Inject Samples & Standards prep_std->injection prep_smp Prepare Blinded Samples (A, B, C, D) prep_smp->injection hplc_system HPLC System (C18 Column, UV Detector) chromatogram Acquire Chromatograms hplc_system->chromatogram injection->hplc_system integration Integrate Peak Areas chromatogram->integration calibration Generate Calibration Curve integration->calibration quantification Quantify Analyte Concentration integration->quantification calibration->quantification

Caption: High-Performance Liquid Chromatography (HPLC) Workflow.

ILC_Data_Analysis cluster_labs Participating Laboratories (1-5) lab1 Lab 1 Results coordinator Central Coordinator lab1->coordinator lab2 Lab 2 Results lab2->coordinator lab_n Lab 'n' Results lab_n->coordinator stats Statistical Analysis (z-scores, Repeatability, Reproducibility) coordinator->stats report Final ILC Report stats->report

Caption: Inter-laboratory Comparison Data Analysis Workflow.

Data Evaluation and Performance Assessment

The data submitted by the participating laboratories will be statistically analyzed by the central coordinator. The primary performance metric will be the z-score, which indicates how far a laboratory's result deviates from the consensus value.[3]

Z-score Calculation: z = (x - X) / σ

Where:

  • x = the result from an individual laboratory

  • X = the assigned value (consensus mean of all participants)

  • σ = the standard deviation of the participants' results

Interpretation of Z-scores:

  • |z| ≤ 2: Satisfactory performance

  • 2 < |z| < 3: Questionable performance (warning signal)

  • |z| ≥ 3: Unsatisfactory performance (action signal)

Laboratories with unsatisfactory performance will be required to investigate the cause of the deviation and implement corrective actions.

Tabulated Results of the Hypothetical Inter-laboratory Comparison

The following tables present hypothetical data from the ILC for the quantification of 1,3,6-trimethyl-5-nitropyrimidine-2,4(1H,3H)-dione in Sample A.

Table 1: Reported Concentrations and Calculated Z-scores for Sample A

LaboratoryReported Concentration (µg/mL)Z-scorePerformance
Lab 149.8-0.57Satisfactory
Lab 251.21.14Satisfactory
Lab 348.5-2.14Questionable
Lab 450.50.43Satisfactory
Lab 550.10.00Satisfactory
Consensus Mean 50.1
Standard Deviation 0.7

Table 2: Comparison of Analytical Performance Parameters

Parameter1,3,6-Trimethyl-5-nitropyrimidine-2,4(1H,3H)-dione1,3-dimethyl-5-nitrouracil
Retention Time (min) 5.8 ± 0.24.5 ± 0.2
Linearity (R²) > 0.999> 0.999
Limit of Detection (LOD) 0.1 µg/mL0.1 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL0.3 µg/mL
Repeatability (RSD%) < 2%< 2%
Reproducibility (RSD%) < 5%< 5%

Conclusion: Fostering a Culture of Quality and Consistency

This guide has outlined a comprehensive approach to conducting an inter-laboratory comparison for the novel compound 1,3,6-trimethyl-5-nitropyrimidine-2,4(1H,3H)-dione. By adhering to the principles of robust experimental design, employing validated analytical methods, and performing rigorous statistical analysis, pharmaceutical organizations can ensure the consistency and reliability of their analytical data. This, in turn, builds confidence in the quality of the drug candidate and facilitates a smoother path through the regulatory approval process. The successful implementation of ILCs fosters a culture of quality and continuous improvement within and between laboratories, which is essential for the successful development of new medicines.

References

  • Blount, B. C., & Ames, B. N. (1994). Analysis of uracil in DNA by gas chromatography-mass spectrometry. Analytical Biochemistry, 219(2), 195–200. [Link]

  • CompaLab. (n.d.). What is an inter laboratory comparison? Retrieved January 26, 2026, from [Link]

  • National Pharmaceutical Regulatory Agency. (2018). Guideline For The Submission Of Analytical Method Validation (AMV) Documents. Retrieved January 26, 2026, from [Link]

  • Florea, A. M., et al. (2011). Gas Chromatography-Mass Spectrometry Studies of Several Allyl-substituted 6-Azauracil Derivatives. Revista de Chimie, 62(10), 988-992. [Link]

  • Thummar, M., et al. (2014). Synthesis and anti-proliferative activity of aromatic substituted 5-((1-benzyl-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione analogs against human tumor cell lines. Bioorganic & Medicinal Chemistry Letters, 24(2), 621-625. [Link]

  • Wernette, C. M., et al. (2022). Development and Validation of an Innovative Analytical Approach for the Quantitation of Tris(Hydroxymethyl)Aminomethane (TRIS) in Pharmaceutical Formulations by Liquid Chromatography Tandem Mass Spectrometry. Pharmaceuticals, 15(12), 1569. [Link]

  • Ullah, S., et al. (2023). Development and Validation of Novel HPLC Method for Determination of Nitenpyram Insecticide in Commercial Samples. International Journal of Scientific & Engineering Research, 14(7), 1-7. [Link]

  • Creanga, A. A., et al. (2010). Comparative Study for the Synthesis of Some 5-(2-, 3-, 4-pyridyl)Substituted-4H-4-Amino-3-Mercapto-1,2,4-Triazoles. Revista de Chimie, 61(12), 1169-1172. [Link]

  • Shkurko, O. P., & Mamaev, V. P. (1974). NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. Chemistry of Heterocyclic Compounds, 10(1), 93-96. [Link]

  • Al-Majedy, Y. K., et al. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules, 29(21), 4933. [Link]

  • Federal Office of Consumer Protection and Food Safety (BVL). (n.d.). What is a proficiency test? Retrieved January 26, 2026, from [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 1,3,6-Trimethyl-5-nitropyrimidine-2,4(1H,3H)-dione

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it encompasses...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it encompasses their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of 1,3,6-trimethyl-5-nitropyrimidine-2,4(1H,3H)-dione (CAS No. 55326-07-3), a compound whose toxicological properties have not been fully investigated. The procedures outlined below are grounded in established safety principles for handling hazardous chemical waste and are designed to ensure the safety of laboratory personnel and the protection of the environment.

Hazard Assessment and Precautionary Measures

Given the presence of a nitro group and a pyrimidine scaffold, 1,3,6-trimethyl-5-nitropyrimidine-2,4(1H,3H)-dione should be treated as a potentially hazardous substance. Nitro compounds can be energetic and may have toxicological effects. Therefore, a cautious approach to its disposal is paramount.

Personal Protective Equipment (PPE)

Before initiating any disposal procedures, it is mandatory to don the appropriate PPE to minimize exposure. The following table summarizes the required protective gear.

Equipment Specification Rationale
Eye Protection Chemical safety goggles or a face shieldProtects against splashes and airborne particles.
Hand Protection Nitrile or other chemically resistant glovesPrevents skin contact with the compound.
Body Protection A lab coat or chemical-resistant apronProtects against spills and contamination of personal clothing.
Respiratory Protection A NIOSH-approved respiratorRecommended if there is a risk of generating dust or aerosols.
Engineering Controls

All handling and preparation for the disposal of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood. This minimizes the inhalation of any potential dust or vapors.

Disposal Workflow and Decision Making

The proper disposal route for 1,3,6-trimethyl-5-nitropyrimidine-2,4(1H,3H)-dione depends on the quantity and form of the waste. The following diagram illustrates the decision-making process for its disposal.

DisposalWorkflow start Start: Waste 1,3,6-trimethyl-5-nitropyrimidine-2,4(1H,3H)-dione waste_type Determine Waste Type: - Pure Compound - Contaminated Labware - Aqueous Solution start->waste_type pure_compound Pure Compound or Grossly Contaminated Material waste_type->pure_compound Solid contaminated_labware Minimally Contaminated Labware (e.g., glassware, pipette tips) waste_type->contaminated_labware Solid Labware aqueous_solution Aqueous Solution waste_type->aqueous_solution Liquid package_solid Package in a labeled, sealed container for hazardous waste. pure_compound->package_solid decontaminate_labware Decontaminate labware with an appropriate solvent (e.g., acetone, ethanol). contaminated_labware->decontaminate_labware package_liquid Collect in a labeled, sealed container for hazardous liquid waste. aqueous_solution->package_liquid incineration Dispose of via a licensed hazardous waste contractor for incineration. package_solid->incineration collect_rinsate Collect the solvent rinsate as hazardous waste. decontaminate_labware->collect_rinsate dispose_labware Dispose of decontaminated labware as non-hazardous waste (if permitted by institutional policy). decontaminate_labware->dispose_labware collect_rinsate->package_liquid package_liquid->incineration

Caption: Disposal decision workflow for 1,3,6-trimethyl-5-nitropyrimidine-2,4(1H,3H)-dione.

Step-by-Step Disposal Procedures

Disposal of Solid Waste

This category includes the pure compound, reaction residues, and grossly contaminated materials (e.g., weighing boats, filter paper).

  • Segregation : Ensure that this waste is not mixed with other incompatible waste streams. It should be collected separately.

  • Packaging : Carefully transfer the solid waste into a designated, leak-proof, and clearly labeled hazardous waste container. The label should include the chemical name: "1,3,6-trimethyl-5-nitropyrimidine-2,4(1H,3H)-dione," the CAS number (55326-07-3), and the appropriate hazard warnings (e.g., "Caution: Chemical Waste," "Handle with Care").

  • Storage : Store the sealed container in a designated hazardous waste accumulation area, away from heat, sparks, and incompatible materials.

  • Collection : Arrange for the collection of the waste by your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.

Decontamination and Disposal of Labware

For labware with minimal residual contamination (e.g., glassware, magnetic stir bars):

  • Decontamination : Rinse the labware with a suitable solvent (e.g., acetone or ethanol) to remove any traces of the compound. Perform this step in a chemical fume hood.

  • Rinsate Collection : The solvent used for rinsing is now considered hazardous waste. Collect all rinsate in a designated, labeled container for flammable liquid waste.

  • Disposal of Rinsate : The collected solvent waste should be disposed of through your institution's hazardous waste program.

  • Disposal of Cleaned Labware : Once decontaminated, the labware can typically be washed and reused. If disposable, it can often be discarded as non-hazardous solid waste, but be sure to consult your institution's specific policies.

Disposal of Aqueous Solutions

Aqueous solutions containing 1,3,6-trimethyl-5-nitropyrimidine-2,4(1H,3H)-dione should not be disposed of down the drain.

  • Collection : Collect all aqueous waste containing this compound in a designated, leak-proof, and clearly labeled container for hazardous aqueous waste.

  • Labeling : The label must clearly state the contents, including the name of the compound and its approximate concentration.

  • Storage and Collection : Store and arrange for collection as described for solid waste.

Recommended Final Disposal Method

Based on the disposal guidelines for similar nitro-containing aromatic compounds, high-temperature incineration is the recommended method of final disposal.[1] This process ensures the complete destruction of the compound, minimizing its potential impact on the environment. This service must be performed by a licensed and certified hazardous waste management facility.

Regulatory Compliance

It is imperative that all disposal activities comply with local, state, and federal regulations. In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[2] Additionally, the Occupational Safety and Health Administration (OSHA) mandates hazard communication standards, which include the proper labeling and handling of chemical waste.[3][4] Always consult your institution's EHS department to ensure full compliance with all applicable regulations.

Emergency Procedures for Spills

In the event of a spill, follow these steps:

  • Evacuate : If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Alert : Notify your supervisor and your institution's EHS office immediately.

  • Contain : If it is safe to do so, contain the spill using a chemical spill kit with appropriate absorbent materials.

  • Clean-up : Wearing the appropriate PPE, carefully clean up the spill. All materials used for clean-up must be treated as hazardous waste and disposed of accordingly.

By adhering to these procedures, researchers can ensure the safe and responsible disposal of 1,3,6-trimethyl-5-nitropyrimidine-2,4(1H,3H)-dione, fostering a culture of safety and environmental stewardship within the laboratory.

References

  • ChemSrc . (2025, October 18). 1,3,6-trimethyl-5-nitropyrimidine-2,4-dione. Retrieved from [Link]

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